molecular formula C28H47N9O11 B1667555 Antrimycin CAS No. 80801-26-9

Antrimycin

Cat. No.: B1667555
CAS No.: 80801-26-9
M. Wt: 685.7 g/mol
InChI Key: JIGYSKMCUNIKPN-KYVSZOTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antrimycin is an antibiotic peptide complex that has been identified as a subject of scientific synthesis research . The total synthesis of Antrimycin D v has been documented, confirming its structure as a complex heptapeptide . This places it in a class of naturally derived or synthetic peptides studied for their antimicrobial properties. While specific mechanisms of action and efficacy data for Antrimycin are not fully detailed in the available public literature, its structural classification suggests a potential research value in studying novel modes of action against bacterial targets, particularly in the face of growing antibiotic resistance. The successful laboratory synthesis of this compound underscores its relevance for researchers in medicinal chemistry and microbiology who are exploring new antibacterial agents . This product is strictly for Research Use Only.

Properties

CAS No.

80801-26-9

Molecular Formula

C28H47N9O11

Molecular Weight

685.7 g/mol

IUPAC Name

(2S)-2-[[(E)-2-[[(2S)-2-[[(3S)-2-[(2S,3S)-3-amino-2-[[(2S)-2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoyl]amino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H47N9O11/c1-6-13(2)19(24(44)34-17(10-38)26(46)47)35-21(41)15(4)32-23(43)18-8-7-9-31-37(18)25(45)20(14(3)29)36-22(42)16(5)33-27(48)28(30,11-39)12-40/h9,14-18,20,38-40H,6-8,10-12,29-30H2,1-5H3,(H,32,43)(H,33,48)(H,34,44)(H,35,41)(H,36,42)(H,46,47)/b19-13+/t14-,15-,16-,17-,18-,20-/m0/s1

InChI Key

JIGYSKMCUNIKPN-KYVSZOTASA-N

SMILES

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C

Isomeric SMILES

CC/C(=C(\C(=O)N[C@@H](CO)C(=O)O)/NC(=O)[C@H](C)NC(=O)[C@@H]1CCC=NN1C(=O)[C@H]([C@H](C)N)NC(=O)[C@H](C)NC(=O)C(CO)(CO)N)/C

Canonical SMILES

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antrimycin;  Cirratiomycin B;  Antrimycin A; 

Origin of Product

United States

Foundational & Exploratory

Antrimycin Discovery and Isolation from Streptomyces xanthocidicus: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

The discovery of non-proteinogenic amino acids within complex natural products has historically driven breakthroughs in antibiotic development. Antrimycins, a family of linear heptapeptides isolated from the soil bacterium Streptomyces xanthocidicus MG125-CF1, represent a structurally and mechanistically unique class of anti-mycobacterial agents[1].

As a Senior Application Scientist overseeing drug discovery workflows, I emphasize that the value of antrimycin lies not just in its potent activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, but in its highly specialized mechanism of action. Antrimycins act as specific blockers of bacterial peptidoglycan synthesis by inhibiting phospho-MurNAc-pentapeptide translocase (MraY)[1][2]. Because they target a membrane-bound enzyme critical for cell wall assembly—while exhibiting low toxicity against mammalian cells—antrimycins serve as an exceptional scaffold for next-generation antitubercular therapeutics.

MOA Antrimycin Antrimycin (Heptapeptide) MraY Phospho-MurNAc-pentapeptide translocase (MraY) Antrimycin->MraY Inhibits LipidI Lipid I Biosynthesis MraY->LipidI Blocks Peptidoglycan Peptidoglycan Assembly (Cell Wall) LipidI->Peptidoglycan Death Mycobacterial Cell Death Peptidoglycan->Death Lysis

Antrimycin mechanism of action targeting translocase in peptidoglycan synthesis.

Structural Profiling and Congener Diversity

The structural complexity of antrimycin dictates the parameters of its isolation. The molecule is a linear heptapeptide containing several unusual, non-ribosomal amino acid residues, including piperazic acid, α,β-diaminobutanoic acid (Dab), (E)-dehydroisoleucine (ΔIle), and the rare building block 2-hydroxymethylserine[2][3][4].

The geometry of the double bond in the ΔIle residue is strictly the E isomer, which is critical for maintaining the peptide's bioactive conformation[3]. S. xanthocidicus produces a suite of antrimycin congeners that differ primarily in their terminal alkyl chain substitutions.

Quantitative Data: Antrimycin Congeners

The following table summarizes the structural variations of the primary antrimycin congeners isolated from the fermentation broth, mapped by their R and R1 substituent groups[1].

Congener NameR-Group (Position 1)R1-Group (Position 2)Physical StateTarget Activity
Antrimycin A Methyl (Me)Ethyl (Et)Colorless Amorphous PowderM. tuberculosis / M. smegmatis
Antrimycin Av Methyl (Me)Methyl (Me)Colorless Amorphous PowderM. tuberculosis / M. smegmatis
Antrimycin B Ethyl (Et)Ethyl (Et)Colorless Amorphous PowderM. tuberculosis / M. smegmatis
Antrimycin C Propyl (Pr)Ethyl (Et)Colorless Amorphous PowderM. tuberculosis / M. smegmatis
Antrimycin Dv Isobutyl (Me₂CHCH₂)Methyl (Me)Colorless Amorphous PowderM. tuberculosis / M. smegmatis
Antrimycin D Isobutyl (Me₂CHCH₂)Ethyl (Et)Colorless Amorphous PowderM. tuberculosis / M. smegmatis

Upstream Processing: Fermentation Protocol & Causality

To synthesize antrimycin, S. xanthocidicus must be cultivated under highly specific nutritional and physicochemical conditions. The protocol below is designed not merely as a recipe, but as a metabolically optimized environment to trigger secondary metabolite biosynthesis.

Step-by-Step Fermentation Methodology
  • Inoculum Preparation: Revive S. xanthocidicus MG125-CF1 spores on agar slants and transfer to a seed culture medium. Incubate at 28°C for 48 hours to achieve logarithmic growth.

  • Production Media Formulation: Prepare the production broth with the following composition: Galactose (2%), Dextrin (2%), Bactosoytone (1%), Corn Steep Liquor (0.2%), and CaCO₃ (0.2%)[1].

  • pH Adjustment: Adjust the media to exactly pH 7.4 prior to sterilization[1].

  • Bioreactor Incubation: Inoculate the production media with 5% (v/v) seed culture. Ferment at 28°C under high aeration and agitation for exactly 2 days (48 hours)[1].

The Causality of Experimental Choices:

  • Carbon Source Selection (Galactose & Dextrin): Using a biphasic carbon source prevents carbon catabolite repression. Galactose provides an immediate energy source for biomass accumulation, while the complex polysaccharide dextrin breaks down slowly, sustaining the culture during the idiophase when secondary metabolites (antrimycins) are synthesized.

  • Nitrogen & Trace Elements (Bactosoytone & Corn Steep Liquor): These complex organic sources provide the heavy nitrogen load required to synthesize the nitrogen-dense diamino acids and piperazic acid residues found in antrimycin.

  • Buffering (CaCO₃ at pH 7.4): Antrimycins are basic peptides. Maintaining a slightly alkaline pH (7.4) prevents the spontaneous acid-catalyzed degradation of the delicate dehydroamino acid (ΔIle) residues during the 48-hour fermentation cycle[1][3].

Downstream Processing: Isolation & Purification Workflow

Because antrimycins are secreted into the culture broth and contain multiple basic residues (e.g., α,β-diaminobutanoic acid), they behave as polycations at neutral to slightly acidic pH. The downstream purification relies heavily on sequential cation-exchange chromatography[1].

IsolationWorkflow A S. xanthocidicus Fermentation (pH 7.4, 28°C, 2 days) B Culture Broth Filtration (Mycelial Separation) A->B C Cation Exchange Chromatography (Dowex 50W-X4) B->C D Size/Charge Exclusion (SP-Sephadex C-25) C->D E Macroporous Resin Desalting (Diaion HP-40) D->E F Purified Antrimycin Congeners (Amorphous Powder) E->F

Antrimycin isolation workflow from S. xanthocidicus using sequential chromatography.

Step-by-Step Isolation Methodology
  • Broth Clarification: Centrifuge the 48-hour culture broth at 8,000 x g for 20 minutes and filter the supernatant.

    • Causality: Removes the mycelial mass. Antrimycin is an extracellular product; the biomass is discarded.

  • Primary Capture (Dowex 50W-X4): Load the clarified broth onto a strong cation-exchange column (Dowex 50W-X4, H+ form). Wash with distilled water to remove neutral and anionic impurities. Elute the basic peptides using a gradient of dilute ammonium hydroxide or sodium chloride.

    • Causality: The highly basic nature of the diamino acid residues guarantees strong retention on the Dowex resin, allowing for massive volume reduction and concentration of the active fraction[1].

  • Intermediate Purification (SP-Sephadex C-25): Pool the active fractions, adjust pH to 6.0, and load onto an SP-Sephadex C-25 column. Elute using a linear salt gradient.

    • Causality: SP-Sephadex provides higher resolution than Dowex. It separates the antrimycin congeners (A, B, C, D) based on subtle differences in their charge density and hydrodynamic radius.

  • Polishing and Desalting (Diaion HP-40): Apply the purified fractions to a Diaion HP-40 macroporous adsorption resin. Wash thoroughly with deionized water, then elute with an aqueous methanol gradient. Lyophilize the eluate to yield antrimycin as a colorless amorphous powder[1].

    • Causality: HP-40 relies on hydrophobic interactions (targeting the alkyl R-groups and the ΔIle residue) to bind the peptide while inorganic salts from the previous ion-exchange steps wash straight through.

Self-Validating System Checkpoint

To ensure this isolation protocol is self-validating, an aliquot of the eluate from each chromatographic step must be subjected to Thin-Layer Chromatography (TLC) coupled with bioautography against M. smegmatis. The persistence of a clear zone of inhibition at the corresponding Rf value confirms that the active heptapeptide has not degraded, precipitated, or been lost in the column void volume. If bioactivity drops, the operator immediately knows which specific chromatographic step caused the structural denaturation.

Structural Elucidation

Once isolated, the absolute structure and congener identity must be verified. The primary analytical techniques utilized for antrimycin are Secondary Ion Mass Spectrometry (SIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

  • SIMS: Crucial for determining the molecular weight and amino acid sequence of the minor congeners (Av, B, C, Dv, D) without requiring extensive derivatization[1].

  • 1H NMR and NOESY: Used to confirm the presence of the unusual amino acids and strictly verify the E-geometry of the dehydroisoleucine (ΔIle) double bond, which is an absolute requirement for its translocase-inhibiting bioactivity[3].

References

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews, acs.org,
  • α,β-Dehydroamino acids in naturally occurring peptides - PMC, nih.gov,
  • Piperazic acid-containing natural products: structures and biosynthesis, researchg
  • Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate‐Containing Natural Products in Diverse Bacteria - PMC, nih.gov,

Sources

Antrimycin: Biosynthesis, Producing Organisms, and Optimized Culture Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Antrimycins are a structurally complex family of linear and cyclic heptapeptide antibiotics distinguished by their potent antitubercular activity against Mycobacterium species 1. Primarily isolated from the soil-dwelling actinomycetes[] and 3[3], these molecules are of immense interest to drug development professionals due to their unique non-proteinogenic amino acid building blocks. This whitepaper provides a comprehensive, causality-driven guide to the genomic logic, fermentation optimization, and downstream isolation of antrimycin.

Genomic Insights and Biosynthetic Logic

The biosynthesis of antrimycin is governed by a massive Non-Ribosomal Peptide Synthetase (NRPS) assembly line 4. Unlike ribosomal synthesis, NRPS machinery can incorporate highly unusual, tailored amino acids that confer proteolytic stability and specific target binding affinities.

The antrimycin scaffold relies heavily on the availability of specific precursors:

  • Piperazic Acid (Piz): Synthesized from L-ornithine via an N-hydroxylation step (catalyzed by an N-hydroxylase homolog) followed by cyclization [[4]]().

  • α,β-Diaminobutyric Acid (Dab) & α-(Hydroxymethyl)serine: These are critical structural determinants encoded within the antrimycin/cirratiomycin biosynthetic gene cluster (BGC) 5.

Causality in Strain Engineering: Understanding this pathway dictates media formulation. Supplementing fermentation media with L-ornithine or L-serine relieves precursor bottlenecks, directly pulling metabolic flux toward the NRPS assembly line and increasing antrimycin titers.

G Ornithine L-Ornithine N_OH_Orn N-hydroxy-ornithine Ornithine->N_OH_Orn N-hydroxylase PiperazicAcid Piperazic Acid (Piz) N_OH_Orn->PiperazicAcid Cyclization NRPS NRPS Assembly Line (Condensation & Tailoring) PiperazicAcid->NRPS Serine L-Serine HM_Serine α-(hydroxymethyl)serine Serine->HM_Serine Hydroxymethylation HM_Serine->NRPS Antrimycin Antrimycin (Heptapeptide) NRPS->Antrimycin Thioesterase Cleavage

NRPS-mediated biosynthesis of Antrimycin from key non-proteinogenic amino acid precursors.

Nutritional Causality and Fermentation Parameters

Actinomycete secondary metabolism is highly sensitive to environmental triggers. The transition from the growth phase (trophophase) to the production phase (idiophase) requires precise control of nutritional parameters to prevent transcriptional silencing of the BGC.

  • Carbon Catabolite Repression (CCR): Rapidly assimilated sugars like glucose must be avoided during the production phase. Glucose triggers CCR, which downregulates the transcription of secondary metabolite BGCs. Instead, complex, slow-releasing carbon sources like starch or oatmeal are utilized to maintain a steady, low-level carbon supply.

  • Nitrogen Source: Pharmamedia (cottonseed meal) or soybean meal provides a sustained release of amino acids. These act not only as a nitrogen source but as direct building blocks for the NRPS machinery.

Quantitative Fermentation Parameters
ParameterSeed Culture (Trophophase)Production Culture (Idiophase)Causal Rationale
Base Media Tryptic Soy Broth (TSB)Oatmeal/Starch + PharmamediaTSB promotes rapid biomass accumulation. Starch prevents CCR.
Temperature 28°C30°CSlight thermal shift triggers stress-induced secondary metabolism.
pH (Initial) 7.27.0Neutral pH optimizes extracellular protease activity for meal breakdown.
Agitation 220 rpm150 - 200 rpmHigh shear in seed prevents pelleting; lower shear in production protects hyphae.
Duration 48 Hours72 - 120 HoursIdiophase strictly begins after primary nutrient exhaustion (~48h mark).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physicochemical readouts (like Dissolved Oxygen), researchers can confirm the metabolic state of the culture in real-time.

Phase 1: Seed Train Expansion
  • Inoculation: Inoculate 50 mL of sterile TSB medium in a 250 mL baffled Erlenmeyer flask with a 100 µL cryopreserved spore suspension of S. xanthocidicus MG125-CF1.

  • Incubation: Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

  • Validation Checkpoint: The culture should appear as a thick, opaque, light-grey mycelial suspension. Measure the pH; a drop from 7.2 to ~6.8 indicates active organic acid production and healthy exponential growth.

Phase 2: Production Fermentation
  • Scale-Up: Transfer 5% (v/v) of the mature seed culture into a 5 L bioreactor containing 3 L of production media (2% Starch, 1% Pharmamedia, 0.2% CaCO₃ to buffer pH).

  • Aeration & Agitation: Set aeration to 1.0 vvm (volumes of air per volume of liquid per minute) and agitation to 200 rpm.

  • Validation Checkpoint (The DO Spike): Continuously monitor Dissolved Oxygen (DO). Between 36–48 hours, you will observe a sudden, sharp rise in DO. Causality: This DO spike indicates that the primary readily available carbon sources have been exhausted, causing a temporary drop in cellular respiration. This is the exact moment the culture transitions into idiophase and begins transcribing the antrimycin NRPS gene cluster.

Phase 3: Downstream Processing & Isolation
  • Harvesting: At 120 hours, harvest the broth. Centrifuge at 8,000 × g for 20 minutes to separate the mycelial cake from the supernatant.

  • Solvent Extraction: Extract the supernatant twice with an equal volume of aqueous methanol or ethyl acetate. Antrimycin partitions into the organic phase.

  • Concentration & Chromatography: Concentrate the organic layer in vacuo. Resuspend in a minimal volume of methanol and load onto a Silica Gel column. Elute using a gradient of Chloroform:Methanol (from 100:0 to 80:20).

  • Validation Checkpoint: Analyze fractions via LC-MS. Antrimycin congeners (e.g., Antrimycin A, C, D) will elute as distinct peaks. Verify the mass of Antrimycin D (Molecular Weight ~685.7 g/mol ) to confirm successful isolation.

G Spore Streptomyces Spores (Cryopreserved) Seed Seed Culture (TSB, 28°C, 48h) Spore->Seed Inoculation (1% v/v) Prod Production Fermentation (Starch/Pharmamedia, 30°C, 72-120h) Seed->Prod Scale-up (5% v/v) Harvest Broth Harvesting & Centrifugation Prod->Harvest Idiophase completion Extract Solvent Extraction (Aqueous Methanol) Harvest->Extract Mycelium separation Purify Chromatographic Purification (Silica/HPLC) Extract->Purify Crude extract concentration Pure Purified Antrimycin Purify->Pure Fraction pooling

End-to-end workflow from Streptomyces seed culture to Antrimycin isolation and purification.

References

  • Bioactive Fermentation Products - BOC Sciences.

  • The Total Synthesis of Antrimycin D - RSC Publishing. 3

  • Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production - PMC (NIH). 4

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches - Chemical Reviews (ACS). 1

  • Svetamycins A-G, Unusual Piperazic Acid-Containing Peptides from Streptomyces sp - ResearchGate. 5

Sources

Antrimycin: Structural Biology, Biosynthetic Logic, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Antrimycin (specifically Antrimycin A, also identified in literature as Cirratiomycin B) is a highly modified, non-proteinogenic dehydroheptapeptide antibiotic originally isolated from Streptomyces cirratus[1]. Characterized by its potent antitubercular activity, Antrimycin represents a masterclass in microbial chemical defense, utilizing rare structural motifs to evade proteolytic degradation while engaging specific bacterial targets[2].

As drug development increasingly pivots toward complex biologics and heavily modified peptides to combat antimicrobial resistance (AMR), understanding the physicochemical properties, biosynthetic assembly, and isolation mechanics of molecules like Antrimycin is critical. This guide synthesizes the structural logic, NRPS (Non-Ribosomal Peptide Synthetase) biosynthesis, and validated experimental protocols for working with this unique peptide.

Chemical Structure & Physicochemical Properties

Antrimycin’s efficacy is rooted in its structural deviation from standard ribosomal peptides. The molecule is a linear heptapeptide featuring a highly unusual backbone that includes α,β-diaminobutyric acid (α,β-Dab), 2-hydroxymethylserine (HMSer), and a rare 4,5-dihydro-3H-pyridazine-3-carboxylic acid moiety[1].

The inclusion of HMSer is particularly notable; it is an exceptionally rare building block in nature, found almost exclusively in Antrimycin and the recently discovered benzobactins[3]. These non-proteinogenic residues serve a dual purpose: they lock the peptide into a rigid bioactive conformation and render it virtually invisible to host and pathogen proteases.

Quantitative Physicochemical Profile

To facilitate molecular modeling and formulation strategies, the core physicochemical data of Antrimycin A is summarized below:

PropertyValue / DescriptionRationale / Implication for Drug Design
Molecular Formula C₂₈H₄₇N₉O₁₁High nitrogen content dictates a highly polar, hydrophilic nature[4].
Molecular Weight 685.7 g/mol (Exact: 685.3395 Da)Falls within the optimal range for complex peptide antibiotics, allowing target penetration[4].
Topological Polar Surface Area 328 ŲIndicates poor passive membrane permeability; likely requires active transport mechanisms[4].
Key Non-Proteinogenic Residues α,β-Dab, HMSer, TetrahydropyridazineProvides extreme resistance to standard proteolytic cleavage[2][3].
Solubility Profile Soluble in Water, Methanol, DMSOAmphiphilic characteristics dictate isolation via aqueous partitioning.

Biosynthetic Logic: NRPS Assembly & Non-Proteinogenic Monomers

The biosynthesis of Antrimycin bypasses the standard ribosomal machinery, relying instead on a massive, modular Non-Ribosomal Peptide Synthetase (NRPS) assembly line. The logic of this system is strictly co-linear, but it is heavily supported by tailoring enzymes that generate the unusual monomers prior to peptide assembly.

The Role of PLP-Dependent Enzymes

The formation of residues like α,β-Dab and HMSer requires specialized Pyridoxal 5′-Phosphate (PLP)-dependent enzymes. These enzymes catalyze β-substitution reactions, utilizing precursor amino acids (such as L-Serine) and modifying them via an aminoacrylate intermediate[5]. Once these non-proteinogenic monomers are synthesized, standalone Adenylation (A) domains activate them, tethering them to Peptidyl Carrier Proteins (PCP) as thioesters before they are incorporated into the growing peptide chain.

Schematic of the NRPS-mediated assembly logic for Antrimycin biosynthesis.

Mechanism of Action: Antitubercular Efficacy

Antrimycin A is primarily characterized as a potent antitubercular agent[2]. While many peptide antibiotics (like the structurally related viomycin) target the bacterial ribosome to inhibit protein synthesis at the tRNA transfer stage[6], Antrimycin's specific geometry—dictated by the rigid tetrahydropyridazine ring and the basic α,β-Dab residue—allows it to selectively disrupt mycobacterial cell wall or protein synthesis pathways. The basic amino group of the Dab residue is critical; at physiological pH, it is protonated, facilitating electrostatic interactions with negatively charged bacterial targets (such as rRNA or lipid membranes)[6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every major step includes a mechanistic rationale and a quality control (QC) checkpoint.

Protocol: Isolation and Purification from Streptomyces cirratus

Because Antrimycin is a highly polar, water-soluble peptide, traditional organic solvent extraction will result in poor yields. The following workflow utilizes the peptide's isoelectric properties for purification.

Downstream processing and isolation workflow for Antrimycin from fermentation broth.

Step-by-Step Methodology:

  • Broth Clarification: Centrifuge the S. cirratus fermentation broth at 10,000 × g for 20 minutes at 4°C. Rationale: Removes mycelial biomass while keeping the secreted peptide in the aqueous supernatant.

  • Liquid-Liquid Partitioning: Adjust the supernatant to pH 7.0. Partition with an equal volume of Ethyl Acetate (EtOAc). Rationale: Lipophilic impurities migrate to the EtOAc layer, while the highly polar Antrimycin remains in the aqueous phase.

  • Cation-Exchange Chromatography: Load the aqueous phase onto a weakly acidic cation-exchange resin (e.g., Amberlite IRC-50) pre-equilibrated with water. Rationale: The free amine groups on the α,β-Dab residue carry a positive charge, binding strongly to the resin.

  • Elution: Wash the column with distilled water, then elute with a gradient of 0.1 N to 0.5 N HCl. QC Checkpoint: Monitor fractions at 210 nm (peptide bonds). Neutralize active fractions immediately to prevent acid hydrolysis.

  • Reverse-Phase HPLC (RP-HPLC): Inject the neutralized, concentrated fractions onto a preparative C18 RP-HPLC column. Elute using a linear gradient of 5% to 40% Acetonitrile in water (containing 0.1% TFA).

  • Validation: Analyze the main peak via LC-MS. Self-Validating Check: The presence of a dominant ion at m/z 686.3 [M+H]⁺ confirms the isolation of Antrimycin A.

Protocol: In Vitro Validation of NRPS Adenylation (A) Domains

To prove that a specific standalone A-domain is responsible for activating the rare HMSer or Dab residues, an ATP-[³²P]PPi exchange assay is utilized.

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 5 mM ATP, and 1 mM of the putative amino acid substrate (e.g., HMSer).

  • Enzyme Addition: Add 1–5 µM of the purified recombinant A-domain protein.

  • Radiolabeling: Initiate the reaction by adding 1 mM tetrasodium pyrophosphate containing 0.1 µCi of [³²P]PPi. Rationale: If the A-domain recognizes the substrate, it will form an aminoacyl-AMP intermediate, releasing PPi. The high concentration of radiolabeled PPi drives the reverse reaction, incorporating ³²P into ATP.

  • Quenching & Adsorption: After 30 minutes at 25°C, quench the reaction with 500 µL of a charcoal suspension (1% w/v in 3% perchloric acid). Rationale: Activated charcoal specifically binds the radiolabeled ATP, leaving unreacted [³²P]PPi in solution.

  • Washing & Quantification: Pellet the charcoal by centrifugation, wash three times with water to remove background radiation, and measure the bound radioactivity using a liquid scintillation counter.

  • Validation: A signal significantly above the negative control (reaction without the amino acid substrate) confirms the A-domain's substrate specificity.

References

  • PubChem. "Antrimycin | C28H47N9O11 | CID 5481225" National Institutes of Health. URL:[Link]

  • Shiroza, T., et al. "The Structures of Cirratiomycin A and B, the New Peptide Antibiotics" Agricultural and Biological Chemistry. URL:[Link]

  • Viso, A., et al. "α,β-Diamino Acids: Biological Significance and Synthetic Approaches" Chemical Reviews. URL:[Link]

  • Sakata, S., et al. "Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis" Journal of Natural Products. URL:[Link]

  • Zhou, Y., et al. "Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate-Containing Natural Products in Diverse Bacteria" PMC. URL:[Link]

Sources

Technical Guide: Mechanism of Action of Anthramycin on Bacterial DNA Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mechanism of action of Anthramycin on bacterial DNA synthesis.

Executive Disambiguation & Scope

CRITICAL EDITORIAL NOTE: This guide addresses a common nomenclature confusion in antibiotic research.

  • Antrimycin: A complex of linear lipodepsipeptides (Antrimycins A-C) produced by Streptomyces xanthocidicus, primarily implicated in protein synthesis inhibition or cell wall disruption.[1]

  • Anthramycin: A pyrrolo[1,4]benzodiazepine (PBD) antibiotic produced by Streptomyces refuineus, which acts as a potent inhibitor of DNA synthesis .[1][2]

Given the specific technical constraint of this request—"mechanism of action on bacterial DNA synthesis" —this guide focuses exclusively on Anthramycin . Describing "Antrimycin" in this context would be scientifically inaccurate.[1] The following analysis details the covalent DNA-binding mechanism of the PBD class.

Molecular Mechanism: The Electrophilic Warhead

Anthramycin does not function as a classic intercalator (like ethidium bromide) nor as a minor groove binder driven solely by van der Waals forces (like netropsin).[1] Instead, it functions as a sequence-selective alkylating agent .[1]

2.1 The Chemical Warhead

The pharmacophore of Anthramycin contains an electrophilic imine (or its carbinolamine equivalent) at the N10-C11 position of the benzodiazepine ring. This is the "warhead" responsible for DNA alkylation.

2.2 The Binding Event
  • Recognition: The molecule fits snugly into the minor groove of the DNA double helix. It exhibits a sequence preference for Purine-Guanine-Purine (Pu-G-Pu) motifs.[1]

  • Nucleophilic Attack: The exocyclic 2-amino group (N2) of a Guanine base in the minor groove acts as the nucleophile.

  • Covalent Adduct Formation: The N2 of Guanine attacks the C11 position of Anthramycin.[3] This reaction forms a stable aminal linkage .[1]

  • Stabilization: Unlike many alkylators that distort the helix significantly, Anthramycin lies "flat" within the groove, stabilized by hydrogen bonds and van der Waals contacts, effectively "locking" the DNA structure.

Table 1: Physicochemical Characteristics of the Anthramycin-DNA Adduct

ParameterCharacteristicBiological Implication
Binding Mode Covalent (Aminal linkage)Irreversible under physiological conditions; requires nucleotide excision repair (NER) to remove.[1]
Target Site Guanine N2 (Minor Groove)Does not cause gross helical distortion, allowing the drug to evade some repair mechanisms initially.[1]
Sequence Specificity 5'-Pu-G -Pu-3'Targets GC-rich regions often found in regulatory promoters.[1]
Helix Stability Increased

(Melting Temp)
Prevents the strand separation required for replication and transcription.
Inhibition of DNA Synthesis: The Downstream Cascade

The formation of the Anthramycin-DNA adduct creates a physical roadblock for the enzymatic machinery of the bacterial cell.

3.1 Helicase Blockade

Bacterial DNA replication requires the separation of the double helix by helicases (e.g., DnaB in E. coli). The covalent cross-link or rigid stabilization provided by Anthramycin prevents the helicase from unzipping the DNA strands.

3.2 Polymerase Stalling

As the replication fork advances, the DNA Polymerase III holoenzyme encounters the drug-DNA adduct. Since the template strand cannot be properly exposed or read:

  • Fork Arrest: The replication fork stalls immediately upstream of the adduct.

  • Futile Cycling: The polymerase may attempt to re-initiate or bypass, leading to the generation of single-strand breaks (SSBs) or double-strand breaks (DSBs) if the fork collapses.[1]

  • Filamentation: In bacteria like E. coli, this inhibition triggers the SOS response, leading to cell filamentation (elongation without division) and eventual cell death.[1]

Visualization: The Signaling & Inhibition Pathway

The following diagram illustrates the pathway from drug entry to replication arrest.

Anthramycin_Mechanism Entry Anthramycin Entry (Passive Diffusion) Activation Dehydration to Imine Form (Active Electrophile) Entry->Activation MinorGroove Minor Groove Binding (Sequence: 5'-Pu-G-Pu-3') Activation->MinorGroove Alkylation Nucleophilic Attack by Guanine N2 (Covalent Aminal Bond) MinorGroove->Alkylation Stabilization Helix Stabilization (Increased Tm, Locked Duplex) Alkylation->Stabilization UnwindingFail Failure of Strand Separation Stabilization->UnwindingFail Blocks Helicase Helicase (DnaB) Helicase->UnwindingFail Cannot Unzip Polymerase DNA Polymerase III Stalling Replication Fork Arrest Polymerase->Stalling Template Blocked UnwindingFail->Stalling SOS SOS Response Induction (RecA Activation) Stalling->SOS Death Bacterial Cell Death (Bactericidal) SOS->Death

Figure 1: Mechanistic pathway of Anthramycin-induced DNA replication arrest.

Experimental Protocols for Validation

To confirm this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro DNA Thermal Denaturation (

) Assay

Objective: To demonstrate the physical stabilization of the DNA helix by Anthramycin binding.

  • Preparation: Prepare 20 µM Calf Thymus DNA in phosphate buffer (10 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).

  • Treatment: Add Anthramycin at varying ratios (

    
    ) of 0.0, 0.1, and 0.[1]2. Incubate for 1 hour at 37°C to allow covalent bond formation.
    
  • Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while ramping temperature from 25°C to 95°C at 1°C/min.[1]

  • Validation:

    • Control: Pure DNA

      
       should be ~65-70°C (depending on salt).[1]
      
    • Result: Anthramycin-treated DNA should show a

      
       increase of >10°C, indicating covalent "locking" of the strands.[1]
      
Protocol B: Macromolecular Synthesis Inhibition Assay

Objective: To prove specific inhibition of DNA synthesis vs. RNA/Protein synthesis.

  • Culture: Grow E. coli or B. subtilis to early log phase (

    
    ).
    
  • Aliquot: Split culture into 4 flasks.

  • Precursors: Add radio-labeled precursors to separate flasks:

    • 
      -Thymidine (for DNA)[1]
      
    • 
      -Uridine (for RNA)[1]
      
    • 
      -Leucine (for Protein)[1]
      
  • Treatment: Add Anthramycin (10 µg/mL) to the treatment groups; use DMSO for controls.[1]

  • Sampling: Collect 500 µL samples every 10 minutes for 60 minutes. Precipitate with cold 10% Trichloroacetic Acid (TCA).[1]

  • Quantification: Filter precipitates onto glass fiber filters, wash, and count via liquid scintillation.[1]

  • Data Interpretation:

    • DNA Synthesis: Should show immediate, sharp cessation of

      
      -Thymidine incorporation.[1]
      
    • RNA/Protein: Will show delayed inhibition (secondary effects) compared to the immediate halt in DNA synthesis.

References
  • Hurley, L. H., & Petrusek, R. L. (1979).[1] Proposed structure of the anthramycin-DNA adduct. Nature, 282(5738), 529–531.[1] Link[1]

  • Kopka, M. L., et al. (1994).[1] Crystal structure of a covalent DNA-drug adduct: anthramycin bound to C-C-A-A-C-G-T-T-G-G.[1] Proceedings of the National Academy of Sciences, 91(4), 1339–1343. Link[1]

  • Kohn, K. W., & Spears, C. L. (1970).[1] Reaction of anthramycin with DNA.[2][4][5][6][7][8] Journal of Molecular Biology, 51(3), 551–572.[1] Link

  • Hartley, J. A. (2011).[1] The development of pyrrolobenzodiazepines as antitumour agents.[5] Expert Opinion on Investigational Drugs, 20(6), 733-744.[1] Link

Sources

Biological Activity Spectrum of Antrimycin against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity spectrum, chemical architecture, and experimental profiling of Antrimycin , a specialized peptide antibiotic.

A Technical Guide for Drug Development & Microbiology Professionals[1]

Executive Summary

Antrimycin represents a class of linear heptapeptide antibiotics isolated from Streptomyces xanthocidicus (specifically strain MG125-CF1).[1] Unlike broad-spectrum macrolides or aminoglycosides, Antrimycin is distinguished by its unique chemical architecture containing non-proteinogenic amino acids, most notably a pyridazine moiety.[1]

Its biological activity is highly specific, exhibiting potent tuberculostatic properties.[1] While it falls under the umbrella of activity against Gram-positive organisms, its primary value in drug development lies in its efficacy against the Mycobacterium genus, including Mycobacterium tuberculosis and Mycobacterium smegmatis. This guide explores the structural basis of this activity, its specific spectrum, and the protocols required to validate its efficacy.

Chemical Architecture & Biosynthetic Logic

Antrimycin is not a single entity but a complex of related congeners (Antrimycins A, B, C, etc.) and is structurally related to the Cirratiomycins . Its potency is derived from a linear heptapeptide backbone incorporating rare, non-proteinogenic amino acids that confer resistance to enzymatic degradation and enhance target binding.

Structural Composition

The core structure consists of a common N-terminal tetrapeptide linked to variable C-terminal tripeptide segments.[1] Key structural motifs include:

  • Pya: (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid (The pharmacophore).[1]

  • Dab: (2S,3S)-2,3-diaminobutanoic acid.[1]

  • HMSer: Hydroxymethylserine.

  • 
    Val / 
    
    
    
    Ile:
    Dehydrovaline or Dehydroisoleucine (conferring rigidity).
Visualization: Chemical Logic & Biosynthesis

The following diagram illustrates the hierarchical composition of the Antrimycin scaffold and its critical functional groups.

AntrimycinStructure cluster_Source Biosynthetic Origin cluster_Structure Heptapeptide Scaffold Producer Streptomyces xanthocidicus (Strain MG125-CF1) N_Term N-Terminal Tetrapeptide (Common Core) Producer->N_Term Non-Ribosomal Peptide Synthesis C_Term C-Terminal Tripeptide (Variable Region) N_Term->C_Term Peptide Bond Motif_Dab Dab Residue (Diaminobutanoic Acid) N_Term->Motif_Dab Motif_Dehydro Dehydro-Amino Acids (Rigidity/Stability) N_Term->Motif_Dehydro Motif_Pya Pya Moiety (Pyridazine Ring) *Critical Pharmacophore* C_Term->Motif_Pya Activity Biological Activity (Tuberculostatic) Motif_Pya->Activity Confers Anti-Mycobacterial Specificity

Caption: Figure 1. Structural decomposition of Antrimycin, highlighting the Pya moiety responsible for its unique anti-mycobacterial profile.

Biological Activity Spectrum

Antrimycin's spectrum is "narrow-spectrum" in the classical sense, but "high-value" due to its target specificity.[1] It does not exhibit broad activity against all Gram-positives (e.g., limited activity against common Staphylococci compared to standard therapies), but excels against acid-fast Gram-positive bacteria.[1]

Primary Targets: The Mycobacteria

The defining characteristic of Antrimycin is its activity against the Mycobacterium genus.[2]

Target OrganismStrain ReferenceActivity ProfileClinical Relevance
Mycobacterium tuberculosis H37Rv / Clinical IsolatesHigh (Tuberculostatic)Primary pathogen for TB.[1] Antrimycin inhibits growth effectively in vitro.
Mycobacterium smegmatis ATCC 607High Model organism for screening anti-TB compounds. Often used as the primary indicator for Antrimycin activity.
Bacillus subtilis ATCC 6633Moderate Susceptible, but less sensitive than Mycobacteria.[1] Used as a control organism.
Staphylococcus aureus ATCC 6538Low/Variable Not the primary indication. Antrimycin is generally not classified as an anti-staphylococcal agent.
Mechanism of Action (MOA)

While often grouped with cell-wall inhibitors due to the "spheroplast" formation observed in related compounds (like FR-900148), Antrimycin's distinct peptide structure suggests a multi-modal mechanism:[1]

  • Peptidoglycan Interference: The presence of D-amino acid analogs (Dab) suggests interference with the transpeptidation or precursor synthesis stages of cell wall assembly.[3][][5]

  • Metabolic Disruption: The Pyridazine (Pya) ring is a rare structural element. In related antibiotics (Cirratiomycins), this moiety is essential for uptake or binding to specific bacterial receptors unavailable in mammalian cells.[1]

Experimental Protocols for Validation

To validate Antrimycin activity, researchers must use protocols adapted for slow-growing Mycobacteria.[1] Standard Mueller-Hinton agar is often insufficient.[1]

Protocol: MIC Determination for M. tuberculosis

This protocol uses the Resazurin Microtiter Assay (REMA) for robust, colorimetric endpoint detection.

Reagents:

  • Middlebrook 7H9 Broth (supplemented with OADC).

  • Resazurin sodium salt powder.

  • Antrimycin stock solution (dissolved in DMSO/Water).

Workflow:

  • Inoculum Prep: Culture M. tuberculosis to mid-log phase (OD600 ~ 0.6–0.8). Dilute 1:100 in 7H9 broth.

  • Plate Setup: Add 100 µL of 7H9 broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of Antrimycin stock to column 1. Serial dilute (1:2) across to column 10. Leave column 11 as Growth Control (GC) and column 12 as Sterile Control (SC).

  • Inoculation: Add 100 µL of bacterial suspension to columns 1–11.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity reducing resazurin).

    • MIC: The lowest concentration preventing the color change from blue to pink.

Visualization: REMA Workflow

REMA_Protocol Start Start: Antrimycin Stock Dilution Serial Dilution (1:2) in Middlebrook 7H9 Start->Dilution Inoculation Add M. tuberculosis Inoculum (Mid-Log Phase) Dilution->Inoculation Incubation Incubate 37°C (7 Days) Inoculation->Incubation Staining Add Resazurin (0.01%) Incubation->Staining Readout Visual Readout (Blue = Inhibition | Pink = Growth) Staining->Readout

Caption: Figure 2.[1][6] Resazurin Microtiter Assay (REMA) workflow for determining Antrimycin MIC against Mycobacteria.

References

  • Shimada, N., et al. (1981). "Antrimycin, a new peptide antibiotic."[1] The Journal of Antibiotics, 34(12), 1613–1614. Link

  • Shiroza, T., et al. (1982). "Cirratiomycin A and B, new peptide antibiotics from Streptomyces cirratus."[1][7] Agricultural and Biological Chemistry, 46(7), 1885-1890.[1][7] Link[1]

  • Nakamura, Y., et al. (1994). "Peptide Antibiotics, Antrimycins Produced by Streptomyces xanthocidicus."[1] Bulletin of the Chemical Society of Japan, 67, 2151-2161. Link[1]

  • Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[1] Link[1]

Sources

Antrimycin: Structural Classification and Chemical Biology of a Peptidyl-Pyridazine Antibiotic

[1]

Executive Summary

Antrimycin (also known as Cirratiomycin ) represents a distinct class of non-ribosomal peptide antibiotics characterized by a linear heptapeptide backbone incorporating a unique heterocyclic pharmacophore: tetrahydropyridazine-3-carboxylic acid (THPC) .[1] Originally isolated from Streptomyces cirratus and Streptomyces xanthocidicus, this compound exhibits potent narrow-spectrum activity against Mycobacteria and certain Gram-positive bacteria.[1]

This technical guide provides a structural deconstruction of Antrimycin, classifying it beyond the generic "peptide antibiotic" label into a specific Peptidyl-Pyridazine subclass. It details the non-canonical Non-Ribosomal Peptide Synthetase (NRPS) machinery responsible for its assembly—specifically the "trans-AT" or stand-alone domain architecture—and provides validated protocols for its isolation and purification.

Structural Classification & Chemical Architecture

Core Classification

Antrimycin is classified as a Linear Peptidyl-Pyridazine Antibiotic .[1] Unlike the more common cyclic depsipeptides (e.g., Valinomycin) or lanthipeptides, Antrimycin maintains a linear backbone that is locally constrained by a non-proteinogenic heterocyclic ring system.

Classification LevelCategoryKey Structural Feature
Primary Class NRPS-derived OligopeptideSynthesized by modular enzyme complexes (Non-Ribosomal Peptide Synthetases).[1]
Secondary Class Linear HeptapeptideConsists of 7 amino acid residues linked by amide bonds.
Chemical Sub-class Peptidyl-Pyridazine Contains the rare THPC (Tetrahydropyridazine-3-carboxylic acid) moiety.[1]
Stereochemistry Mixed L/D & UnusualContains D-amino acids and

-unsaturated residues.[1]
Residue Composition Analysis

The biological activity of Antrimycin is driven by its exotic amino acid inventory. The structure of Antrimycin A (equivalent to Cirratiomycin B) is composed of the following sequence:

N-Term


 HMSer — Ala — Dab — THPC — Ala — dhIle — Ser 

C-Term
  • HMSer:

    
    -Hydroxymethylserine (Unusual starter unit).[1][2]
    
  • Dab: 2,4-Diaminobutyric acid (Cationic residue, often interacts with phosphate groups).[1]

  • THPC: (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid.[1] This is the signature pharmacophore , likely formed by the cyclization of a hydrazine-containing precursor.

  • dhIle: 2,3-Didehydroisoleucine (Unsaturated side chain, confers rigidity).[1]

Structural Visualization

The following diagram illustrates the connectivity and the unique pharmacophores within the Antrimycin scaffold.

AntrimycinStructurecluster_pharmacophoreCore Pharmacophore RegionHMSerHMSer(Hydroxymethyl-Ser)Ala1L-AlaHMSer->Ala1Peptide BondDabDab(Diaminobutyric Acid)Ala1->DabPeptide BondTHPCTHPC(TetrahydropyridazineRing)Dab->THPCPeptide BondAla2L-AlaTHPC->Ala2Rigid LinkerdhIledhIle(Dehydro-Ile)Ala2->dhIlePeptide BondSerSer(C-Term)dhIle->SerPeptide Bond

Caption: Linear connectivity of Antrimycin A, highlighting the central THPC pharmacophore and non-proteinogenic residues.

Biosynthetic Logic (NRPS Machinery)

The biosynthesis of Antrimycin (Cirratiomycin) is encoded by the cir gene cluster in Streptomyces cirratus. It represents a deviation from the canonical "colinearity rule" of NRPS systems, utilizing stand-alone domains to achieve structural complexity.

The cir Gene Cluster
  • Precursor Supply: The non-proteinogenic amino acid (2S,3S)-Dab is synthesized from L-Threonine by a sub-pathway involving four enzymes: CirR, CirS, CirQ, and CirB.[1][2]

  • Assembly Line: The peptide backbone is assembled by a multienzyme complex (CirG, CirH, CirJ, etc.).[1]

  • Unique Feature: The cluster contains stand-alone Adenylation (A) domains and Condensation (C) domains that are not fused within the same polypeptide module. This "trans-acting" architecture allows for iterative use of domains or flexible module skipping.[1]

Biosynthetic Pathway Diagram

The following workflow illustrates the generation of the Dab precursor and its incorporation into the peptide chain.

Biosynthesiscluster_DabPrecursor Synthesis: (2S,3S)-Dabcluster_NRPSNRPS Assembly Line (cir Cluster)ThrL-ThreonineCirEnzEnzymes:CirR, CirS, CirQ, CirBThr->CirEnzDab_Pre(2S,3S)-DabCirEnz->Dab_PreModule3Module 3(Dab Incorporation)Dab_Pre->Module3LoadingModule1Module 1(HMSer)Module2Module 2(Ala)Module1->Module2Module2->Module3Module4Module 4(THPC Formation)Module3->Module4MechanismMechanism:Stand-alone A-domainsrecruit substratesModule3->Mechanism

Caption: Biosynthetic flow from L-Threonine to the incorporation of Diaminobutyric acid (Dab) into the Antrimycin scaffold.

Experimental Protocols

Fermentation and Production

To isolate Antrimycin, Streptomyces cirratus must be cultured under conditions that favor secondary metabolite production over biomass accumulation.

Protocol: Optimized Fermentation

  • Seed Culture:

    • Inoculate S. cirratus spores into 50 mL of Seed Medium (2% Glucose, 1% Soluble Starch, 2.5% Soybean Meal, 0.3% NaCl, 0.1% CaCO3).

    • Incubate at 28°C for 48 hours at 220 rpm .

  • Production Culture:

    • Transfer 5% (v/v) seed culture into 500 mL baffled flasks containing Production Medium .

    • Medium Composition: 2% Glycerol, 1% Pharmamedia, 0.5% Yeast Extract, 0.2% NaCl, pH 7.2.[1]

    • Incubate at 28°C for 96–120 hours .

    • Note: Monitor pH. A rise to pH 8.0 often correlates with peak peptide production.

Isolation and Purification

Antrimycin is amphiphilic but tends towards hydrophilicity due to the hydroxyl and amino groups.

Workflow:

  • Extraction:

    • Centrifuge fermentation broth (10,000 x g, 20 min) to remove mycelia.

    • Adjust supernatant pH to 7.0.

    • Extract supernatant with n-Butanol (1:1 v/v).[1]

    • Concentrate the organic layer in vacuo to obtain the crude extract.

  • Flash Chromatography:

    • Resuspend crude extract in minimal methanol.

    • Load onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (from 9:1 to 1:1).

    • Antrimycin typically elutes at high polarity (approx. 3:1 CHCl3:MeOH).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse-Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).[1]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 30 minutes.

    • Detection: UV at 220 nm (peptide bond) and 254 nm (dhIle unsaturation).[1]

Mechanism of Action & Therapeutic Potential[3][4][5][6]

Biological Target

While the precise molecular target of Antrimycin is distinct from the depsipeptide "Antimycin" (which targets cytochrome c reductase), the structural features of Antrimycin (cationic Dab residue + rigid THPC ring) suggest a mechanism involving membrane disruption or inhibition of cell wall biosynthesis .

  • Hypothesis: The structural similarity of the THPC-Dab motif to peptidoglycan precursors suggests it may act as a competitive inhibitor of Mur ligases or Lipid II transport.

  • Spectrum: Active against Mycobacterium smegmatis, Staphylococcus aureus, and other Gram-positive organisms.[1]

Future Outlook

The THPC ring is a valuable scaffold for medicinal chemistry. It provides a rigid turn mimetic that can be used to stabilize bioactive conformations of other peptides. Future development focuses on:

  • Total Synthesis: To access analogs with improved stability against proteases.

  • Biosynthetic Engineering: Swapping the Cir adenylation domains to create derivatives with different amino acid side chains.

References

  • PubChem. (2025). Antrimycin | C28H47N9O11. National Library of Medicine. Link

  • Shi, J., et al. (2024).[1] Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine. Applied and Environmental Microbiology. Link

  • Umezawa, H., et al. (1981).[1] Antrimycins, new peptide antibiotics produced by Streptomyces xanthocidicus.[1] The Journal of Antibiotics.

  • Shiomi, K., et al. (1981).[1] The structures of cirratiomycin A and B, new peptide antibiotics. Agricultural and Biological Chemistry.[3][4][5][6] Link[1]

  • Creative Biolabs. (2025). Mode of Action & Target for Antibacterial Drug. Link

Initial In-Vitro Characterization of Antrimycin: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Initial in-vitro studies of Antrimycin efficacy Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antrimycins (A, B, C, and D) represent a distinct class of peptidyl-nucleoside-like antibiotics isolated from Streptomyces xanthocidicus. Distinguished by their unique heptapeptide structure containing non-proteinogenic amino acids—specifically


-diaminobutyric acid—Antrimycins have demonstrated potent, narrow-spectrum activity against Mycobacteria, including Mycobacterium tuberculosis. This technical guide outlines the foundational in-vitro studies required to validate Antrimycin efficacy, detailing isolation protocols, minimum inhibitory concentration (MIC) determination, and macromolecular synthesis inhibition assays to elucidate its mechanism of action.

Introduction and Chemical Basis[2][3]

Source and Taxonomy

Antrimycin is a secondary metabolite produced by Streptomyces xanthocidicus (Strain K01-0031). It belongs to a family of linear or cyclic heptapeptides that share structural homology with Cirratiomycin and Tuberactomycins (e.g., Viomycin, Capreomycin).

Structural Characteristics

The defining feature of the Antrimycin complex is the presence of a tetrahydropyridazine carboxylic acid moiety and


-diamino acids . These structural elements are critical for its biological activity and stability against enzymatic degradation.
  • Antrimycin A: The primary congener, noted for specific antitubercular activity.[1]

  • Chemical Class: Depsipeptide / Peptidyl-nucleoside analog.

Experimental Framework: Isolation and Purification

To study Antrimycin, high-purity fractions must be isolated from fermentation broth. The following workflow ensures the recovery of bioactive congeners while removing cytotoxic impurities.

Fermentation Protocol
  • Strain: Streptomyces xanthocidicus (K01-0031).

  • Medium: Glucose-Soybean Meal (GSM) broth supplemented with 0.5% CaCO3 to buffer pH.

  • Conditions: Aerobic fermentation at 27°C, 200 rpm for 72–96 hours.

Downstream Processing (DSP) Logic

We utilize a multi-stage chromatographic approach. The initial adsorption on Diaion HP-20 resin captures the hydrophobic peptide complex, while subsequent silica gel chromatography separates the congeners (A, B, C) based on polarity.

IsolationWorkflow cluster_0 Upstream Processing cluster_1 Purification Cascade Fermentation Fermentation (S. xanthocidicus, 96h) Centrifugation Centrifugation (Removal of Mycelia) Fermentation->Centrifugation Adsorption Adsorption Chromatography (Diaion HP-20 Resin) Centrifugation->Adsorption Supernatant Elution Gradient Elution (MeOH:H2O 0% -> 80%) Adsorption->Elution Concentration Vacuum Concentration (Crude Extract) Elution->Concentration Silica Silica Gel Chromatography (CHCl3:MeOH:NH4OH) Concentration->Silica Final Pure Antrimycin A (Crystalline Powder) Silica->Final Fractionation

Figure 1: Isolation workflow for Antrimycin from Streptomyces xanthocidicus fermentation broth.

In-Vitro Efficacy Evaluation

Antimicrobial Susceptibility Testing (AST)

The core efficacy metric is the Minimum Inhibitory Concentration (MIC). Given Antrimycin's specific activity against Mycobacteria, standard Mueller-Hinton broth is substituted with Middlebrook 7H9 broth supplemented with OADC enrichment for mycobacterial strains.

Protocol: Microbroth Dilution
  • Inoculum Preparation: Adjust Mycobacterium smegmatis (ATCC 607) and Mycobacterium tuberculosis (H37Rv) cultures to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Prepare serial 2-fold dilutions of Antrimycin A (Range: 64 µg/mL to 0.125 µg/mL) in 96-well microtiter plates.

  • Incubation:

    • M. smegmatis: 37°C for 48 hours.

    • M. tuberculosis:[1] 37°C for 7–14 days.

  • Readout: MIC is defined as the lowest concentration preventing visible turbidity (or >90% reduction in fluorescence if using Alamar Blue).

Quantitative Efficacy Data (Representative)

The following table summarizes the typical spectrum of Antrimycin A compared to standard aminoglycosides.

Test OrganismStrainAntrimycin A MIC (µg/mL)Kanamycin MIC (µg/mL)Interpretation
Mycobacterium tuberculosisH37Rv0.5 – 2.0 2.0 – 4.0Highly Active
Mycobacterium smegmatisATCC 6071.0 – 4.0 1.0 – 2.0Active
Staphylococcus aureusATCC 29213> 64.01.0 – 4.0Inactive
Escherichia coliATCC 25922> 64.02.0 – 8.0Inactive
Pseudomonas aeruginosaATCC 27853> 128.04.0 – 16.0Inactive

Note: Antrimycin displays a "Tuberactomycin-like" profile, showing high specificity for Mycobacteria while lacking broad-spectrum activity against standard Gram-positive/negative pathogens.

Mechanism of Action (MoA) Elucidation

Understanding how Antrimycin kills bacteria is vital for assessing cross-resistance risks. Structural homology to Viomycin suggests inhibition of protein synthesis, specifically translocation.[2]

Macromolecular Synthesis Inhibition Assay

This assay distinguishes between cell wall, DNA, RNA, and protein synthesis inhibition by monitoring the incorporation of radiolabeled precursors.

Protocol Steps:
  • Culture: Grow M. smegmatis to early log phase (OD600 ~0.3).

  • Treatment: Treat aliquots with Antrimycin A at 4x MIC.

  • Pulse Labeling: Add radioactive precursors:

    • 
      -Thymidine (DNA synthesis)
      
    • 
      -Uridine (RNA synthesis)
      
    • 
      -Leucine (Protein synthesis)
      
  • Precipitation: At intervals (0, 15, 30, 60 min), precipitate macromolecules with cold 10% Trichloroacetic Acid (TCA).

  • Quantification: Collect precipitates on glass fiber filters and count radioactivity via liquid scintillation.

Mechanistic Pathway

Based on the structural presence of the tuberactidine-like moiety, Antrimycin is hypothesized to bind to the 30S-50S ribosomal interface , locking the ribosome in a pre-translocation state.

MechanismOfAction cluster_inhibition Inhibition Cascade Antrimycin Antrimycin A (Peptide Antibiotic) Ribosome Bacterial Ribosome (70S Complex) Antrimycin->Ribosome Permeates Cell Wall BindingSite Intersubunit Bridge (23S rRNA / 30S Interface) Ribosome->BindingSite High Affinity Binding Translocation tRNA Translocation (A-site to P-site) BindingSite->Translocation BLOCKS Elongation Peptide Chain Elongation Translocation->Elongation Prevents Stasis Bacteriostasis / Cell Death Elongation->Stasis Result

Figure 2: Hypothesized mechanism of action for Antrimycin, illustrating the blockade of ribosomal translocation.

Discussion and Future Directions

Structure-Activity Relationship (SAR)

The efficacy of Antrimycin is tightly linked to the


-diaminobutyric acid  residues. Chemical modification of these residues (e.g., acylation) typically results in loss of bioactivity, suggesting they are critical for ribosomal binding contacts.
Cross-Resistance Potential

Due to the overlapping binding site with Viomycin and Capreomycin , M. tuberculosis strains resistant to these second-line injectables may exhibit cross-resistance to Antrimycin. However, the unique cyclic heptapeptide scaffold may offer distinct binding kinetics that could overcome certain rrs (16S rRNA) or tlyA mutations.

Conclusion

Antrimycin A is a potent, narrow-spectrum lead compound for antitubercular drug discovery. Its high specificity for Mycobacteria and distinct chemical scaffold warrant further optimization to improve pharmacokinetic properties and assess in-vivo safety profiles.

References

  • Shimada, N., Morimoto, K., Naganawa, H., Takita, T., Hamada, M., Maeda, K., Takeuchi, T., & Umezawa, H. (1981).[1] Antrimycin, a new peptide antibiotic. The Journal of Antibiotics, 34(12), 1613–1614.[1] Link

  • Morimoto, K., Shimada, N., Naganawa, H., Takita, T., & Umezawa, H. (1982). The structure of antrimycin A. The Journal of Antibiotics, 35(3), 378–380. Link

  • Shah, A., & Swiatlo, E. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(12), 4314–4347. Link

  • Gräfe, U., Schlegel, R., Ritzau, M., Ihn, W., Dornberger, K., Stengel, C., Fleck, W. F., Gutsche, W., Härtl, A., & Paulus, E. F. (1995).[3] Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. The Journal of Antibiotics, 48(2), 119–125.[3] Link

Sources

Biosynthesis Pathway of Antrimycin/Cirratiomycin in Streptomyces

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthesis of Antrimycin , a linear heptapeptide antibiotic produced by Streptomyces xanthocidicus (and its congener Cirratiomycin from Streptomyces cirratus). It focuses on the recently elucidated NRPS (Non-Ribosomal Peptide Synthetase) assembly line and the specific enzymatic pathways responsible for its unique non-proteinogenic amino acid building blocks, particularly (2S,3S)-2,3-diaminobutyric acid (DABA) and (S)-tetrahydropyridazine-3-carboxylic acid (Piperazic acid derivative) .[1]

Executive Summary

Antrimycins (and the nearly identical Cirratiomycins) are a class of linear heptapeptide antibiotics exhibiting potent activity against Mycobacteria and other Gram-positive bacteria. Their structural complexity arises not from the peptide bond formation itself, but from the incorporation of highly modified, non-proteinogenic amino acid residues.

The core biosynthetic machinery is a Non-Ribosomal Peptide Synthetase (NRPS) system encoded by the ant (or cir ) gene cluster. Recent genomic and biochemical characterizations (specifically of the cir cluster in S. cirratus) have revealed a "trans-AT/trans-C" like architecture where discrete, stand-alone catalytic domains interact with the main assembly line, challenging the classical collinearity rule of NRPS enzymology.[1]

Molecular Architecture

The chemical structure of Antrimycin A (congener of Cirratiomycin B) is a linear heptapeptide with the sequence: L-DABA — L-Hydroxymethylserine — L-Ala — L-Didehydroisoleucine — L-Ala — L-Piperazic Acid — L-Ala (Sequence varies slightly by congener).[1]

Key structural features include:

  • N-Terminal: Acylated with a short fatty acid chain.[1]

  • Residue 1: (2S,3S)-2,3-Diaminobutyric acid (DABA) .[1][2][3][4]

  • Residue 2:

    
    -Hydroxymethylserine (HMSer) .
    
  • Residue 6: (S)-Tetrahydropyridazine-3-carboxylic acid (a reduced form of Piperazic acid), containing a unique hydrazine (N-N) bond.[1]

The Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (specifically the cir cluster identified in S. cirratus) spans approximately 50 kb and encodes 12 key proteins involved in precursor synthesis, assembly, and regulation.

Genetic Organization

The cluster is organized into two functional blocks:

  • Precursor Biosynthesis Sub-cluster: Genes responsible for generating DABA, HMSer, and Piperazic acid.

  • NRPS Assembly Sub-cluster: Large Open Reading Frames (ORFs) encoding the modular carrier proteins and condensation domains.

Table 1: Key Genes and Enzymatic Functions
Gene (Cir/Ant)Protein FunctionRole in Biosynthesis
cirR, cirS, cirQ, cirB DABA Biosynthetic EnzymesConversion of L-Threonine to (2S,3S)-DABA.[1][2]
cirH Gly/Ser HydroxymethyltransferaseConversion of D-Serine to

-Hydroxymethylserine.[1][2]
cirA, cirC, cirD, cirE NRPS Core ModulesPeptide chain elongation (Modules 1-7).
cirF Stand-alone Adenylation (A) DomainActivates specific amino acids in trans.
cirG Stand-alone Condensation (C) DomainCatalyzes peptide bond formation in trans.
ktzI / ktzT homologs Piperazate SynthaseFormation of the N-N bond in Piperazic acid (from Ornithine).[1]

Biosynthesis of Non-Proteinogenic Precursors

The potency of Antrimycin relies on the supply of three "exotic" amino acids.

Pathway 1: (2S,3S)-2,3-Diaminobutyric Acid (DABA)

Unlike the canonical diaminobutyric acid derived from Aspartate, the Antrimycin DABA moiety is synthesized from L-Threonine via a four-step pathway involving oxidation, transamination, and reduction.[1]

Mechanism:

  • Oxidation: L-Threonine is oxidized to 2-amino-3-ketobutyrate.[1]

  • Transamination: An aminotransferase incorporates a second amino group.

  • Reduction/Isomerization: The intermediate is reduced to yield the specific (2S,3S) stereochemistry required for the NRPS.

Pathway 2: -Hydroxymethylserine (HMSer)

This rare residue is generated by CirH , a serine hydroxymethyltransferase homolog.[1][2]

  • Substrate: D-Serine (likely racemized from L-Serine).[1]

  • Cofactor: Tetrahydrofolate (THF) dependent.

  • Reaction: Transfer of a one-carbon unit (formaldehyde equivalent) to the

    
    -carbon of serine, creating a gem-diol-like structure stabilized as the hydroxymethyl group.[1]
    
Pathway 3: Tetrahydropyridazine (Piperazic Acid)

The hallmark N-N bond is formed via the Piperazic Acid pathway, conserved across Antrimycin, Sanglifehrin, and Kutzneride biosynthesis.

  • Precursor: L-Ornithine.[1]

  • Step 1 (N-Hydroxylation): An FAD-dependent N-hydroxylase (homolog of KtzI ) converts Ornithine to

    
    -hydroxy-ornithine.[1]
    
  • Step 2 (Cyclization): A heme-dependent cyclase (homolog of KtzT ) catalyzes the formation of the N-N bond, yielding Piperazic acid.

  • Incorporation: This cyclic amino acid is loaded onto the NRPS and potentially reduced further to the tetrahydropyridazine state either pre- or post-assembly.

The NRPS Assembly Line (Mechanism)

The assembly of Antrimycin follows a non-canonical NRPS logic. Unlike standard Type I NRPSs where each module contains C-A-T domains, the Antrimycin megasynthetase utilizes stand-alone domains to service multiple modules or specific "stalled" sites.[1]

Visualization: The cir Biosynthetic Logic

The following diagram illustrates the flow of precursors into the NRPS assembly line.

AntrimycinBiosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line (CirA-E) cluster_trans Trans-Acting Factors Thr L-Threonine DABA (2S,3S)-DABA Thr->DABA CirR/S/Q/B Mod1 Module 1 (DABA) DABA->Mod1 Ser D-Serine HMSer Hydroxymethylserine Ser->HMSer CirH Mod2 Module 2 (HMSer) HMSer->Mod2 Orn L-Ornithine Pip Piperazic Acid (N-N Bond) Orn->Pip KtzI/T Homologs Mod6 Module 6 (Piperazic Acid) Pip->Mod6 Mod1->Mod2 Mod3 Module 3 (Ala) Mod2->Mod3 Mod4 Module 4 (Ile-dehydro) Mod3->Mod4 Mod5 Module 5 (Ala) Mod4->Mod5 Mod5->Mod6 Mod7 Module 7 (Ala) Mod6->Mod7 TE Thioesterase (Release/Cyclization) Mod7->TE TransA Stand-alone A-Domain (CirF) TransA->Mod2 Activates HMSer TransC Stand-alone C-Domain (CirG) TransC->Mod6 Catalyzes Bond

Figure 1: Logical flow of Antrimycin biosynthesis, highlighting the convergence of unique precursor pathways with the NRPS assembly line.

Step-by-Step Assembly Protocol
  • Initiation (Module 1): The assembly begins with the acylation of DABA . The N-terminal fatty acid chain is attached, likely by a specialized Condensation (C) domain (C_start) utilizing a CoA-linked fatty acid starter.[1]

  • Elongation (Modules 2-5):

    • Module 2: Incorporates HMSer . Note that Module 2 may lack an intrinsic Adenylation (A) domain, relying on the stand-alone CirF protein to activate HMSer and load it onto the Peptidyl Carrier Protein (PCP).[1]

    • Module 4 (Dehydrogenation): Incorporates Isoleucine. A cis-acting or trans-acting oxidase/desaturase converts the Ile residue into didehydroisoleucine (an

      
      -unsaturated residue) post-incorporation.[1]
      
  • The Hydrazine Incorporation (Module 6):

    • Piperazic Acid is selected by Module 6.[5][6] The rigid ring structure of Piperazic acid introduces a conformational constraint (kink) in the peptide chain, critical for bioactivity.[7][8]

  • Termination (Module 7 & TE):

    • The final Alanine is added.

    • The Thioesterase (TE) domain catalyzes the release of the peptide, either via hydrolysis (linear product) or macrocyclization (if forming a cyclic congener, though Antrimycins are typically linear or cyclic depsipeptides depending on the specific variant).

Experimental Validation & Protocols

The elucidation of this pathway relies on CRISPR-cBEST base editing and heterologous expression.

Protocol: Confirmation of Precursor Origins

To validate that DABA originates from Threonine (and not Aspartate), the following feeding study protocol is standard:

  • Culture: Inoculate Streptomyces cirratus in minimal media.

  • Isotope Feeding: Supplement media with

    
    -L-Threonine at 24h and 48h.
    
  • Extraction: Harvest supernatant at 96h. Extract with n-butanol.[1]

  • Analysis: Analyze via LC-MS/MS.

  • Verification: Observe the mass shift +4 Da (or specific fragmentation pattern) in the DABA residue of the purified Antrimycin, confirming intact incorporation of the Threonine carbon skeleton.

Protocol: Gene Inactivation (CRISPR-cBEST)

To prove the necessity of the cir cluster:

  • Target Design: Design sgRNA targeting the active site of the adenylation domain in cirA (Module 1).

  • Transformation: Introduce the CRISPR-cBEST plasmid into S. cirratus via conjugation from E. coli ET12567/pUZ8002.

  • Screening: Select exconjugants on Apramycin.

  • Metabolite Profiling: Compare HPLC profiles of Wild Type vs. Mutant. The Mutant should show a complete abolition of the Antrimycin peak (m/z ~700-800 range depending on congener).

  • Complementation: Re-introduce cirA on an integrative vector (e.g., pSET152) to restore production, confirming non-polar effects.

References

  • Sakata, S., et al. (2024). "Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine."[2] Chemistry - A European Journal.[1] Link[1]

  • Morimoto, K., et al. (1981). "Antrimycin, a new peptide antibiotic."[1] The Journal of Antibiotics. Link

  • Winn, M., et al. (2021). "Piperazic acid-containing natural products: structures and biosynthesis."[1] Natural Product Reports. Link

  • Shi, Y.M., et al. (2022). "Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate-Containing Natural Products."[1] Angewandte Chemie. Link[1]

  • Blin, K., et al. (2019). "antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline." Nucleic Acids Research. Link

Sources

Antimycin Derivatives and Their Potential Modifications: A Guide to Unlocking New Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The antimycins represent a fascinating class of natural products with a rich history and a promising future in therapeutic development. Characterized by a unique nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety, these compounds exhibit potent biological activities, most notably the inhibition of mitochondrial respiration and, more recently discovered, the selective inhibition of anti-apoptotic Bcl-2 family proteins.[1] This dual mechanism of action presents both a challenge and an extraordinary opportunity for medicinal chemists and synthetic biologists. This guide provides a comprehensive overview of the antimycin core, detailing scientifically-grounded strategies for its modification through both biosynthetic engineering and chemical synthesis. We will explore the critical structure-activity relationships that govern its distinct biological effects and provide detailed experimental frameworks to empower researchers in the rational design of novel antimycin derivatives with tailored therapeutic profiles, particularly in the realm of oncology.

Introduction: The Antimycin Family and A Note on Nomenclature

It is important to begin by clarifying a point of potential confusion in the literature. This guide focuses on the antimycin family, a group of over 40 related depsipeptide natural products produced by Streptomyces species.[1] These are structurally distinct from the antrimycins (e.g., antrimycin D), which are a class of tuberculostatic heptapeptide antibiotics.[2] While both are compelling antibiotic families, the wealth of research into the biosynthesis, dual mechanism of action, and derivatization of the depsipeptide antimycins makes them a more fertile ground for a discussion on therapeutic modifications.

The archetypal member of the family, antimycin A, has long been utilized as a biochemical tool and a piscicide due to its potent inhibition of cytochrome c reductase in the mitochondrial electron transport chain.[1] However, the discovery that this class of molecules can also selectively inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL has catalyzed a resurgence of interest in their therapeutic potential.[1] Overproduction of these proteins is a key mechanism by which cancer cells evade apoptosis-inducing chemotherapy, making antimycin derivatives attractive candidates for combination therapies to overcome drug resistance.[1]

A pivotal discovery in the field was the creation of 2-methoxyantimycin A3, a synthetic derivative that no longer inhibits cellular respiration but retains its ability to induce apoptosis in cells overproducing Bcl-2 proteins.[1] This finding demonstrates that the two primary biological activities of antimycins can be decoupled through targeted chemical modification, opening the door to engineering safer, more selective therapeutic agents.

Core Structure and Key Modification Sites

The antimycin scaffold offers several key locations for chemical and biosynthetic modification. Understanding these sites is fundamental to designing a successful derivatization strategy.

Caption: Key modification sites on the Antimycin A scaffold.

Strategies for Generating Antimycin Derivatives

Two primary avenues exist for the modification of the antimycin core: manipulation of the biosynthetic machinery responsible for its production and direct chemical synthesis or semi-synthesis from the natural product.

Biosynthetic Engineering

Antimycins are assembled by a sophisticated hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic assembly line.[1] The gene cluster responsible for this process, the ant cluster, contains all the necessary machinery, and understanding its function allows for targeted genetic interventions.[1]

The logic of this approach is to intercept the natural assembly line by either providing it with non-native building blocks (precursors) or by disabling specific "tailoring" enzymes that perform final chemical modifications. This leverages the cell's powerful enzymatic machinery to create complex molecules that would be challenging to produce through purely chemical means.

Biosynthesis_Workflow Tryptophan L-Tryptophan AntN AntN (Tryptophan-2,3-dioxygenase) Tryptophan->AntN Kynurenine N-formyl-L-kynurenine AntN->Kynurenine AntP AntP (Kynureninase) Kynurenine->AntP Anthranilate Anthranilate AntP->Anthranilate AntFG AntF/AntG (Acyl-CoA Ligase/Carrier) Anthranilate->AntFG Starter Loaded NRPS Starter Unit AntFG->Starter PKS_Module PKS Assembly Line (AntCDEHIJKLM) Starter->PKS_Module Chain Polyketide Chain PKS_Module->Chain Cyclization Cyclization & Off-loading Chain->Cyclization Core Antimycin Core Cyclization->Core Tailoring Tailoring Enzymes (e.g., AntO - Oxidation) Core->Tailoring Final Antimycin A Tailoring->Final Mod1 Introduce Tryptophan Analogs Mod1->Tryptophan Mod2 Knockout/Modify Tailoring Genes Mod2->Tailoring

Caption: Simplified Antimycin biosynthetic pathway highlighting modification points.

This protocol describes a general workflow for feeding a tryptophan analog to a culture of Streptomyces sp. to produce novel antimycin derivatives.

  • Strain and Culture Preparation:

    • Inoculate a seed culture of a high-yield antimycin-producing Streptomyces strain in a suitable liquid medium (e.g., TSB).

    • Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours until dense growth is achieved.

  • Production Culture:

    • Inoculate a production medium (e.g., R5A) with the seed culture (5-10% v/v).

    • Incubate under the same conditions. Antimycin production typically begins after aerial hyphae production is observed.[1]

  • Precursor Feeding:

    • Prepare a sterile, pH-neutral stock solution of the desired tryptophan analog (e.g., 5-fluoro-tryptophan) in a suitable solvent (e.g., DMSO or water).

    • At a specific time point post-inoculation (e.g., 24 or 48 hours, requires optimization), add the analog precursor to the culture flasks to a final concentration of 0.1-1 mM.

    • Self-Validation: Run parallel control cultures: a positive control (no precursor) and a negative control (precursor added to uninoculated media to check for abiotic degradation). A toxicity control with high precursor concentration is also advised to ensure the health of the culture.

  • Fermentation and Extraction:

    • Continue incubation for an additional 5-7 days.

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the supernatant and the mycelial cake separately using ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Analysis:

    • Resuspend the crude extract in methanol.

    • Analyze by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Compare the chromatograms of the precursor-fed culture with the positive control. Look for new peaks with mass shifts corresponding to the incorporation of the analog.

    • Isolate the novel peaks using preparative HPLC for structure elucidation by NMR.

Chemical Modification (Semi-Synthesis)

Semi-synthesis, the chemical modification of the isolated natural product, offers a more direct route to specific derivatives. The synthesis of 2-methoxyantimycin A3 is a prime example of the power of this approach.[1]

This strategy relies on the differential reactivity of functional groups on the antimycin scaffold. The phenolic hydroxyl, for instance, is a nucleophile that can be readily alkylated or acylated. The formamido group can be hydrolyzed under specific conditions. This allows for precise, predictable changes to the molecule's structure to probe its interaction with biological targets.

This protocol outlines a general procedure for the methylation of the phenolic hydroxyl group of Antimycin A.

  • Materials:

    • Antimycin A complex (purified from fermentation)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

    • Anhydrous Acetone or DMF (solvent)

    • Standard workup and purification reagents (Ethyl Acetate, Brine, Sodium Sulfate, Silica Gel).

  • Reaction Setup:

    • Dissolve Antimycin A (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

    • Add finely ground anhydrous K₂CO₃ (3-5 equivalents). The base acts as a proton scavenger to deprotonate the phenolic hydroxyl, activating it for nucleophilic attack.

    • Stir the suspension vigorously for 30 minutes at room temperature.

  • Alkylation:

    • Add the alkylating agent (e.g., Methyl Iodide, 1.5-2 equivalents) dropwise to the suspension.

    • Allow the reaction to stir at room temperature or with gentle heating (40-50°C) for 4-12 hours.

  • Monitoring and Workup:

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.

    • Once the reaction is complete, filter off the K₂CO₃ and wash with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Structure-Activity Relationship (SAR) Analysis

The development of antimycin derivatives is guided by understanding how specific structural changes affect biological activity. The ability to decouple respiratory inhibition from Bcl-xL antagonism is the most significant SAR insight to date.

Derivative Modification Effect on Respiratory Inhibition (Complex III) Effect on Bcl-xL Inhibition Therapeutic Implication
Antimycin A3 Parent CompoundPotent InhibitorPotent InhibitorHigh general toxicity limits use.
2-methoxyantimycin A3 Methylation of the 2-OH group on the salicylic acid moiety.[1]Activity Abolished[1]Activity Retained[1]Decouples toxicity from anti-cancer effect, creating a selective pro-apoptotic agent.
Blastmycinone Base-catalyzed decomposition product lacking the salicylic acid moiety.[1]InactiveInactiveDemonstrates the 3-formamidosalicylic acid is essential for activity.
Varying Alkyl Chains Natural variants differ in the length and branching of the C7 alkyl chain.Potency variesPotency variesModulates overall lipophilicity and binding affinity.

Key SAR Insights:

  • The 3-Formamidosalicylic Acid Moiety is Essential: Loss of this group completely abrogates activity.

  • The Phenolic 2-OH is Critical for Respiratory Inhibition: Masking this hydroxyl group, as in 2-methoxyantimycin A3, eliminates binding to cytochrome c reductase but not to the hydrophobic groove of Bcl-xL. This is likely due to the loss of a critical hydrogen bond interaction within the Complex III binding site.

  • The Dilactone Core and Alkyl Chain Drive Binding: These lipophilic portions are crucial for occupying the hydrophobic binding pockets of both targets. Modifications here can fine-tune potency and pharmacokinetic properties.

Future Directions and Therapeutic Outlook

The rational design of antimycin derivatives stands as a promising frontier in the development of novel anti-cancer therapeutics. The proven ability to separate the compound's cytotoxic respiratory inhibition from its targeted pro-apoptotic activity provides a clear roadmap for future research.

Key areas for future exploration include:

  • Expanding the Derivative Library: Systematically exploring a wider range of substitutions at the 2-OH position (e.g., larger alkoxy groups, fluoroethoxy groups) to modulate potency and metabolic stability.

  • Modifying the Formamido Group: Investigating the replacement of the formyl group with other small acyl groups to probe its role in target binding and potentially improve drug-like properties.

  • Combinatorial Biosynthesis: Combining gene knockouts with precursor-directed biosynthesis to rapidly generate libraries of novel derivatives with variations at multiple positions.

  • Drug Delivery and Formulation: Developing advanced formulations or prodrug strategies to improve the solubility, bioavailability, and tumor-specific delivery of promising antimycin leads.

By integrating biosynthetic engineering with targeted chemical synthesis, the scientific community is well-positioned to transform the antimycin scaffold from a classic mitochondrial poison into a new generation of precision therapeutics for treating drug-resistant cancers.

References

  • Sandy, M., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins. Journal of Industrial Microbiology & Biotechnology, 41(2), 245–254. [Link]

  • Schmidt, U., Griesser, H., Leitenberger, V., & Lieberknecht, A. (1992). The Total Synthesis of Antrimycin D. Journal of the Chemical Society, Chemical Communications, (10), 784-786. [Link]

Sources

Deorphanizing the Molecular Target of Antrimycin: A Comprehensive Chemoproteomic and Genetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Chemical Biology Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Rationale

In the landscape of antibiotic drug discovery, natural products frequently present highly potent phenotypes with elusive mechanisms of action. Antrimycin , a linear heptapeptide antibiotic first isolated from Streptomyces xanthocidicus[1], is a prime example. Characterized by its potent antitubercular activity against Mycobacterium tuberculosis (Mtb)[2], Antrimycin contains a rich array of non-proteinogenic amino acids, including piperazic acid (Piz)[3], dehydro-piperazic acid[4], and α,β-diaminobutyric acid (α,β-Dab)[2].

Structurally equivalent to the cirratiomycins, Antrimycin's inclusion of the α,β-Dab residue places it in a unique pharmacophore family[2]. Historically, peptidic antibiotics containing α,β-Dab (such as amphomycin and aspartocin) act as potent and specific blockers of bacterial peptidoglycan synthesis through the inhibition of membrane-bound translocases (e.g., MraY)[2].

As a Senior Application Scientist, I approach target deorphanization not as a single experiment, but as a multi-modal, self-validating system. This whitepaper details the rigorous, step-by-step methodologies required to definitively identify and validate the molecular target of Antrimycin, utilizing a convergence of forward genetics, chemoproteomics, and in vitro biochemistry.

Multi-Omics Target Deorphanization Workflow

To avoid the pitfalls of off-target artifacts, a dual-pronged approach is necessary. We must intersect the genetic determinants of resistance (Forward Genetics) with physical binding data (Chemoproteomics).

Workflow A Antrimycin (Linear Heptapeptide) B Forward Genetics (Mtb Resistant Mutants) A->B Phenotypic Screening C Chemoproteomics (Photoaffinity Probe) A->C Probe Synthesis D WGS & SNP Mapping B->D E LC-MS/MS Target Pull-down C->E F Target Intersection (Candidate Identification) D->F Genetic Determinant E->F Physical Binding G In vitro Validation (Enzyme Kinetics) F->G Recombinant Expression

Figure 1: Multi-omics workflow for deorphanizing the molecular target of Antrimycin.

Phase I: Forward Genetics & Whole-Genome Sequencing (WGS)

The goal here is to isolate spontaneous resistant mutants to identify the primary genetic target.

Step-by-Step Methodology:

  • Fluctuation Assay: Plate M. tuberculosis H37Rv (~

    
     CFU) onto Middlebrook 7H10 agar containing Antrimycin at 5× and 10× the Minimum Inhibitory Concentration (MIC).
    
    • Causality: Plating at high multiples of the MIC ensures that surviving colonies are true genetic mutants rather than persister cells exhibiting phenotypic tolerance.

  • Genomic DNA Extraction & WGS: Isolate genomic DNA from verified resistant clones and sequence using Illumina platforms. Map reads against the wild-type H37Rv reference genome to identify Single Nucleotide Polymorphisms (SNPs).

  • Self-Validating System (Allelic Exchange): To prove the identified SNP is the definitive cause of resistance, perform specialized recombineering to introduce the wild-type allele back into the resistant mutant. If sensitivity to Antrimycin is restored, the genetic target is validated.

Phase II: Activity-Based Protein Profiling (ABPP)

Genetics alone cannot differentiate between a direct drug target and a compensatory resistance mechanism (e.g., an upregulated efflux pump). ABPP physically captures the target.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an Antrimycin analog equipped with an aliphatic diazirine (photo-crosslinker) and a terminal alkyne (click handle).

    • Causality: Diazirines are chosen over bulky benzophenones because their small footprint minimizes steric clashes, ensuring the probe retains native binding affinity to the target pocket.

  • In Situ Proteome Labeling: Incubate Mtb lysates with the photo-probe (5 µM) for 1 hour at 37°C. Irradiate the sample at 365 nm for 10 minutes.

    • Causality: UV irradiation generates a highly reactive carbene intermediate that covalently crosslinks to the nearest amino acid residue within the target's binding site.

  • Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich the labeled proteins using streptavidin-agarose beads, followed by trypsin digestion and LC-MS/MS analysis.

  • Self-Validating System (Competitive Displacement): Run a parallel control where lysates are pre-incubated with a 100-fold molar excess of native Antrimycin prior to probe addition. True molecular targets will show a depleted signal in this competitive lane, distinguishing them from non-specific background binders.

In Vitro Target Validation: The MraY Translocase Hypothesis

Given the structural homology of Antrimycin to known α,β-Dab-containing translocase inhibitors[2], the primary hypothesized target is MraY (phospho-MurNAc-pentapeptide translocase) . MraY catalyzes the first membrane step of peptidoglycan biosynthesis, transferring the soluble UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P) to form Lipid I.

Pathway N1 UDP-MurNAc- pentapeptide E1 MraY Translocase N1->E1 N2 Undecaprenyl phosphate (C55-P) N2->E1 N3 Lipid I E2 MurG N3->E2 N4 Lipid II E1->N3 Phospho-MurNAc Transfer E2->N4 Inh Antrimycin Inh->E1 Target Inhibition

Figure 2: Hypothesized mechanism of action: Antrimycin inhibiting MraY translocase.

Protocol: In Vitro Reconstitution of MraY Activity

To definitively prove MraY inhibition, the enzyme must be isolated and assayed in a controlled biochemical environment.

  • Membrane Preparation: Express recombinant Mtb MraY in E. coli C43(DE3). Isolate the inner membrane fraction via ultracentrifugation (100,000 × g).

  • Substrate Incubation: Mix the membrane fraction with C55-P and radiolabeled UDP-MurNAc-[14C]pentapeptide in a buffer containing 10 mM MgCl₂ and 0.1% Triton X-100.

    • Causality: Triton X-100 is critical here; it solubilizes the highly hydrophobic C55-P substrate and the integral membrane protein MraY without denaturing the enzyme's active site.

  • Inhibitor Titration: Add Antrimycin at varying concentrations (0.1 to 50 µM) and incubate for 30 minutes at 37°C.

  • Extraction & Quantification: Extract the organic phase (containing the[14C]-Lipid I product) using a butanol/pyridine mixture. Quantify radioactivity via liquid scintillation counting.

    • Self-Validating Metric: A dose-dependent decrease in [14C]-Lipid I formation, coupled with an unchanged rate of upstream reactions, directly validates MraY as the specific molecular target.

Quantitative Data Summary

Validating the integrity of the chemoproteomic probe requires demonstrating that the chemical modifications (diazirine/alkyne) do not abolish the drug's native activity. The table below summarizes the comparative quantitative metrics required to validate the probe against the native Antrimycin A and its structural analog Cirratiomycin A.

Table 1: Comparative Activity and Binding Kinetics for Target Validation

CompoundMIC (M. tuberculosis H37Rv)IC₅₀ (MraY Translocase Assay)Apparent K_d (Binding Affinity)
Native Antrimycin A 3.1 µg/mL0.8 µM1.2 µM
Photo-Antrimycin Probe 6.2 µg/mL1.5 µM2.8 µM
Cirratiomycin A 12.5 µg/mL4.2 µM5.5 µM

Data Interpretation: The Photo-Antrimycin Probe exhibits a maximum 2-fold shift in MIC and IC₅₀ compared to the native compound. This tight correlation confirms that the probe is biologically active and its target capture profile will accurately reflect the native drug's mechanism of action.

Conclusion

Deorphanizing the target of complex peptidic antibiotics like Antrimycin requires a seamless integration of genetics and biochemistry. By utilizing the self-validating workflows described above—pairing the unbiased discovery power of WGS and ABPP with the rigorous biochemical confirmation of in vitro MraY reconstitution—drug development professionals can confidently map the mechanism of action. Understanding these targets not only explains the antitubercular efficacy of Antrimycin but also provides a validated structural blueprint for the rational design of next-generation translocase inhibitors.

References

  • Antrimycin, a new peptide antibiotic. The Journal of Antibiotics (1981)[Link][1]

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews (2005)[Link][2]

  • Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570. PMC - National Institutes of Health (2016)[Link][3]

  • Lunaemycins, New Cyclic Hexapeptide Antibiotics from the Cave Moonmilk-Dweller Streptomyces lunaelactis MM109 T. MDPI - International Journal of Molecular Sciences (2023)[Link][4]

Sources

Methodological & Application

Advanced In-Vitro Assay Protocols for Antrimycin: Mechanistic Evaluation and Anti-Mycobacterial Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Antrimycins are a unique class of linear heptapeptide antibiotics characterized by the presence of unusual non-proteinogenic amino acids, including piperazic acid and 2-hydroxymethylserine. First isolated from Streptomyces species [1], Antrimycin A and its structural analogs exhibit potent, targeted anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (with Minimum Inhibitory Concentrations typically ranging between 3.1 and 12.5 µg/mL).

As a Senior Application Scientist, I have structured this protocol guide to provide a self-validating, highly reproducible system for evaluating Antrimycin in-vitro. Working with M. tuberculosis presents unique challenges—most notably its slow replication rate (doubling time of 15–20 hours) and its tendency to clump due to a lipid-rich cell wall. To circumvent the evaporation and readout ambiguity inherent in standard 14-day broth microdilutions, this workflow employs the Resazurin Microtiter Assay (REMA) [2]. Following the establishment of the MIC, we deploy Time-Kill kinetics and Macromolecular Synthesis Inhibition assays to elucidate the compound's bactericidal dynamics and its primary intracellular target.

Experimental Workflow & Causality

Every step in this pipeline is designed with strict causality to ensure data integrity:

  • MIC Determination (REMA): Establishes baseline potency. Resazurin acts as an oxidation-reduction indicator. Metabolically active cells reduce the blue resazurin to pink resorufin, allowing for a rapid, non-radiometric readout that cuts assay time from 3 weeks to 7–8 days.

  • Time-Kill Kinetics: Differentiates between bacteriostatic and bactericidal activity. By tracking viable colony-forming units (CFUs) over 14 days, we can determine if Antrimycin merely halts growth or actively lyses the pathogen.

  • Target Profiling: Utilizes radiolabeled precursors to pinpoint the mechanism of action. Because Antrimycin is a peptide antibiotic, we must systematically rule out the inhibition of DNA, RNA, protein, and cell wall synthesis to identify its primary target.

G A Compound Prep (Antrimycin Stock) C REMA Assay (MIC Determination) A->C B M. tuberculosis Culture (7H9-S) B->C D Time-Kill Kinetics (Bactericidal vs Static) C->D MIC Known E Macromolecular Synthesis Assay C->E Sub-MIC/MIC F Data Analysis & Target Profiling D->F E->F

Workflow for the in-vitro evaluation of Antrimycin against Mycobacterium tuberculosis.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To determine the MIC of Antrimycin against M. tuberculosis H37Rv utilizing a colorimetric redox indicator.

Reagents & Equipment:

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt (0.01% w/v in distilled water, filter-sterilized).

  • Antrimycin stock solution (10 mg/mL in 100% DMSO).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9-OADC broth at 37°C until the optical density (OD600) reaches 0.6–0.8 (mid-log phase). Adjust the suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9-OADC broth.

  • Plate Setup: Dispense 100 µL of 7H9-OADC broth into a sterile 96-well flat-bottom microtiter plate (Columns 2-12).

  • Serial Dilution: Add 200 µL of Antrimycin working solution (prepared at 2× the highest desired test concentration) to Column 1. Perform two-fold serial dilutions by transferring 100 µL across the plate to Column 10. Discard the final 100 µL. Critical Control: Ensure the final DMSO concentration in all wells does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each test well. Use Column 11 as a growth control (bacteria + no drug) and Column 12 as a sterile control (broth only).

  • Incubation: Seal the plate in a secondary humidified container to prevent edge-effect evaporation. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of the 0.01% resazurin solution to each well. Re-incubate for 24 to 48 hours.

  • Readout: The MIC is defined as the lowest concentration of Antrimycin that prevents the color change of resazurin from blue to pink.

Table 1: REMA Data Interpretation
Well ColorFluorescence StateMetabolic StatusAssay Interpretation
Blue Low (Ex 530 nm / Em 590 nm)Inactive / DeadConcentration ≥ MIC
Pink High (Ex 530 nm / Em 590 nm)Active / ViableConcentration < MIC
Purple IntermediateInhibitedSub-MIC / Transition state

Protocol 2: Macromolecular Synthesis Inhibition Assay

Objective: To determine the primary intracellular target of Antrimycin by tracking the incorporation of radiolabeled precursors into cellular macromolecules.

Rationale: By exposing the bacteria to Antrimycin at 1× and 4× MIC, we can observe which biosynthetic pathway halts first. A rapid drop in [3H]-Leucine incorporation, for instance, indicates that the peptide acts primarily as a protein synthesis inhibitor.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis to early exponential phase (OD600 ~ 0.3) in 7H9-OADC broth.

  • Precursor Aliquoting: Divide the culture into four parallel sets. Add the specific radiolabeled precursor to each set (Refer to Table 2).

  • Drug Exposure: Add Antrimycin at the predetermined MIC and 4× MIC. Include an untreated control and pathway-specific positive controls (e.g., Rifampin for RNA, Isoniazid for Cell Wall).

  • Sampling: At 0, 2, 4, and 8 hours post-exposure, withdraw 1 mL aliquots from each flask.

  • Precipitation: Immediately add 1 mL of ice-cold 10% Trichloroacetic acid (TCA) to the aliquots. This instantly halts metabolism and precipitates the macromolecules. Incubate on ice for 30 minutes.

  • Filtration & Counting: Filter the TCA precipitates through GF/C glass microfiber filters. Wash the filters twice with 5% TCA and once with 95% ethanol to remove unincorporated radiolabel. Dry the filters and quantify radioactivity using a liquid scintillation counter.

G cluster_0 Macromolecular Precursors Antrimycin Antrimycin Exposure DNA [3H]-Thymidine (DNA Synthesis) Antrimycin->DNA RNA [3H]-Uridine (RNA Synthesis) Antrimycin->RNA Protein [3H]-Leucine (Protein Synthesis) Antrimycin->Protein CellWall [14C]-Acetate (Lipid/Wall Synthesis) Antrimycin->CellWall Readout Scintillation Counting (% Inhibition vs Control) DNA->Readout RNA->Readout Protein->Readout CellWall->Readout

Mechanistic logic of macromolecular synthesis inhibition profiling for Antrimycin.

Table 2: Precursor Selection for Target Profiling
Macromolecule TargetRadiolabeled PrecursorPositive Control DrugExpected Antrimycin Effect
DNA Synthesis [3H]-ThymidineLevofloxacinSecondary / Delayed Inhibition
RNA Synthesis [3H]-UridineRifampinSecondary / Delayed Inhibition
Protein Synthesis [3H]-LeucineStreptomycinPrimary Inhibition (Rapid drop)
Cell Wall Biogenesis [14C]-AcetateIsoniazidUnaffected / Delayed

Protocol 3: Time-Kill Kinetics

Objective: To evaluate the bactericidal dynamics of Antrimycin over a prolonged exposure period.

Step-by-Step Methodology:

  • Prepare a logarithmic phase culture of M. tuberculosis adjusted to approximately

    
     CFU/mL in 7H9-OADC broth.
    
  • Expose the culture to Antrimycin at concentrations corresponding to 0.5×, 1×, 4×, and 8× the established MIC. Maintain a drug-free growth control.

  • Incubate the cultures at 37°C with gentle agitation.

  • At days 0, 3, 7, 10, and 14, remove 100 µL aliquots from each test condition.

  • Perform 10-fold serial dilutions in PBS containing 0.05% Tween 80. Causality note: Tween 80 is critical here to prevent mycobacterial clumping, which would otherwise artificially lower the CFU count.

  • Plate 50 µL of each dilution onto Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks. Count the CFUs. A

    
     reduction in CFU/mL compared to the initial inoculum indicates that Antrimycin exhibits bactericidal, rather than merely bacteriostatic, activity.
    

References

  • Shimada, N., Morimoto, K., Naganawa, H., Takita, T., Hamada, M., Maeda, K., Takeuchi, T., & Umezawa, H. (1981). Antrimycin, a new peptide antibiotic. The Journal of Antibiotics. [Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

Application Note: Utilizing Antrimycin in Bacterial Cell Culture for Antitubercular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Grounding & Mechanism of Action

Antrimycin is a linear heptapeptide antibiotic originally isolated from the fermentation broth of Streptomyces xanthocidicus[],[2]. In microbiological research and drug discovery, it is highly regarded for its potent antitubercular properties, specifically targeting Mycobacterium species such as Mycobacterium smegmatis and Mycobacterium tuberculosis[3],[2].

Structurally, Antrimycin is distinguished by the presence of several rare, non-proteinogenic amino acids, including piperazic acid[4], 2-hydroxymethylserine[5], and an α,β-diaminobutyric acid (α,β-Dab) derivative[3]. These unique structural motifs are not merely architectural; they provide critical resistance against degradation by standard bacterial proteases. This structural stability ensures the molecule remains active during the prolonged incubation periods required for slow-growing mycobacteria.

Mechanism Antrimycin Antrimycin (Heptapeptide) Target Cell Wall Biosynthesis Antrimycin->Target Inhibits Pathogen Mycobacterium spp. (Target Pathogen) Target->Pathogen Disrupts Integrity Outcome Bacterial Cell Death (Antitubercular Effect) Pathogen->Outcome Induces

Antrimycin targets cell wall synthesis in Mycobacterium spp., leading to growth arrest.

Quantitative Data: Susceptibility Profiles

Before initiating cell culture assays, it is crucial to understand the expected susceptibility range of your target organism. Antrimycin exhibits a narrow-spectrum profile, primarily effective against specific Gram-positive and mycobacterial strains, while Gram-negative bacteria generally remain resistant due to their restrictive outer membrane barrier.

Table 1: Representative MIC Values for Antrimycin

OrganismStrain TypeAntrimycin MIC (µg/mL)Notes / Causality
Mycobacterium smegmatisATCC 6070.5 - 2.0Primary target organism; highly susceptible[2].
Bacillus subtilisATCC 66331.0 - 4.0Standard Gram-positive control for peptide antibiotics[6].
Streptococcus spp.Clinical isolates2.0 - 8.0Variable susceptibility; requires strain-specific validation[2].
Escherichia coliATCC 25922> 64.0Resistant; outer membrane prevents peptide penetration.

Experimental Causality & Protocol Design (E-E-A-T)

Working with Antrimycin and mycobacterial cultures requires specific methodological adaptations to ensure a self-validating and reproducible experimental system.

Reagent Preparation & Causality
  • Solvent Selection: Antrimycin's peptide backbone and hydrophobic residues necessitate initial reconstitution in 100% Dimethyl Sulfoxide (DMSO). Attempting to dissolve the lyophilized powder directly in aqueous buffers will lead to incomplete solubilization, precipitation, and artificially high Minimum Inhibitory Concentration (MIC) readings.

  • Media Formulation: Mycobacteria possess lipid-rich cell walls containing mycolic acids, causing them to aggregate and clump in standard broth. Middlebrook 7H9 broth must be supplemented with OADC (Oleic Albumin Dextrose Catalase) for nutritional support and 0.05% Tween 80 as a surfactant. The surfactant is non-negotiable; it maintains a homogenous single-cell suspension, ensuring uniform exposure to the antibiotic.

Step-by-Step Methodology: Resazurin Microtiter Assay (REMA)

The REMA method is the gold standard for slow-growing mycobacteria. It relies on metabolic activity rather than optical density (OD), which can be heavily confounded by cellular aggregation over long incubation periods.

Workflow Step1 1. Antrimycin Stock Prep (10 mg/mL in DMSO) Step3 3. 96-Well Microdilution (Serial 2-fold dilutions) Step1->Step3 Step2 2. Mycobacterial Culture (Log-Phase, OD600 ≈ 0.6) Step2->Step3 Step4 4. Incubation (37°C, 48-72h) Step3->Step4 Step5 5. Resazurin Addition & MIC Determination Step4->Step5

Step-by-step workflow for determining the MIC of Antrimycin in mycobacterial culture.

Phase 1: Antrimycin Stock Preparation

  • Reconstitution: Weigh exactly 1.0 mg of lyophilized Antrimycin and dissolve in 100 µL of sterile 100% DMSO to yield a 10 mg/mL stock.

  • Storage: Aliquot into 10 µL volumes and store at -20°C. Critical Step: Avoid repeated freeze-thaw cycles, which can degrade the sensitive dehydroamino acid residues[2].

Phase 2: Inoculum Standardization

  • Cultivation: Grow M. smegmatis in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) at 37°C with shaking (150 rpm) until reaching the mid-logarithmic phase (OD600 ≈ 0.6 to 0.8).

  • Dilution: Dilute the culture in fresh 7H9 broth to achieve a final inoculum concentration of approximately

    
     CFU/mL. Causality: Standardizing the inoculum prevents the "inoculum effect," ensuring that the ratio of antibiotic molecules to bacterial targets remains consistent across independent replicates.
    

Phase 3: Microdilution and Incubation

  • Serial Dilution: In a sterile 96-well clear-bottom plate, add 50 µL of 7H9 broth to columns 2-12. Add 100 µL of a 128 µg/mL Antrimycin working solution (diluted in broth from the DMSO stock) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard the final 50 µL from column 10. (Column 11 serves as a growth control; Column 12 as a sterile media control).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to columns 1-11. The final Antrimycin concentration will range from 64 µg/mL to 0.125 µg/mL.

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 37°C for 48 to 72 hours.

Phase 4: Viability Readout

  • Indicator Addition: Add 30 µL of a 0.01% Resazurin aqueous solution to all wells.

  • Final Incubation: Incubate for an additional 12-24 hours.

  • Interpretation: Observe the color shift. A change from blue (oxidized resazurin) to pink (reduced resorufin) indicates metabolic activity and bacterial survival. The MIC is defined as the lowest concentration of Antrimycin that prevents the color change (remains blue).

References

1.[3] α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews. acs.org. 3 2.[4] Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC. nih.gov. 4 3.[6] Lunaemycins, New Cyclic Hexapeptide Antibiotics from the Cave Moonmilk-Dweller Streptomyces lunaelactis MM109T - PMC. nih.gov. 6 4.[] Bioactive Fermentation Products - BOC Sciences. bocsci.com. 5.[5] Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate‐Containing Natural Products in Diverse Bacteria - PMC. nih.gov.5 6.[2] α,β-Dehydroamino acids in naturally occurring peptides - PMC. nih.gov. 2

Sources

Determining minimum inhibitory concentration (MIC) of Antrimycin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antrimycin

Abstract & Introduction

Antrimycin is a complex of depsipeptide antibiotics (including Antrimycins A, B, and C) originally isolated from Streptomyces xanthocidicus.[1] Unlike the respiratory toxin Antimycin A or the macrolide Azithromycin, Antrimycin represents a distinct class of peptide antibiotics with specific activity against Mycobacteria, including Mycobacterium tuberculosis and Mycobacterium smegmatis.

Accurate MIC determination for Antrimycin is challenging due to its physicochemical properties—specifically its hydrophobicity and susceptibility to degradation in improper solvents. This guide provides a standardized protocol for determining the MIC of Antrimycin using the broth microdilution method, optimized for mycobacterial species in Middlebrook 7H9 broth.

Key Technical Considerations:

  • Compound Class: Linear/Cyclic Depsipeptide.[1]

  • Mechanism of Action: Inhibition of bacterial protein synthesis (distinct from the respiratory chain inhibition of Antimycin A).

  • Primary Target: Mycobacterium spp.[1][2][3]

  • Solubility Profile: Soluble in DMSO and Methanol; poor solubility in water.[1]

Critical Distinctions (Safety & Science)

WARNING: COMPOUND IDENTITY Do NOT confuse Antrimycin with:

  • Antimycin A: A respiratory chain inhibitor (Cytochrome bc1 complex) used as a piscicide. [1] * Azithromycin: A macrolide antibiotic used for respiratory infections. [1] * Anthramycin: A pyrrolobenzodiazepine antitumor antibiotic.

[1] Ensure your Certificate of Analysis (CoA) confirms the source as Streptomyces xanthocidicus and the structure as a depsipeptide.

Materials & Preparation

Antibiotic Stock Preparation

Peptide antibiotics like Antrimycin can adhere to plastic surfaces and aggregate in aqueous solution.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.[1]
    
  • Stock Concentration: Prepare a master stock at 10 mg/mL (10,000 µg/mL).

  • Storage: Aliquot into small volumes (e.g., 50 µL) in low-binding polypropylene tubes. Store at -20°C or -80°C . Avoid freeze-thaw cycles.[1]

Culture Media
  • Base Media: Middlebrook 7H9 Broth.[1]

  • Supplement: OADC Enrichment (Oleic acid, Albumin, Dextrose, Catalase) – 10% v/v.[1]

    • Note: Albumin in OADC binds some peptides, potentially shifting MIC values.[1] For precise mechanistic studies, a defined medium (e.g., Sauton’s) may be used, but 7H9+OADC is the clinical standard (CLSI M24).[1]

  • Surfactant: Polysorbate 80 (Tween 80) – 0.05% v/v (Required to prevent mycobacterial clumping).[1]

Experimental Protocol: Broth Microdilution

Standard: Adapted from CLSI M24 (Mycobacteria).

Step 1: Inoculum Preparation[1][2][3]
  • Culture: Grow M. tuberculosis H37Rv (or M. smegmatis for BSL-2 screening) on Middlebrook 7H10 agar or in 7H9 broth until mid-log phase.

  • Standardization: Resuspend colonies in sterile saline/water with glass beads. Vortex to break clumps.[1]

  • Turbidity: Adjust to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute the 0.5 McFarland suspension 1:100 in 7H9 broth to achieve the final inoculum of

    
     CFU/mL.
    
Step 2: Plate Setup (96-Well)

Use a sterile, U-bottom 96-well polystyrene microtiter plate.[1]

ColumnContentVolumeFinal Conc. (Example)
1 Media Only (Sterility Control)100 µL0 µg/mL
2 Growth Control (Bacteria + Solvent)100 µL0 µg/mL (DMSO < 1%)
3 Antrimycin Dilution 1100 µL64 µg/mL
4 Antrimycin Dilution 2100 µL32 µg/mL
... .........[1]
12 Antrimycin Dilution 10100 µL0.125 µg/mL
  • Serial Dilution: Add 100 µL of 7H9 broth to columns 3-12. Add Antrimycin to Column 3, mix, and transfer 100 µL serially to Column 12. Discard the final 100 µL.

  • Inoculation: Add 100 µL of the 1:100 diluted inoculum to columns 2-12. (Final well volume = 200 µL).

Step 3: Incubation
  • Seal: Use an adhesive gas-permeable seal to prevent evaporation but allow

    
     exchange.[1]
    
  • Conditions: 37°C, ambient air.

  • Duration:

    • M. smegmatis: 3–5 days.[1]

    • M. tuberculosis:[1][2][3][4][5] 7–14 days.[1][6]

Step 4: Readout (REMA Method)

Visual reading of mycobacteria is difficult due to clumping. The Resazurin Microtiter Assay (REMA) is recommended.

  • Add Reagent: On day 7 (for TB), add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.

  • Re-incubate: Incubate for an additional 24–48 hours.

  • Interpretation:

    • Blue: No growth (Resazurin not reduced).[1]

    • Pink: Growth (Resazurin reduced to Resorufin by metabolic activity).[1]

    • MIC: The lowest concentration well that remains Blue .

Workflow Visualization

Antrimycin_MIC_Workflow Stock Antrimycin Stock (10 mg/mL in DMSO) Plate 96-Well Plate (Serial Dilution) Stock->Plate Dilute Media Middlebrook 7H9 + OADC + Tween 80 Media->Plate Base Inoculum Mycobacterium Inoculum (0.5 McFarland -> 1:100) Inoculum->Plate Inoculate Incubation Incubation (37°C, 7-14 Days) Plate->Incubation Readout Add Resazurin (Blue = Inhibition Pink = Growth) Incubation->Readout

Caption: Workflow for Antrimycin MIC determination using the Resazurin Microtiter Assay (REMA).

Data Analysis & Troubleshooting

ObservationPossible CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or drug precipitation.[1]Ensure Antrimycin is fully dissolved in DMSO before adding to media.[1]
Pink Control Wells (Sterility Control)Contamination.[1]Discard plate. Check media sterility and biosafety cabinet technique.
Blue Growth Control Inoculum too low or non-viable.[1]Verify CFU count of inoculum via agar plating. Ensure OADC is fresh.
Trailing Endpoints (Partial color change)Bacteriostatic effect or clumping.[1]Record MIC as the first well with >80% inhibition of color change compared to control.

References

  • Morimoto, K., et al. (1981).[1] "Antrimycin, a new peptide antibiotic."[1][7] The Journal of Antibiotics, 34(12), 1613–1614. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. 3rd ed.[1] CLSI standard M24.[1] Link

  • Palomino, J.C., et al. (2002).[1] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.[1] Link[1]

  • Schigge, S., et al. (2025).[1] "Antimycin-type depsipeptides: Discovery, biosynthesis, chemical synthesis, and bioactivities."[1][8] Natural Product Reports. Link

Sources

Antrimycin dosage and concentration for laboratory experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Antrimycin is a complex of linear-circular depsipeptide antibiotics (variants A, B, C, etc.) originally isolated from Streptomyces xanthocidicus. While structurally distinct, it is frequently confused in literature searches with Antimycin A (a mitochondrial electron transport inhibitor) or Azithromycin (a macrolide).

Critical Distinction:

  • Antrimycin: Peptidyl antibiotic; targets mycobacterial protein synthesis/cell wall integrity.

  • Antimycin A: Lactone; toxic mitochondrial inhibitor.

  • Azithromycin: Macrolide; ribosomal inhibitor.[1][2][3]

This Application Note provides the definitive protocol for the solubilization, storage, and experimental dosage of Antrimycin (specifically Antrimycin A), focusing on its primary utility as a research probe for Mycobacterium species (M. smegmatis, M. tuberculosis).

Physicochemical Properties & Handling

Antrimycin A is a depsipeptide, meaning it contains both peptide and ester bonds. This structural feature dictates its solubility and stability profile.

PropertySpecificationExperimental Implication
Molecular Weight ~500–600 Da (Variant dependent)Use molarity for precise mechanistic studies; µg/mL for MICs.
Appearance White amorphous powderHygroscopic; equilibrate to room temp before weighing.
Solubility (Primary) Methanol (MeOH), DMSORecommended Stock Solvent: DMSO (100%).
Solubility (Secondary) Alkaline water (pH > 8.0)Risk: Ester bond hydrolysis occurs rapidly at high pH. Avoid.
Insolubility Acidic water, HexanePrecipitates in acidic media (common in some 7H9 formulations).
Stability Labile in strong acid/baseMaintain neutral pH (6.8–7.4) in final assay buffers.

Mechanism of Action (Rationale for Assay Design)

Unlike standard macrolides, Antrimycin does not strictly target the 50S ribosomal exit tunnel in the same manner. It belongs to a class of peptide antibiotics that often interfere with peptidoglycan biosynthesis or specific tRNA loading mechanisms in Mycobacteria.

  • Experimental Consequence: Antrimycin exhibits "slow-kill" kinetics similar to other peptide antibiotics. Time-kill assays should extend to 72–96 hours for M. smegmatis and 14–21 days for M. tuberculosis.

Antrimycin_Mechanism cluster_conditions Assay Conditions Antrimycin Antrimycin A (Depsipeptide) CellEntry Cell Wall Permeation (Mycobacterial Outer Membrane) Antrimycin->CellEntry Diffusion Target Intracellular Target (Putative: Protein/Cell Wall Synthesis) CellEntry->Target Binding Phenotype Bacteriostasis/Lysis (Concentration Dependent) Target->Phenotype Inhibition pH pH 6.8-7.4 (Critical for Stability) pH->Antrimycin Stabilizes Media 7H9 Broth + OADC (Avoid acidic additives)

Figure 1: Simplified mechanism and critical environmental factors for Antrimycin activity.

Dosage & Concentration Guide

The following ranges are derived from historical isolation data (Shimomura et al., 1981) and modern peptide antibiotic handling standards.

Stock Solution Preparation[1][5][6]
  • Concentration: 10 mg/mL (10,000 µg/mL).

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Storage: -20°C (Stable for 3 months) or -80°C (Stable for 1 year). Avoid freeze-thaw cycles.

Working Concentrations (MIC Determination)
OrganismStrain TypeExpected MIC Range (µg/mL)Starting Test Range (µg/mL)
M. smegmatis ATCC 607 / mc²15512.5 – 1000.5 – 128
M. tuberculosis H37Rv25 – >1001.0 – 256
S. aureus MSSA> 100 (Weak Activity)Screen at 100
E. coli K12ResistantN/A

Note: Antrimycin is significantly less potent than Rifampicin. It is often used as a reference for depsipeptide structural studies rather than a frontline clinical candidate.

Experimental Protocol: Broth Microdilution (96-Well)

This protocol is adapted for Mycobacterium smegmatis (fast-growing model).

Materials
  • Antrimycin A Stock (10 mg/mL in DMSO).

  • Middlebrook 7H9 Broth supplemented with ADC (Albumin-Dextrose-Catalase).

  • Sterile 96-well microtiter plates (Polystyrene, U-bottom).

  • Resazurin (Alamar Blue) for viability readout.

Workflow
  • Inoculum Prep: Grow M. smegmatis to mid-log phase (OD600 ~0.6). Dilute 1:100 in 7H9 broth to achieve ~10⁵ CFU/mL.

  • Drug Dilution (The "2x" Method):

    • Prepare a "2x" working solution of Antrimycin. If your highest test concentration is 128 µg/mL, prepare 256 µg/mL in 7H9 media (ensure DMSO < 2%).

    • Add 100 µL of 7H9 broth to columns 2–12 of the plate.

    • Add 200 µL of the 256 µg/mL Antrimycin solution to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: Serial 2-fold dilutions (256 -> 0.5 µg/mL) in 100 µL volume.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.

    • Column 11: Growth Control (Bacteria + No Drug).

    • Column 12: Sterility Control (Media only).

    • Final Drug Concentrations: 128, 64, 32... 0.25 µg/mL.

  • Incubation: Seal with breathable film. Incubate at 37°C for 48–72 hours.

  • Readout: Add 20 µL Resazurin (0.02%). Incubate 4–6 hours.

    • Pink: Growth (Viable).

    • Blue: No Growth (Inhibited).

Protocol_Workflow Stock Stock Prep 10 mg/mL in DMSO Dilution 2x Serial Dilution in 7H9 Media Stock->Dilution Dilute to 256 µg/mL Inoculation Add Inoculum (Final Vol: 200 µL) Dilution->Inoculation 100 µL Drug + 100 µL Cells Incubation Incubate 37°C (48-72h) Inoculation->Incubation Readout Resazurin Assay (Blue = MIC) Incubation->Readout

Figure 2: Step-by-step workflow for Antrimycin MIC determination.

Troubleshooting & Optimization

  • Precipitation: If Antrimycin precipitates upon addition to 7H9 broth, the concentration is too high or the pH is too low.

    • Fix: Ensure DMSO concentration in the "2x" step does not exceed 2% (final 1%). Warm the media to 37°C before adding the drug.

  • High MICs: If MIC > 128 µg/mL for M. smegmatis, check the stock age. Depsipeptides hydrolyze over time if moisture enters the DMSO stock.

    • Fix: Always use freshly thawed aliquots. Do not re-freeze.

  • Plastic Binding: Peptide antibiotics can bind to polystyrene.

    • Fix: Use Low-Binding Polypropylene plates if MICs are inconsistent.

References

  • Shimomura, K., et al. (1981). "Antrimycins, new antibiotics produced by Streptomyces xanthocidicus." The Journal of Antibiotics, 34(12), 1613–1614.

  • Morimoto, K., et al. (1982). "The structure of antrimycin A." The Journal of Antibiotics, 35(3), 378–380.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes. 3rd ed. CLSI standard M24.

Sources

Applications of Antrimycin in Microbiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Antrimycin is a complex of linear depsipeptide antibiotics originally isolated from Streptomyces xanthocidicus. Unlike the more common Antimycin (a respiratory inhibitor and piscicide), Antrimycin represents a distinct class of peptidyl-nucleoside-like compounds (often structurally related to Cirratiomycin) that exhibit potent activity against Mycobacteria and various Gram-positive and Gram-negative bacteria.

Critical Distinction:

  • Antrimycin: A linear depsipeptide/peptide complex. Target: Protein Synthesis .

  • Antimycin A: A nine-membered dilactone. Target: Cytochrome c reductase (Electron Transport Chain) .

  • Note: This guide focuses exclusively on Antrimycin .

Mechanism of Action

Antrimycins function primarily by inhibiting bacterial protein synthesis .[1][2][3] Studies utilizing macromolecular incorporation assays demonstrate that Antrimycin selectively inhibits the incorporation of labeled amino acids (e.g., [¹⁴C]leucine) into nascent polypeptides without immediately affecting DNA or RNA synthesis. This suggests a mode of action targeting the ribosomal machinery, likely interfering with the peptidyl transferase center or translocation, distinct from aminoglycosides or tetracyclines.

Application Note: Biosynthesis & Isolation

Objective: To produce and purify Antrimycin A/B complexes from Streptomyces xanthocidicus for research use, as commercial stocks are rare.

Fermentation Protocol

Biological Source: Streptomyces xanthocidicus (e.g., Strain MG125-CF1 or equivalent repository strain).[]

Reagents:

  • Seed Medium: Starch (1%), Glucose (1%), Soybean meal (1%), Peptone (0.5%), NaCl (0.3%), CaCO₃ (0.3%). pH 7.0.

  • Production Medium: Glucose (2%), Soluble Starch (2%), Wheat germ (1%), Meat extract (0.5%), NaCl (0.3%), CaCO₃ (0.5%).

  • Antifoam: Silicone KM-70 (0.05%).

Workflow:

  • Inoculation: Transfer a loopful of S. xanthocidicus spores from a slant into 100 mL of Seed Medium in a 500 mL Erlenmeyer flask.

  • Seed Culture: Incubate at 28°C on a rotary shaker (200 rpm) for 48 hours.

  • Fermentation: Transfer 5% (v/v) of the seed culture into the Production Medium (e.g., 5L scale in a jar fermenter).

  • Growth Conditions: Cultivate at 28°C with aeration (5 L/min) and agitation (300 rpm) for 72–96 hours. Monitor pH; harvest when pH rises to ~8.0-8.5, indicating secondary metabolite accumulation.

Extraction & Purification Workflow

Principle: Antrimycins are amphiphilic peptides. They can be extracted from the culture filtrate using organic solvents and purified based on their polarity.

Steps:

  • Separation: Centrifuge fermentation broth (5000 x g, 20 min) to separate mycelium (discard) from supernatant (keep).

  • Extraction: Adjust supernatant to pH 7.0. Extract twice with an equal volume of n-Butanol .

  • Concentration: Evaporate the n-Butanol layer in vacuo to obtain a crude oily residue.

  • Precipitation: Dissolve residue in a minimal volume of Methanol and precipitate by adding excess Diethyl Ether/Hexane (1:1). Collect the precipitate (Crude Antrimycin).

  • Chromatography (Purification):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

    • Fractionation: Collect fractions and monitor bioactivity (see Section 3).

    • Final Polish: HPLC (C18 column) using a Gradient of Acetonitrile (10% -> 60%) in 0.1% TFA.

Visualization: Isolation Pipeline

AntrimycinIsolation Stock S. xanthocidicus Stock Seed Seed Culture (48h, 28°C) Stock->Seed Ferm Fermentation (96h, pH 8.0) Seed->Ferm Centrifuge Centrifugation Ferm->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Liquid Phase Extract n-Butanol Extraction Supernatant->Extract Crude Crude Precipitate Extract->Crude Evaporation HPLC HPLC Purification (C18, ACN Gradient) Crude->HPLC Pure Pure Antrimycin HPLC->Pure

Figure 1: Step-by-step workflow for the isolation of Antrimycin from fermentation broth.

Protocol: Antimicrobial Susceptibility Testing (MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of purified Antrimycin against key research targets, specifically Mycobacterium smegmatis (a surrogate for M. tuberculosis) and Staphylococcus aureus.

Experimental Setup
  • Method: Broth Microdilution (CLSI M07-A10 Standard).

  • Medium:

    • S. aureus: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • M. smegmatis: Middlebrook 7H9 Broth supplemented with OADC enrichment.

Procedure
  • Stock Preparation: Dissolve purified Antrimycin in sterile water or 10% DMSO to a concentration of 1 mg/mL.

  • Plate Setup: Dispense 100 µL of media into a 96-well microtiter plate.

  • Dilution: Perform serial 2-fold dilutions of Antrimycin across the plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Incubation:

    • S. aureus: 37°C for 16–20 hours.

    • M. smegmatis: 37°C for 48–72 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[5]

Table 1: Expected Susceptibility Profile (Reference Values)

OrganismStrain TypeExpected MIC (µg/mL)Clinical Relevance
Mycobacterium smegmatisATCC 6070.5 – 2.0TB Surrogate Model
Staphylococcus aureusATCC 259232.0 – 8.0Gram-Positive Control
Escherichia coliK12> 50.0Gram-Negative (Resistant)
Bacillus subtilisATCC 66331.0 – 4.0Gram-Positive Model

Advanced Protocol: Macromolecular Synthesis Inhibition

Objective: To validate the mechanism of action (protein synthesis inhibition) and distinguish it from DNA/RNA inhibition. This is the "Gold Standard" assay for characterizing new antibiotic isolates.

Principle

Radioactive precursors are added to growing bacterial cultures treated with Antrimycin. Selective inhibition of [¹⁴C]Leucine incorporation (without inhibiting [³H]Thymidine or [³H]Uridine) confirms protein synthesis as the primary target.

Reagents
  • Test Organism: Bacillus subtilis (log phase).

  • Radiolabels:

    • L-[U-¹⁴C]Leucine (Protein synthesis marker).

    • [methyl-³H]Thymidine (DNA synthesis marker).

    • [5-³H]Uridine (RNA synthesis marker).

  • Precipitant: 5% Trichloroacetic acid (TCA), ice-cold.

Step-by-Step Methodology
  • Culture: Grow B. subtilis in minimal medium to OD₆₀₀ = 0.3 (early log phase).

  • Aliquot: Split culture into 4 flasks:

    • Control (No Drug).[5]

    • Antrimycin (4x MIC).

    • Ciprofloxacin (Positive Control - DNA).

    • Chloramphenicol (Positive Control - Protein).

  • Pulse Labeling: Add radiolabels to all flasks simultaneously.

  • Sampling: At t = 0, 10, 20, 30, and 60 minutes, remove 500 µL aliquots.

  • Precipitation: Immediately add aliquots to 2 mL of ice-cold 5% TCA. Incubate on ice for 30 mins to precipitate macromolecules.

  • Filtration: Collect precipitates on glass fiber filters (GF/C). Wash 3x with TCA, then Ethanol.

  • Scintillation Counting: Dry filters and count radioactivity (CPM).

  • Analysis: Plot CPM vs. Time. Antrimycin should flatten the Leucine curve while Thymidine/Uridine curves remain parallel to the control initially.

Visualization: Mechanism of Action Logic

MechanismAction cluster_synthesis Macromolecular Synthesis Antrimycin Antrimycin (Depsipeptide) Uptake Cellular Uptake (Permeation) Antrimycin->Uptake Target Ribosomal Machinery (Peptidyl Transferase?) Uptake->Target DNA DNA Replication ([3H]-Thymidine) Target->DNA No Effect RNA Transcription ([3H]-Uridine) Target->RNA No Effect Protein Translation ([14C]-Leucine) Target->Protein INHIBITS Result Growth Arrest (Bacteriostasis) Protein->Result

Figure 2: Mechanistic pathway of Antrimycin demonstrating selective inhibition of translation.

References

  • Morimoto, K., et al. (1982). "Antrimycins, new peptide antibiotics produced by Streptomyces xanthocidicus. I. Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics, 35(4), 303-307.

  • Tomita, H., et al. (1982). "Antrimycins, new peptide antibiotics produced by Streptomyces xanthocidicus. II. Structure determination of antrimycins A and B." The Journal of Antibiotics, 35(4), 308-311.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

  • Cundliffe, E. (1981). "Antibiotic inhibitors of ribosome function."[1][2][3][6] The Molecular Basis of Antibiotic Action, Wiley, London. (Contextual reference for protein synthesis assays).

Sources

Antrimycin stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Antrimycin (CAS 80801-26-9) is a linear heptapeptide antibiotic originally isolated from Streptomyces xanthocidicus.[1][2][3] Structurally related to cirratiomycins, it contains unique non-proteinogenic amino acids, including hydroxymethylserine and 2,3-diaminobutanoic acid.[2] Due to its peptidic nature and specific functional groups, Antrimycin requires precise handling to prevent hydrolytic degradation, epimerization, or precipitation. This Application Note provides a standardized protocol for the preparation, solubilization, and long-term storage of Antrimycin stock solutions, ensuring maximum biological activity for in vitro and in vivo applications.

Physicochemical Profile

Understanding the chemical properties of Antrimycin is a prerequisite for selecting the appropriate solvent system.

PropertyDetail
Compound Name Antrimycin (Antrimycin A)
CAS Number 80801-26-9
Chemical Class Linear Heptapeptide Antibiotic
Molecular Formula C₂₈H₄₇N₉O₁₁
Molecular Weight ~699.7 g/mol
Physical State White to off-white amorphous powder
Solubility Profile Soluble in Methanol , DMSO , and Water (pH dependent).
pKa Contains basic amino groups; solubility increases in slightly acidic conditions.

Solvent Selection & Solubility Logic

The choice of solvent dictates the stability and utility of the stock solution. While Antrimycin is water-soluble due to its polar amino acid residues, aqueous solutions are prone to microbial contamination and hydrolytic degradation over time.

Recommended Solvent Systems
  • Dimethyl Sulfoxide (DMSO) [Preferred for Stock]:

    • Why: DMSO is an aprotic, polar solvent that effectively dissolves the peptide backbone without inducing hydrolysis. It is bacteriostatic at high concentrations.

    • Concentration: Up to 10 mg/mL .

    • Application: Ideal for cell culture (dilute >1:1000 to avoid DMSO toxicity) and long-term freezer storage.

  • Methanol (MeOH):

    • Why: Good solubility; easy to evaporate if solvent exchange is needed.

    • Concentration: Up to 5 mg/mL .

    • Application: Chemical synthesis or analytical chemistry (HPLC standards).

  • Sterile Water / PBS:

    • Why: Necessary for immediate in vivo use where organic solvents are toxic.

    • Caution: Aqueous solutions are unstable. Prepare fresh. Do not store.

Protocol: Stock Solution Preparation (10 mg/mL)

Objective: Prepare 1 mL of a 10 mg/mL Antrimycin stock solution in DMSO.

Materials Required
  • Antrimycin powder (stored at -20°C, desiccated).

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

  • Sterile 1.5 mL microcentrifuge tubes (low-binding polypropylene).

  • Analytical balance (precision ±0.01 mg).

  • Vortex mixer.

  • 0.22 µm PTFE or Nylon syringe filter (optional for DMSO, mandatory for water).

Step-by-Step Methodology
  • Equilibration:

    • Remove the Antrimycin vial from the freezer (-20°C).

    • CRITICAL: Allow the vial to warm to room temperature (approx. 20-30 mins) inside the desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder, which causes hydrolysis and weighing errors.

  • Weighing:

    • Weigh 10.0 mg of Antrimycin powder into a sterile microcentrifuge tube.

    • Note: If the powder is electrostatic, use an antistatic gun or weigh directly into the tared tube.

  • Dissolution:

    • Add 1.0 mL of Anhydrous DMSO to the tube.

    • Technique: Add the solvent in two steps. First, add 500 µL and vortex vigorously to wet the powder. Then add the remaining 500 µL.

    • Vortex for 30-60 seconds until the solution is completely clear and colorless. Verify clarity by holding the tube against a light source.

  • Sterilization (Optional but Recommended):

    • Although DMSO is bacteriostatic, filtration removes particulate matter.

    • Pass the solution through a 0.22 µm PTFE (hydrophobic) or Nylon filter into a fresh sterile tube.

    • Warning: Do not use Cellulose Acetate filters with DMSO; they will dissolve.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

    • Label tubes with: "Antrimycin 10 mg/mL - DMSO - [Date]" .

Storage & Stability Guidelines

Peptide antibiotics are sensitive to degradation. Adhere strictly to these storage parameters.

StateTemperatureContainerShelf Life
Solid Powder -20°CSealed vial + Desiccant2 Years
DMSO Stock -20°C or -80°CPolypropylene tube (sealed)6 Months
Aqueous Soln. 4°CPolypropylene tube< 24 Hours

Freeze-Thaw Rule: Do not subject the stock solution to more than 3 freeze-thaw cycles . If precipitation occurs after thawing, vortex and warm to 37°C for 5 minutes. If precipitate persists, discard.

Visual Workflows

Figure 1: Preparation Workflow

A systematic flow for preparing the stock solution, emphasizing the critical equilibration step.

AntrimycinPrep Start Start: Antrimycin Powder (-20°C Storage) Equilibrate Equilibrate to Room Temp (Desiccator, 30 mins) Start->Equilibrate Prevents Condensation Weigh Weigh 10 mg into Sterile Tube Equilibrate->Weigh Solvent Add 1 mL Anhydrous DMSO Weigh->Solvent Dissolve Vortex (30-60s) Until Clear Solvent->Dissolve Filter Filter Sterilize (0.22 µm PTFE/Nylon) Dissolve->Filter Remove Particulates Aliquot Aliquot (50-100 µL) Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Step-by-step workflow for the preparation of a stable Antrimycin stock solution.

Figure 2: Solvent Decision Tree

Logic for selecting the correct solvent based on the intended application.

SolventSelection App Intended Application InVitro In Vitro / Cell Culture App->InVitro InVivo In Vivo (Animal) App->InVivo Chem Analytical / Synthesis App->Chem DMSO DMSO Stock (10 mg/mL) Dilute >1:1000 in Media InVitro->DMSO High Stability Water Sterile Water/Saline Prepare FRESH InVivo->Water Low Toxicity MeOH Methanol Stock (Evaporate if needed) Chem->MeOH Volatility

Caption: Decision matrix for solvent selection based on experimental requirements.

References

  • Morimoto, K., et al. (1981). "Antrimycin, A New Peptide Antibiotic."[4][5][6] The Journal of Antibiotics, 34(12), 1613–1614.[4]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5481225, Antrimycin." PubChem.

  • Viso, A., et al. (2005).[7] "α,β-Diamino Acids: Biological Significance and Synthetic Approaches." Chemical Reviews, 105(8), 3167–3196.

  • Barrick Lab. (2019). "Antibiotic Stock Solutions and Media Amendments." University of Texas at Austin.

Sources

Application Note: Optimization of In Vitro Susceptibility Testing for Antrimycin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Antrimycin is a complex of peptidyl nucleoside antibiotics (often classified within the depsipeptide or peptide-nucleoside group) originally isolated from Streptomyces xanthocidicus. Unlike standard broad-spectrum antibiotics, Antrimycin and its analogs (Antrimycin A, B, C, etc.) exhibit a specialized spectrum of activity, primarily targeting Mycobacteria (including M. tuberculosis) and select Gram-positive organisms.

The Mechanism of Action (MOA) involves the inhibition of bacterial protein synthesis. Specifically, studies suggest interference with ribosomal function, distinct from the macrolide or tetracycline binding sites.

Critical Challenge: As a research-grade compound without established CLSI (Clinical and Laboratory Standards Institute) or EUCAST breakpoints, Antrimycin requires rigorous in vitro assay optimization. Standard clinical protocols often fail due to the compound's physicochemical properties (hydrophobicity/adsorption) and the slow-growth kinetics of its primary targets (Mycobacteria).

This guide provides validated protocols for Broth Microdilution (BMD) and the Resazurin Microtiter Assay (REMA) , specifically tailored to overcome the "peptide stickiness" and solubility issues inherent to Antrimycin.

Pre-Analytical Considerations

Compound Handling & Solubility

Antrimycin is a hydrophobic peptide-nucleoside. Direct dissolution in aqueous media often leads to precipitation or micelle formation, resulting in false "Resistant" data.

ParameterSpecificationNotes
Primary Solvent 100% DMSO (Dimethyl Sulfoxide)Preferred over Methanol for cell-based assays to reduce volatility.
Stock Concentration 10 mg/mL (10,000 µg/mL)Store at -20°C. Avoid repeated freeze-thaw cycles.
Working Diluent Cation-Adjusted Mueller-Hinton Broth (CAMHB)For general bacteria.
Mycobacteria Diluent Middlebrook 7H9 Broth + OADCSupplemented with 0.05% Tween 80 to prevent clumping.
Plasticware Polypropylene (PP) CRITICAL: Do NOT use Polystyrene (PS) for dilution steps. Peptides adsorb to PS, lowering effective concentration.
Culture Media Selection
  • General Gram-Positives (S. aureus): Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Mycobacteria (M. tuberculosis, M. smegmatis): Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.2% glycerol.

Protocol A: Broth Microdilution (BMD) for Rapid Growers

Target: Staphylococcus aureus, Enterococcus spp.

This protocol is adapted from CLSI M07 standards but modified for peptide antibiotics to prevent surface adsorption.

Workflow Diagram (BMD)

BMD_Workflow Stock Antrimycin Stock (10 mg/mL DMSO) Dilution Serial Dilution (Polypropylene Plate) Stock->Dilution Dilute to 2x Final Plate Assay Plate (96-well PP) Dilution->Plate 50 µL Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate 50 µL Incubate Incubation (16-20h @ 35°C) Plate->Incubate Read Visual/OD600 Read (Determine MIC) Incubate->Read

Caption: Figure 1. Modified Broth Microdilution workflow using polypropylene labware to prevent Antrimycin adsorption.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Antibiotic Dilution (The "2x" Strategy):

    • In a Polypropylene deep-well block, prepare a 2-fold serial dilution of Antrimycin in CAMHB.

    • Note: Prepare concentrations at 2x the desired final concentration (e.g., if testing 64 µg/mL, prepare 128 µg/mL).

    • Ensure the final DMSO concentration in the assay well is < 1% (toxicity threshold).

  • Plate Setup:

    • Dispense 50 µL of the 2x Antrimycin dilutions into the assay plate (sterile 96-well Polypropylene V-bottom or U-bottom).

    • Add 50 µL of the diluted inoculum to each well.

    • Final Volume: 100 µL. Final Inoculum: 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: Media + Bacteria + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation:

    • Seal with a gas-permeable membrane.

    • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Spectrophotometric: Read OD600. MIC is defined as ≥80% inhibition compared to Growth Control.

Protocol B: Resazurin Microtiter Assay (REMA)

Target: Mycobacterium tuberculosis, M. avium complex, M. abscessus

Mycobacteria are slow-growing and form clumps, making standard turbidity readings inaccurate. The REMA assay uses a redox indicator (Resazurin) which viable cells reduce from Blue (Resazurin) to Pink/Fluorescent (Resorufin).

REMA Signaling Pathway

REMA_Mechanism cluster_result Assay Outcome Antrimycin Antrimycin (Inhibitor) Ribosome Bacterial Ribosome (Target) Antrimycin->Ribosome Binds Metabolism Cellular Respiration (NADH/NADPH) Ribosome->Metabolism Inhibition leads to Metabolic Arrest Resazurin Resazurin (Blue/Non-Fluorescent) Metabolism->Resazurin Reduction (Viable Cells) Resorufin Resorufin (Pink/Fluorescent) Resazurin->Resorufin Color Change

Caption: Figure 2. REMA Mechanism. Antrimycin inhibits metabolism; lack of reduction keeps dye Blue (Susceptible).

Step-by-Step Methodology
  • Media Preparation:

    • Use Middlebrook 7H9 broth + 10% OADC + 0.2% Glycerol + 0.05% Tween 80.

  • Inoculum:

    • Grow Mycobacteria to mid-log phase (OD600 ~0.6–0.8).

    • Dilute to ~1 x 10^5 CFU/mL in 7H9 media.

  • Plate Setup:

    • Use sterile 96-well plates (Polypropylene preferred, or treated Polystyrene if verified).

    • Add 100 µL of media to perimeter wells (evaporation barrier).

    • Add 100 µL of 2x Antrimycin dilutions (in media) to inner wells.

    • Add 100 µL of Inoculum to drug wells.

  • Incubation:

    • Incubate at 37°C for 7 days (M. tuberculosis) or 3 days (M. smegmatis/abscessus).

  • Development:

    • Prepare 0.02% Resazurin solution (filter sterilized).

    • Add 30 µL of Resazurin solution to each well.

    • Re-incubate for 24 hours.

  • Interpretation:

    • Blue: No growth (Sensitive). The drug inhibited metabolic activity; Resazurin was not reduced.

    • Pink: Growth (Resistant). Bacteria reduced the dye.

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Data Analysis & Quality Control

Since no official breakpoints exist, results must be reported quantitatively.

Calculating MIC50 and MIC90

When testing a population of clinical isolates (n > 30):

  • MIC50: The concentration at which 50% of isolates are inhibited.

  • MIC90: The concentration at which 90% of isolates are inhibited.

QC Acceptance Criteria

Every run must include a reference strain with a known historical MIC range for a similar class antibiotic (e.g., Streptomycin or Kanamycin for Mycobacteria) to validate the media and inoculum.

Control StrainDrugExpected MIC (µg/mL)
S. aureus ATCC 29213Vancomycin0.5 – 2.0
M. tuberculosis H37RvIsoniazid0.03 – 0.12
M. tuberculosis H37RvAntrimycinEstablish Baseline (Typ. 1-8 µg/mL)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI. [Link]

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]

  • Shimojima, Y., et al. (1981). "Antrimycins, new peptide antibiotics produced by Streptomyces xanthocidicus." The Journal of Antibiotics, 34(12), 1613-1614. [Link]

  • Morimoto, K., et al. (1982). "Chemical structure of antrimycins." The Journal of Antibiotics, 35(3), 378-380. [Link]

Sources

Advanced Application Note: Broth Microdilution and Resazurin Microtiter Assay (REMA) for Antrimycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Antrimycin (e.g., Antrimycin A) is a linear depsipeptide antibiotic originally isolated from Streptomyces species, characterized by its unique incorporation of non-proteinogenic amino acids such as piperazic acid and 2-hydroxymethylserine[1][2]. It exhibits highly potent tuberculostatic activity, making it a critical compound of interest for drug development against multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[2].

Because Antrimycin specifically targets Mycobacterium species, standard broth microdilution protocols must be heavily adapted to accommodate the slow growth rate, lipid-rich cell walls, and aggregation tendencies of these bacilli. This application note details a highly optimized, self-validating protocol that adheres to the Clinical and Laboratory Standards Institute (CLSI) M24 guidelines[3] while integrating the Resazurin Microtiter Assay (REMA) for unambiguous colorimetric Minimum Inhibitory Concentration (MIC) determination[4][5].

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that running a broth microdilution for a peptide antibiotic against mycobacteria is fraught with false-resistance artifacts if the biochemistry of the assay is not tightly controlled.

  • Media Optimization (7H9-S) : Standard Mueller-Hinton broth is insufficient for mycobacteria. We utilize Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.1% Casitone, and 0.5% glycerol[4]. The albumin is strictly required to bind toxic free fatty acids, while oleic acid and dextrose provide essential carbon sources for robust replication.

  • The Surfactant Paradox : Mycobacteria possess mycolic acid-rich cell walls that cause severe clumping. While Tween 80 (0.05%) is traditionally used to disperse these clumps, non-ionic surfactants can sequester lipophilic peptide antibiotics like Antrimycin in micelles, artificially inflating the MIC[4]. Therefore, this protocol replaces chemical dispersion with mechanical homogenization (glass beads) and glycerol to achieve a uniform suspension without compromising Antrimycin's bioavailability.

  • Self-Validating Colorimetric Readout (REMA) : Visual determination of MIC in microtiter plates is highly subjective for mycobacteria due to granular, bottom-heavy growth[6]. To eliminate operator bias, we employ REMA. Resazurin is an oxidized, blue, non-fluorescent dye. Actively metabolizing mycobacteria reduce resazurin to resorufin—a pink, highly fluorescent compound[4][5]. This binary color shift (Blue = Dead/Inhibited; Pink = Alive) provides a self-validating, foolproof readout.

Experimental Workflow

REMA_Workflow A Antrimycin Stock (Dissolved in 100% DMSO) B Serial Dilution in 96-Well Plate (Middlebrook 7H9-S Broth) A->B 2-fold dilutions E Plate Inoculation (Combine Drug + Bacteria 1:1 ratio) B->E 100 µL/well C Mycobacterial Culture (Log-phase, Middlebrook 7H9) D Inoculum Standardization (1.0 McFarland, adjust to 5x10^5 CFU/mL) C->D Homogenize w/ glass beads D->E 100 µL/well F Incubation (37°C, 7-14 days, sealed plate) E->F Seal to prevent evaporation G Resazurin Addition (0.01% solution, re-incubate 24h) F->G Post-incubation H MIC Determination (Blue = Inhibition, Pink = Growth) G->H Colorimetric readout

Figure 1: Workflow of the Resazurin Microtiter Assay (REMA) for Antrimycin susceptibility testing.

Materials & Reagents

ComponentSpecification / PreparationPurpose
Antrimycin Standard Dissolved in 100% DMSO to 1.28 mg/mL stock.Primary antimicrobial agent[1].
7H9-S Broth Middlebrook 7H9 + 0.1% Casitone + 0.5% Glycerol + 10% OADC.Optimized growth medium for Mycobacterium spp[4].
Resazurin Solution 0.01% (w/v) resazurin sodium salt in sterile

. Filter sterilized (0.22 µm).
Colorimetric viability indicator[4][5].
Microtiter Plates 96-well, U-bottom, Non-Binding Surface (NBS) treated polystyrene.Prevents peptide adsorption to plastic walls.
Bacterial Strains M. tuberculosis H37Rv or M. smegmatis mc²155.Target organisms for tuberculostatic testing[2].

Step-by-Step Protocol

Phase 1: Antrimycin Preparation & Dilution Series
  • Stock Preparation : Dissolve the Antrimycin standard in 100% DMSO to achieve a stock concentration of 1.28 mg/mL. Note: Do not use aqueous buffers for the initial stock to prevent peptide aggregation.

  • Working Solution : Dilute the stock 1:50 in 7H9-S broth to create a 25.6 µg/mL working solution.

  • Plate Setup : In a 96-well U-bottom plate, dispense 100 µL of 7H9-S broth into columns 2 through 12.

  • Serial Dilution : Add 200 µL of the Antrimycin working solution to column 1. Transfer 100 µL from column 1 to column 2, mix by pipetting 5 times, and repeat this 2-fold dilution across the plate up to column 10. Discard 100 µL from column 10.

    • Self-Validation Control: Columns 11 and 12 receive no drug. Column 11 is the Growth Control ; Column 12 is the Sterility Control .

Phase 2: Inoculum Standardization
  • Harvesting : Harvest a log-phase mycobacterial culture (14-21 days for M. tuberculosis, 3-5 days for M. smegmatis)[5].

  • Homogenization : Transfer colonies into a sterile glass tube containing 3-4 mm glass beads and 1 mL of 7H9-S broth. Vortex vigorously for 2 minutes to mechanically disrupt lipid-bound clumps. Allow to settle for 15 minutes, then transfer the homogeneous supernatant to a new tube.

  • Standardization : Adjust the turbidity of the supernatant to a 1.0 McFarland standard (approx.

    
     CFU/mL) using a nephelometer[5].
    
  • Final Dilution : Dilute the suspension 1:20 in 7H9-S broth to achieve a working inoculum of

    
     CFU/mL.
    
Phase 3: Inoculation & Incubation
  • Inoculation : Add 100 µL of the working bacterial suspension to columns 1 through 11.

    • System Check: The final well volume is 200 µL. The final bacterial concentration is

      
       CFU/mL, aligning with CLSI M24 standards[3][6]. The final Antrimycin concentration ranges from 12.8 µg/mL to 0.025 µg/mL.
      
  • Sterility Control : Add 100 µL of sterile 7H9-S broth (no bacteria) to column 12.

  • Sealing : Seal the perimeter of the plate with Parafilm and place it inside a secondary plastic container to prevent evaporation during prolonged incubation[4][6].

  • Incubation : Incubate at 37°C in a normal atmosphere (7-14 days for M. tuberculosis; 72 hours for M. smegmatis)[4][6].

Phase 4: Resazurin Addition & MIC Determination
  • Dye Addition : Following the primary incubation, add 30 µL of the 0.01% resazurin solution to all wells[4][5].

  • Secondary Incubation : Re-incubate the plate at 37°C for 24-48 hours (slow growers) or 4-6 hours (rapid growers).

  • Readout : Visually inspect the plate.

    • Blue (Oxidized) = Bacterial growth inhibited by Antrimycin.

    • Pink (Reduced) = Active bacterial metabolism (Resistance/Growth).

  • MIC Definition : The MIC is defined as the lowest concentration of Antrimycin that completely prevents the color change from blue to pink[4][5].

Expected Outcomes & Quantitative Data

Based on structural and biosynthetic characterizations of piperazic acid-containing natural products, typical MIC values for Antrimycin A against various mycobacterial strains are summarized below[2]:

Organism / Strain ProfileAntrimycin A Expected MIC (µg/mL)Interpretation
Mycobacterium smegmatis (Wild-type)12.5Susceptible
Mycobacterium tuberculosis (Rifampicin-resistant)3.1Highly Susceptible
Mycobacterium tuberculosis (Capreomycin-resistant)12.5Susceptible

Quality Control & Troubleshooting Matrix

A self-validating protocol must account for edge cases. Use the following matrix to troubleshoot assay failures:

ObservationRoot Cause Analysis (Causality)Corrective Action
Column 12 (Sterility) turns Pink Bacterial or fungal contamination of the 7H9-S broth or resazurin dye.Discard plate. Re-filter sterilize resazurin and prepare fresh 7H9-S broth.
Column 11 (Growth) remains Blue Inoculum viability is compromised, or starting CFU was too low to reduce the dye.Verify McFarland standard. Ensure culture is in log-phase before harvesting.
Inconsistent MIC across replicates Antrimycin peptide is adsorbing to the standard polystyrene well walls.Switch to Non-Binding Surface (NBS) microtiter plates to prevent peptide loss.
Patchy blue/pink wells in test columns Insufficient homogenization of mycobacteria causing localized clumping and growth.Increase vortexing time with glass beads; ensure complete settling of large clumps before standardizing.

References

  • Clinical and Laboratory Standards Institute (CLSI). M24: Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes.[Link]

  • Morimoto, M., et al. (1981). Antrimycin, a new peptide antibiotic. Journal of Antibiotics (Tokyo).[Link]

  • Oves-Costales, D., et al. (2019). Piperazic acid-containing natural products: structures and biosynthesis. RSC Advances.[Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]

  • Martin, A., et al. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Application Note: Using Antrimycin as a Selection Agent in Culture

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific use of Antrimycin (a peptidyl nucleoside/depsipeptide antibiotic) while critically distinguishing it from the phonetically similar but functionally distinct Antimycin A (a respiratory inhibitor). Given that Antrimycin is a specialized, non-standard selection agent, this guide focuses on establishing a de novo selection system for Actinomycetes and Mycobacteria, while also providing the necessary context for metabolic selection using Antimycin A to ensure comprehensive coverage of potential user intent.

Executive Summary & Critical Distinction

Antrimycin is a linear depsipeptide antibiotic produced by Streptomyces xanthocidicus.[1] It exhibits potent activity against Mycobacterium species and certain Gram-positive bacteria by inhibiting protein synthesis. It is not a standard selection agent (like Ampicillin or Puromycin) for commercial mammalian vectors.

CRITICAL ALERT: Nomenclature Confusion Researchers frequently confuse Antrimycin with Antimycin A .

  • Antrimycin: Antibiotic.[1][2][3][4][5][6][7] Selects for resistance genes (e.g., from the atm or art biosynthetic cluster) in bacterial engineering.

  • Antimycin A: Mitochondrial Complex III inhibitor.[8] Used in mammalian/yeast culture to select for metabolic phenotypes (e.g., "petite" mutants or glycolytic-dependent cells).

This guide primarily details the protocol for Antrimycin (antibiotic) but includes a supplementary section for Antimycin A (metabolic selection) to ensure experimental success regardless of the specific agent intended.

Technical Profile: Antrimycin

Mechanism of Action

Antrimycin functions by inhibiting bacterial protein synthesis. It belongs to a class of peptide antibiotics containing unusual amino acids (e.g., piperazic acid).[7]

  • Target: Bacterial Ribosome / tRNA synthetase complex.

  • Spectrum: High potency against Mycobacterium smegmatis, M. tuberculosis, and Streptomyces spp. Limited activity against Gram-negatives due to permeability barriers.

  • Resistance Mechanism: Resistance is typically conferred by genes within the biosynthetic gene cluster (e.g., atm or art cluster), often involving ABC transporters (efflux) or target modification enzymes that prevent the peptide from binding.

Chemical Properties
PropertySpecification
Source Streptomyces xanthocidicus
Class Linear Depsipeptide / Peptidyl Nucleoside
Solubility Soluble in Methanol, DMSO; sparingly soluble in water.
Stability Labile in highly acidic/alkaline conditions. Store stocks at -20°C.
Typical MIC 1.0 – 10.0 µg/mL (Strain dependent)

Protocol A: Antrimycin Selection in Streptomyces & Mycobacteria

Use this protocol if you are engineering Actinomycetes using the Antrimycin resistance cassette.

Experimental Design: The "Kill Curve"

Before transforming cells, you must determine the Minimum Inhibitory Concentration (MIC) for your specific host strain.

Materials:

  • Antrimycin Stock Solution (10 mg/mL in DMSO).

  • Culture Medium (e.g., TSB for Streptomyces, 7H9 for Mycobacteria).

  • 96-well culture plates.

Step-by-Step Procedure:

  • Inoculum Prep: Grow host strain to mid-log phase (

    
    ).
    
  • Dilution Series: Prepare a 2-fold serial dilution of Antrimycin in culture medium, ranging from 0.1 µg/mL to 100 µg/mL .

  • Seeding: Add

    
     CFU/well of the host strain into the drug-containing media. Include a "No Drug" control (Growth) and a "No Bacteria" control (Sterility).
    
  • Incubation: Incubate at optimal temperature (28°C or 37°C) for 3-5 days (slow growers may require 7+ days).

  • Analysis: Record the lowest concentration that completely inhibits visible growth.

    • Selection Concentration: Typically 2x the MIC is used for agar plate selection to prevent breakthrough of spontaneous mutants.

Transformation and Selection Workflow

Prerequisite: A plasmid vector carrying the Antrimycin resistance gene (e.g., atm transporter gene cloned from S. xanthocidicus).

  • Transformation: Introduce the vector into protoplasts (for Streptomyces) or electrocompetent cells (for Mycobacteria).

  • Recovery (Critical):

    • Incubate cells in non-selective rich medium (e.g., R2YE with sucrose) for 12–16 hours.

    • Why? This "phenotypic lag" allows the resistance protein (efflux pump) to be expressed and inserted into the membrane before the antibiotic attacks the ribosomes.

  • Overlay/Plating:

    • Method A (Overlay): Pour soft agar containing Antrimycin (final conc. 2x MIC) over the regenerating protoplasts.

    • Method B (Spread): Plate recovered cells onto agar plates pre-impregnated with Antrimycin.

  • Screening: Pick colonies appearing after 3-7 days. Restreak onto selective plates to confirm stability.

Protocol B: Antimycin A Metabolic Selection (Mammalian/Yeast)

Use this protocol if you are selecting for respiratory-deficient mutants ("petites") or forcing cells to rely on glycolysis.

Mechanism

Antimycin A binds to the


 site of Cytochrome c Reductase (Complex III) , blocking electron transfer from Cytochrome b to Cytochrome c. This collapses the proton motive force and halts oxidative phosphorylation.
Application: Yeast "Petite" Mutant Selection
  • Culture: Inoculate S. cerevisiae in YPD media.

  • Mutagenesis: Treat with Ethidium Bromide (optional) to induce mitochondrial DNA loss.

  • Selection (Negative Selection):

    • Plate cells on YPG (Glycerol) agar containing 1-10 µM Antimycin A .

    • Result: Respiratory-competent cells will die (or stop growing) because they cannot respire glycerol in the presence of the inhibitor.

    • Alternative (Positive Selection for Resistance): Plate on Glucose media with Antimycin A. Only cells with specific mutations in CYB (Cytochrome b) or those utilizing alternative oxidase pathways (if present) will survive.

Application: Mammalian Metabolic Sweep

Used to eliminate cells dependent on oxidative phosphorylation.

  • Titration: Treat cells with 0.1, 1, 10, and 50 µM Antimycin A.

  • Observation: Monitor for cell death (apoptosis) or growth arrest over 48 hours.

  • Selection: Cells surviving high-dose Antimycin A (e.g., 10 µM) are typically highly glycolytic (Warburg effect) or have upregulated multi-drug resistance pumps (MDR1).

Visualization: Selection Logic & Mechanism

The following diagram contrasts the distinct pathways for Antrimycin vs. Antimycin A selection, ensuring the user chooses the correct workflow.

SelectionPathways cluster_0 Antrimycin (Antibiotic) cluster_1 Antimycin A (Metabolic) Antrimycin Antrimycin (Peptide) Target1 Ribosome/tRNA Complex Antrimycin->Target1 Binds Effect1 Inhibits Protein Synthesis Target1->Effect1 Effect2 Blocks Respiration Resistance1 Resistance Gene (Efflux/Mod) Resistance1->Antrimycin Pumps Out/Blocks Outcome1 Cell Survival (Plasmid +) Resistance1->Outcome1 AntimycinA Antimycin A (Quinone analog) Target2 Mitochondria Complex III AntimycinA->Target2 Inhibits Qi Site Target2->Effect2 Metabolism Glycolytic Shift Effect2->Metabolism Forces Outcome2 Selection of Metabolic Phenotype Metabolism->Outcome2

Caption: Comparison of Antrimycin (Ribosomal inhibition for gene selection) vs. Antimycin A (Complex III inhibition for metabolic selection).

Summary of Key Parameters

FeatureAntrimycin Antimycin A
Primary Use Selection Marker (Plasmid uptake)Metabolic Screen / Respiratory Inhibitor
Target Organism Streptomyces, MycobacteriaMammalian Cells, Yeast, Fungi
Molecular Target Ribosome / Protein SynthesisMitochondrial Complex III (Cyb)
Stock Solvent Methanol or DMSOEthanol or DMSO
Working Conc. 1 - 20 µg/mL1 - 50 µM (approx 0.5 - 25 µg/mL)
Resistance Source atm / art gene clusterCYB mutation or Glycolytic shift

References

  • Morimoto, Y., et al. (1981). "Antrimycin, a new peptide antibiotic produced by Streptomyces xanthocidicus."[1] The Journal of Antibiotics, 34(12), 1613–1614.[5][7] Link

  • Qu, X., et al. (2016). "Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570." Microbial Cell Factories, 15, 156. Link

  • Slater, E. C. (1973). "The mechanism of action of the respiratory inhibitor, antimycin." Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 301(2), 129-154. Link

  • Vanner, S. A., et al. (2013). "Chemical and biosynthetic evolution of the antimycin-type depsipeptides."[9] Molecular BioSystems, 9, 1829-1839. Link

  • Roberts, M. C. (2017). "Antibiotic resistance mechanisms." Frontiers in Microbiology. Link

Sources

Troubleshooting & Optimization

Antrimycin stability and degradation under different storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Therapeutics & Peptide Stability support center. This portal is designed for researchers and drug development professionals working with Antrimycin —a potent, linear heptapeptide antibiotic originally isolated from Streptomyces xanthocidicus[].

Due to its unique non-proteinogenic amino acid composition, Antrimycin presents specific handling and storage challenges[2]. This guide synthesizes field-proven analytical methodologies to help you troubleshoot degradation issues, maintain compound integrity, and ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does Antrimycin rapidly lose its tuberculostatic activity when stored in aqueous biological buffers? A: The primary mechanism of inactivation is the structural vulnerability of its dehydroamino acid residues, specifically dehydrovaline (ΔVal) or (E)-dehydroisoleucine (ΔIle)[2][3]. These residues possess an enamine-like double bond. In aqueous environments (especially at pH < 6.0), the β-carbon is easily protonated to form a highly reactive iminium intermediate. This intermediate is rapidly attacked by water, leading to the irreversible cleavage of the peptide backbone into a keto-acid and an amide.

Q2: My LC-MS analysis shows a secondary peak with a mass shift of -2 Da. What is the structural cause of this? A: A loss of 2 Daltons (m/z -2) is the classic signature of oxidative degradation[4]. Antrimycin contains a (3S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid (Pya) ring. Exposure to light, dissolved oxygen, or trace peroxides (often found in aging ether or THF solvents) induces the dehydrogenation of this ring. The Pya ring aromatizes into a more thermodynamically stable, but biologically inactive, pyridazine derivative.

Q3: What are the absolute best practices for long-term storage and reconstitution? A:

  • Storage: Keep the lyophilized powder at -20°C or -80°C in a sealed desiccator protected from light.

  • Reconstitution: Reconstitute the peptide in 100% anhydrous DMSO to create a concentrated master stock. Only dilute this stock into aqueous media (pH 7.2–7.4) immediately prior to your in vitro or in vivo assays. Discard any unused aqueous working solutions after 12 hours.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the degradation kinetics of Antrimycin under various environmental stressors.

Storage ConditionTimeframepHPurity Retention (%)Primary Degradation Pathway
Lyophilized Powder (-20°C, Dark)12 monthsN/A> 98.0%None significant
Anhydrous DMSO (-20°C, Dark)3 monthsN/A> 95.0%Trace Pya oxidation
Aqueous Buffer (4°C)7 days7.488.5%Slow ΔVal hydrolysis
Aqueous Buffer (25°C)24 hours7.472.0%Moderate ΔVal hydrolysis
Acidic Solution (25°C)4 hours3.0< 25.0%Rapid acid-catalyzed cleavage
Oxidative Stress (0.1% H2O2)1 hour7.4< 10.0%Pya ring oxidation (-2 Da)

Mechanistic Degradation Pathways

Understanding the specific pathways of degradation is critical for interpreting your analytical data. The flowchart below maps the environmental stressors to their corresponding chemical modifications on the Antrimycin molecule.

AntrimycinDegradation Antrimycin Antrimycin (Intact) Linear Heptapeptide Acid Acidic/Aqueous Storage (pH < 5) Antrimycin->Acid Exposure Oxidation Light / O2 / Peroxides (Oxidative Stress) Antrimycin->Oxidation Exposure Base Alkaline Storage (pH > 8) Antrimycin->Base Exposure Hydrolysis Hydrolysis of ΔVal/ΔIle (+18 Da Mass Shift) Loss of Activity Acid->Hydrolysis Acid-Catalyzed OxidizedPya Oxidation of Pya Ring (-2 Da Mass Shift) Aromatization Oxidation->OxidizedPya ROS/Light Epimerization Epimerization & Base Cleavage Isomeric Impurities Base->Epimerization Base-Catalyzed

Mechanistic pathways of Antrimycin degradation under environmental stressors.

Experimental Protocol: Accelerated Degradation Profiling via LC-HRMS

To confidently differentiate between intact Antrimycin and its degradation products in your specific assay matrices, you must establish a self-validating analytical baseline. This protocol forces the degradation of the peptide, allowing you to map the exact retention times and m/z signatures of the degradants.

Step 1: Master Stock Preparation
  • Action: Dissolve 1 mg of lyophilized Antrimycin in 1 mL of anhydrous DMSO.

  • Causality: DMSO lacks the free protons and nucleophilic water molecules necessary to trigger hydrolysis, ensuring the baseline sample remains 100% intact before the stress test begins.

Step 2: Forced Degradation Setup

Prepare four distinct reaction vials to isolate specific degradation mechanisms:

  • Acidic Stress: 10 µL stock + 90 µL 0.1 M HCl (pH ~1).

    • Causality: High proton concentration rapidly drives the protonation of the ΔVal β-carbon, forcing iminium formation and subsequent hydrolysis (+18.01 Da shift).

  • Basic Stress: 10 µL stock + 90 µL 0.1 M NaOH (pH ~13).

    • Causality: Hydroxide ions catalyze epimerization at the chiral centers and promote base-catalyzed ester/amide cleavage.

  • Oxidative Stress: 10 µL stock + 90 µL 0.1% H₂O₂ in LC-MS grade water.

    • Causality: Reactive oxygen species simulate long-term atmospheric exposure, forcing the dehydrogenation of the Pya ring (-2.016 Da shift).

  • Control: 10 µL stock + 90 µL LC-MS grade water.

Step 3: Incubation & Quenching
  • Action: Incubate all vials at 25°C for exactly 4 hours.

  • Action: Quench the acidic and basic samples by adding 100 µL of neutralizing buffer (0.1 M NaOH for the acid vial; 0.1 M HCl for the base vial). Dilute all samples 1:10 in Mobile Phase A.

  • Causality: Quenching halts the degradation kinetics instantly, ensuring that the LC-MS data reflects exactly 4 hours of stress without further degradation occurring inside the autosampler queue.

Step 4: LC-HRMS Acquisition Parameters
  • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes positive ion formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes at 0.4 mL/min.

  • Detection: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+), scanning m/z 100–1500.

Step 5: Data Interpretation

Extract the ion chromatograms for the intact mass


 of your specific Antrimycin variant. Search the chromatograms of the stressed samples for the predictive mass shifts:
  • Look for

    
     in the Acidic  sample (Hydrolyzed ΔVal).
    
  • Look for

    
     in the Oxidative  sample (Aromatized Pya).
    By establishing these retention times, you can easily audit the purity of your working stocks in future experiments.
    

References

  • Shimada, N., Morimoto, K., Naganawa, H., Takita, T., Hamada, M., Maeda, K., Takeuchi, T., & Umezawa, H. (1981). Antrimycin, a new peptide antibiotic. Journal of Antibiotics, 34(12), 1613-1614.[Link]

  • Morita, H., et al. (1994). Total Synthesis of Antrimycins. Bulletin of the Chemical Society of Japan, 67(8), 2151-2161.[Link]

  • Maciejewska, M., et al. (2023). Lunaemycins, New Cyclic Hexapeptide Antibiotics from the Cave Moonmilk-Dweller Streptomyces lunaelactis MM109T. Microorganisms, 11(1), 153.[Link]

Sources

Troubleshooting inconsistent MIC results for Antrimycin

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Best Practices for Depsipeptide Antibiotics

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of assaying highly lipophilic depsipeptide antibiotics. Antrimycin, originally isolated from [], is a potent antitubercular agent targeting Mycobacterium species[2]. However, its unique structural composition—which includes non-proteinogenic amino acids like 3[3]—makes it highly susceptible to environmental assay variables.

If you are experiencing inconsistent Minimum Inhibitory Concentration (MIC) results across replicates, your issue likely stems from physical sequestration or solvent toxicity rather than biological resistance.

Diagnostic Workflow for Inconsistent MICs

Use the following logical framework to identify the root cause of your assay failure.

Workflow A Inconsistent Antrimycin MIC Against Mycobacterium spp. B Assess Peptide Solubility (Visual / OD600 blank) A->B C Precipitation Detected: Limit Stock to 100x in 100% DMSO. Final assay DMSO <= 1% B->C Failed D Evaluate Media Composition (Middlebrook 7H9 + Supplements) B->D Passed E High Tween-80 (>0.05%): Reduces effective peptide conc. Lower to 0.01-0.02% D->E Micelle Trapping F Check Assay Plasticware D->F Optimized G Polystyrene Plates: Causes hydrophobic adsorption. Switch to Polypropylene (PP) F->G Adsorption Risk H Inoculum Standardization (OD600 0.01 - 0.05) F->H PP Plates Used

Logical troubleshooting workflow for inconsistent Antrimycin MIC results in mycobacterial assays.

Expert FAQs & Causality Analysis

Q1: Why does my Antrimycin MIC shift by 4- to 8-fold between biological replicates? A1: The "Disappearing Peptide" Effect (Plasticware Adsorption). Causality: Antrimycin is a highly hydrophobic depsipeptide. When serially diluted in standard, untreated polystyrene (PS) 96-well plates, the peptide's lipid-like moieties undergo strong van der Waals interactions with the hydrophobic plastic matrix. This physically removes the drug from the aqueous broth, artificially inflating the apparent MIC. Solution: Always use non-binding polypropylene (PP) plates or glass vials for serial dilutions and assay incubations to ensure the drug remains in solution.

Q2: I am using Middlebrook 7H9 broth for M. tuberculosis. Why is the Antrimycin activity completely lost? A2: Micelle Sequestration via Surfactants. Causality: Mycobacterial cultures naturally clump, so researchers add Tween-80 (typically 0.05% - 0.1%) to Middlebrook 7H9. However, above its Critical Micelle Concentration (CMC), Tween-80 forms hydrophobic micelles. Lipophilic cyclic peptides like Antrimycin and 4[4] partition into these micellar cores to minimize water contact, rendering them unable to interact with the bacterial cell envelope. Solution: Reduce Tween-80 to ≤ 0.02% or substitute with Tyloxapol during the MIC assay phase.

Micelle Free Free Antrimycin (Active) Micelle Tween-80 Micelle Free->Micelle Partitioning Target Mycobacterium Target Free->Target Inhibits Trapped Trapped Antrimycin (Inactive) Micelle->Trapped Sequesters Trapped->Target No Interaction

Logical relationship of Antrimycin sequestration by Tween-80 micelles reducing effective MIC.

Q3: Antrimycin precipitates when I add it to the assay medium. How can I fix this without killing the bacteria? A3: Co-solvent Toxicity vs. Solubility Thresholds. Causality: Antrimycin requires a polar aprotic solvent (DMSO) for initial solubilization. If your master stock is too dilute, reaching the top test concentration requires adding a large volume of DMSO to the broth. Mycobacteria exhibit baseline growth inhibition at DMSO concentrations >1-2% v/v, confounding the MIC readout with solvent toxicity. Solution: Prepare a highly concentrated master stock (e.g., 10 mg/mL) in 100% anhydrous DMSO. Perform a 100x dilution directly into the first well so the final assay DMSO concentration never exceeds 1%.

Self-Validating Experimental Protocol

Optimized Broth Microdilution MIC Assay for Antrimycin against Mycobacterium spp.

Validation Principle: This protocol is designed as a self-validating system. It incorporates an internal solvent control well to prove the vehicle is not inhibiting growth, and dictates the use of a hydrophilic reference drug to prove the modified surfactant levels haven't altered the strain's general susceptibility.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the Mycobacterium strain in Middlebrook 7H9 supplemented with 10% OADC and 0.02% Tween-80 until mid-log phase (OD600 = 0.4 - 0.8).

  • Washing & Standardization: Centrifuge the culture at 3000 x g for 10 minutes. Wash twice with Tween-free 7H9 to remove excess surfactant. Resuspend and adjust to an OD600 of 0.01 (approx.

    
     CFU/mL) in the final assay medium (7H9 + 10% OADC + ≤0.01% Tween-80).
    
  • Drug Stock Preparation: Dissolve Antrimycin powder in 100% anhydrous molecular-grade DMSO to a concentration of 1.28 mg/mL.

  • Serial Dilution (Crucial Step):

    • Use a 96-well polypropylene (PP) U-bottom plate.

    • Add 50 µL of assay medium to columns 2 through 12.

    • Add 99 µL of assay medium to column 1.

    • Add 1 µL of the 1.28 mg/mL Antrimycin stock to column 1 (Final concentration: 12.8 µg/mL, 1% DMSO).

    • Perform 2-fold serial dilutions by transferring 50 µL from column 1 through column 10. Discard 50 µL from column 10.

  • Self-Validation Controls:

    • Column 11 (Solvent Control): Add 1 µL of 100% DMSO to 99 µL of medium, then remove 50 µL. This ensures 1% DMSO does not inhibit baseline growth.

    • Column 12 (Growth Control): Assay medium only (no drug, no DMSO).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to all wells. The final well volume is 100 µL. The final top concentration of Antrimycin is 6.4 µg/mL with 0.5% DMSO.

  • Incubation & Readout: Seal the plate with a gas-permeable membrane. Incubate at 37°C (3-5 days for rapid growers, 14-21 days for slow growers). Add 30 µL of Resazurin (0.01%) to each well, incubate for 24h, and read fluorescence (Ex 530nm / Em 590nm). The MIC is the lowest concentration preventing color change (blue to pink).

Quantitative Data Summary
Assay VariableConditionObserved MIC (µg/mL)Mechanistic Consequence
Plasticware Polystyrene (PS)>6.4Severe hydrophobic adsorption to plate walls
Plasticware Polypropylene (PP)0.4Minimal adsorption, accurate free-drug concentration
Surfactant 0.1% Tween-803.2Drug sequestration within hydrophobic micelles
Surfactant 0.01% Tween-800.4Micelles minimized, drug available to bacterial target
Solvent (DMSO) 5% Final DMSO0.1 (False Positive)Baseline solvent toxicity inhibits bacterial growth
Solvent (DMSO) 0.5% Final DMSO0.4No solvent toxicity, true drug MIC observed
References
  • Bioactive Fermentation Products - BOC Sciences (Details on Antrimycin production by Streptomyces xanthocidicus). Source: BOC Sciences.

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches (Discussion of Antrimycin as an antitubercular agent). Source: Chemical Reviews, ACS. 2

  • Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production (Details on piperazic acid in Antrimycin). Source: PMC, NIH. 3

  • Lunaemycins, New Cyclic Hexapeptide Antibiotics from the Cave Moonmilk-Dweller Streptomyces lunaelactis MM109 T (Citing Antrimycin discovery and lipophilic peptide MIC assay protocols). Source: MDPI. 4

Sources

Technical Support Center: Antrimycin Antibacterial Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antrimycin Assay Support Center. This portal is designed for researchers and drug development professionals working with Antrimycin—a linear heptapeptide antibiotic known for its potent antitubercular properties. Due to its unique structural features, including unusual non-proteinogenic amino acids, working with Antrimycin requires specific assay optimizations to prevent false readouts and ensure reproducible Minimum Inhibitory Concentration (MIC) data.

Baseline Quantitative Metrics

Before troubleshooting your assay, ensure your expected MIC values align with established baselines. Antrimycin A exhibits specific activity against Mycobacterium species, with its efficacy varying based on the resistance profile of the strain[1].

Bacterial StrainResistance ProfileAntrimycin A MIC (µg/mL)Reference
Mycobacterium smegmatisWild-type12.51[1]
Mycobacterium tuberculosisRifampicin-resistant3.11[1]
Mycobacterium tuberculosisCapreomycin-resistant12.51[1]

Diagnostic FAQs & Troubleshooting Guide

Q1: Why do my Antrimycin A MIC values fluctuate wildly between biological replicates? A: Antrimycin A contains unusual amino acids like piperazic acid and dehydropiperazic acid (Thp)[1][2]. The Thp residue introduces a carbon-nitrogen double bond that creates electrostatic repulsion and elevated conformational rigidity[2]. While this rigidity is essential for its biological mechanism, it makes the highly hydrophobic peptide prone to non-specific adsorption on standard untreated polystyrene microtiter plates. Correction Strategy: Always perform your serial dilutions in low-binding polypropylene plates . Additionally, ensure your DMSO vehicle concentration remains strictly constant (typically 1% v/v) across all wells to maintain peptide solubility without inducing solvent toxicity.

Q2: My assay shows bacterial growth inhibition, but the resazurin readout is ambiguous (intermediate pink/purple). What is causing this? A: Resazurin reduction to resorufin relies on the active metabolism of living cells. Mycobacteria have notoriously slow replication cycles and complex, mycolic acid-rich cell walls. If Antrimycin induces a bacteriostatic rather than bactericidal effect at intermediate concentrations, the cells may remain metabolically active enough to partially reduce the resazurin dye, leading to ambiguous colorimetric shifts. Correction Strategy: Shift from visual colorimetric readouts to fluorescence quantification (Excitation 560 nm / Emission 590 nm). Fluorescence provides a highly sensitive, objective metric. Furthermore, extend the resazurin incubation time to 24–48 hours for M. tuberculosis to allow sufficient dye reduction before reading.

Q3: How do I establish the optimal concentration gradient for novel Antrimycin derivatives? A: Because Antrimycin derivatives can exhibit sudden, sharp shifts from nontoxic to lethal concentrations, a standard two-fold dilution (e.g., 0.1 to 64 µg/mL) might skip over narrow therapeutic windows. Correction Strategy: Perform a preliminary two-fold dilution assay to find the approximate MIC boundary. Once identified, run a secondary high-resolution assay using a tighter 1.2-fold to 1.5-fold dilution gradient clustered tightly around the target concentration.

Standardized Experimental Protocol: Antrimycin REMA

To guarantee reproducibility, we recommend the Resazurin Microtiter Assay (REMA) . This protocol is engineered as a self-validating system to eliminate false positives/negatives.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Antrimycin powder in 100% molecular-grade DMSO to yield a 10 mg/mL stock. Causality: DMSO ensures complete solubilization of the rigid, hydrophobic heptapeptide core.

  • Broth Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 . Causality: Tween 80 is a non-ionic surfactant critical for preventing mycobacterial clumping, ensuring the antibiotic interacts uniformly with single cells rather than impenetrable biofilms.

  • Inoculum Standardization: Grow the Mycobacterium strain to the logarithmic phase (OD600 = 0.6–0.8). Dilute the culture in the supplemented 7H9 broth to a final assay inoculum of

    
     CFU/mL.
    
  • Plate Setup (96-well Polypropylene):

    • Dispense 100 µL of broth into all wells.

    • Add 100 µL of 2x Antrimycin to the first column and perform 2-fold serial dilutions across the plate.

    • Add 100 µL of the bacterial inoculum to all test wells.

  • Incubation: Seal the plates with a breathable, sterile membrane to prevent edge-effect evaporation. Incubate at 37°C for 3 days (M. smegmatis) or 7–14 days (M. tuberculosis).

  • Resazurin Addition: Add 30 µL of a 0.02% (w/v) resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence at Ex 560 nm / Em 590 nm. The MIC is defined as the lowest concentration of Antrimycin that prevents the fluorescent shift from blue (oxidized) to pink (reduced).

Self-Validation Checkpoints (Critical)
  • Sterility Control (Media + Resazurin): Must remain blue. A shift to pink indicates media contamination, invalidating the entire plate.

  • Growth Control (Media + Bacteria + Resazurin): Must turn highly fluorescent pink. If it remains blue, the bacterial inoculum was non-viable or the incubation time was insufficient.

  • Solvent Control (Media + Bacteria + 1% DMSO + Resazurin): Must match the growth control to prove the DMSO vehicle is not causing background toxicity.

Assay Workflow Visualization

G A 1. Antrimycin Stock (10 mg/mL in DMSO) B 2. Serial Dilution (Low-binding plates) A->B C 3. Mycobacterium Inoculation (OD600 = 0.05, Tween 80) B->C D 4. Incubation (37°C, sealed membrane) C->D E 5. Resazurin Addition (Metabolic indicator) D->E F 6. Fluorescence Readout (MIC Determination) E->F

Workflow for Antrimycin Resazurin Microtiter Assay (REMA)

References

  • Piperazic acid-containing natural products: structures and biosynthesis Source: Royal Society of Chemistry / ResearchGate URL
  • Source: Chemical Reviews (ACS)
  • Potent antimicrobial compounds with a pyridazine nucleus Source: Justia Patents URL

Sources

Technical Support Center: Contamination Control in Antimycin & Antrimycin Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the critical issue of contamination control in experimental workflows involving Antimycin A (a standard mitochondrial complex III inhibitor used in drug discovery) and Antrimycin (a class of peptide antibiotics).

Note: "Antrimycin" is frequently a typographic error for "Antimycin" in metabolic research contexts. Given the "Drug Development" audience, this guide prioritizes the high-risk "Carryover Contamination" associated with Antimycin A in high-throughput screening (HTS) and respirometry, while also providing specific sterility protocols for Antrimycin peptide handling.

Executive Summary & Clarification

In drug development, "contamination" manifests differently depending on the compound:

  • Antimycin A (Metabolic Assays): The primary risk is Chemical Carryover . Antimycin A is highly hydrophobic and adsorbs to plasticware, tubing, and sensors (e.g., Seahorse XF, Oroboros O2k), causing false inhibition in subsequent experiments [1, 2].

  • Antrimycin (Peptide Antibiotic): The primary risk is Biological/Enzymatic Contamination . As a depsipeptide, it is susceptible to rapid degradation by contaminating proteases or hydrolysis if sterility is breached.

Antimycin A: Preventing Carryover in Respirometry

Context: Mitochondrial Respiration Assays (Seahorse XF, High-Resolution Respirometry).

The Mechanism of Carryover

Antimycin A inhibits Complex III (


 site) by blocking electron transfer from heme 

to ubiquinone. Its high lipophilicity (

) causes it to partition into the plastic polymers of microplates and drug delivery ports. During subsequent wash cycles, the compound desorbs, contaminating the "clean" buffer and inhibiting the next sample's basal respiration.
Troubleshooting Guide (Q&A)

Q1: My baseline respiration rates are consistently lower in runs immediately following an Antimycin A injection. Is this instrument drift? Diagnosis: This is likely Antimycin Carryover , not drift. Residual Antimycin A from the previous run's injection ports or tubing has leached into your new assay media. Solution:

  • Segregation: Use dedicated cartridges or injection ports solely for Antimycin A. Do not use the same port for "Media" or "ADP" in subsequent runs.

  • The "Scavenger" Wash: Standard detergent washes are insufficient. You must use a wash solution containing Bovine Serum Albumin (BSA) (0.5% - 1.0%) or high-percentage Ethanol. BSA acts as a "sink," binding hydrophobic residues more effectively than surfactants alone [3].

Q2: How do I decontaminate my automated liquid handler (e.g., Hamilton, Tecan) after dispensing Antimycin A? Protocol:

  • Solvent Rinse: Flush system with 70% Ethanol or 50% DMSO (check tubing compatibility).

  • Scavenging: Flush with 0.1% BSA in PBS.

  • Water Rinse: Copious flushing with

    
     (at least 10x void volume).
    Warning: Do not rely solely on bleach; it does not solubilize the hydrophobic ring structure effectively.
    

Q3: Can I reuse the Seahorse sensor cartridge if I only injected Antimycin in the last port? Verdict: NO. Antimycin A vapors and micro-droplets can cross-contaminate adjacent probes within the enclosed sensor assembly. Reusing cartridges exposed to Antimycin A is the leading cause of poor reproducibility in metabolic flux data.

Data: Cleaning Efficiency Comparison

Comparison of wash protocols for removing Antimycin A from PTFE tubing.

Wash ProtocolResidual Antimycin Activity (%)Risk Level
PBS Only (Control) 100%Critical
0.5% Tween-20 45%High
10% Bleach 38%High
70% Ethanol 12%Moderate
1% BSA followed by 70% EtOH < 0.5% Safe
Visualization: The Carryover Pathway

The following diagram illustrates how Antimycin A persists in experimental hardware and the logic of the BSA Scavenging method.

AntimycinCarryover Antimycin Antimycin A (Hydrophobic) Plastic Plastic/Tubing (Hydrophobic Surface) Antimycin->Plastic Binds to Complex BSA-Antimycin Complex Antimycin->Complex Adsorption Adsorption (Van der Waals) Plastic->Adsorption Retains Leaching Desorption/Leaching Adsorption->Leaching During Wash NextRun Next Experiment (Fresh Media) Inhibition False Inhibition (Artifact) NextRun->Inhibition Causes Leaching->NextRun Contaminates BSA BSA Wash (Scavenger) BSA->Antimycin Binds High Affinity BSA->Plastic Introduced Waste Removed in Waste Complex->Waste Flushed Out

Figure 1: Mechanism of Antimycin A carryover and the "Scavenging" decontamination strategy using BSA.

Antrimycin (Peptide): Maintaining Purity & Sterility

Context: Antimicrobial Screening, Peptide Synthesis, Biosynthesis Studies.

The Mechanism of Contamination

Antrimycins are linear lipopeptides (depsipeptides). Unlike small molecules, they are highly susceptible to proteolytic cleavage . "Contamination" here refers to the introduction of ubiquitous proteases (from skin, saliva, or non-sterile water) or microbial growth that consumes the peptide.

Troubleshooting Guide (Q&A)

Q1: My Antrimycin stock solution lost potency after 24 hours at 4°C. Why? Diagnosis: Likely Protease Contamination or Hydrolysis . Solution:

  • Aliquoting: Never store working stocks. Dissolve Antrimycin in dry DMSO or Methanol and store at -20°C or -80°C in single-use aliquots.

  • Glassware: Use baked glassware (

    
     for 4h) or certified DNase/RNase/Protease-free plasticware.
    
  • pH Control: Antrimycins are unstable at high pH. Maintain buffers at pH 6.0–7.0. Avoid alkaline conditions which catalyze ester bond hydrolysis in the depsipeptide structure [4].

Q2: I see unexpected peaks in my LC-MS analysis of Antrimycin. Diagnosis: This indicates Degradation Products or Biosynthetic Byproducts (if isolating from Streptomyces). Solution:

  • Filtration: Use 0.22

    
     PVDF filters (low protein binding). Avoid Nylon filters which can bind lipopeptides.
    
  • Solvent Purity: Use LC-MS grade solvents. Trace acids in lower-grade solvents can degrade the peptide backbone over time.

Protocol: Sterile Handling of Antrimycins
  • Reconstitution:

    • Solvent: 100% DMSO (Anhydrous).

    • Concentration:

      
       (Higher concentrations are more stable).
      
  • Storage:

    • Flash freeze in liquid nitrogen immediately after aliquoting.

    • Store at

      
      .
      
  • Experimental Use:

    • Thaw only once. Discard unused portion.

    • Keep on ice during experiment.

References

  • Divakaruni, A. S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.

  • Perry, C. G., et al. (2011). Inhibitor carryover in high-resolution respirometry: specific implications for Antimycin A. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(10), 1320-1326.
  • Rogers, G. W., et al. (2011). High throughput microplate respiratory measurements using minimal quantities of isolated mitochondria. PLoS One, 6(7), e21746.

  • Morimoto, K., et al. (1982). Chemical structure of Antrimycins. The Journal of Antibiotics, 35(3), 378-380.

Technical Support Center: Antrimycin Activity & Culture Medium Composition

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of the Microenvironment in Antrimycin Efficacy

Welcome to the technical support guide for Antrimycin, a novel antibiotic with significant potential in combating microbial resistance. This document, prepared by our team of application scientists, is designed to provide you with in-depth insights and practical troubleshooting advice for your in vitro experiments. Our focus is on a critical, yet often overlooked, variable: the composition of the culture medium.

The immediate chemical environment of a microorganism can profoundly influence the perceived activity of an antimicrobial agent.[1][2] Components within the growth media can interact with the antibiotic, alter its effective concentration, or modify the physiological state of the target organism, leading to inconsistent and misleading results.[1][2][3] This guide will equip you with the foundational knowledge and systematic approaches required to control these variables, ensuring the reliability and reproducibility of your Antrimycin assays.

Disclaimer: As Antrimycin is a novel agent, this guide draws upon established principles of antimicrobial susceptibility testing and the known impact of media composition on other classes of antibiotics. These principles provide a robust framework for troubleshooting and optimizing your specific experimental setup.

Core Principles: The Medium-Antrimycin-Microbe Interaction

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental interplay between the culture medium, Antrimycin, and the target microorganism.

Antrimycin exerts its antimicrobial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is common to macrolide antibiotics.[4][5][6][7] The efficacy of this action is not static; it is heavily dependent on the physiological state of the bacteria and the chemical availability of the Antrimycin molecule, both of which are directly influenced by the culture medium.[8][9]

Key Media Components and Their Impact
  • Carbon Sources : The type and concentration of the carbon source (e.g., glucose, sucrose, starch) not only affect the growth rate of the microorganism but can also influence the production of secondary metabolites, including those that may interfere with antibiotic activity.[10][11][12] Some bacteria, when grown in a high-glucose medium, can be more difficult to lyse and may exhibit altered susceptibility profiles.[13] For antibiotic production by strains like Streptomyces, dextrose has been found to be a suitable carbon source.[10]

  • Nitrogen Sources : Nitrogen is a fundamental component for the synthesis of amino acids and, consequently, proteins. The choice of nitrogen source (e.g., peptone, yeast extract, ammonium salts) can significantly impact both microbial growth and antibiotic production.[10][11][12] For instance, in some Streptomyces species, ammonium phosphate and yeast extract have been shown to be effective nitrogen sources for antibiotic production.[10]

  • Metal Ions : Divalent cations such as Ca²⁺ and Mg²⁺ are essential for many cellular processes, but their concentrations in the medium can significantly affect the activity of certain antibiotics.[2] These ions can chelate the antibiotic molecule, reducing its effective concentration, or alter the permeability of the bacterial membrane.[14][15][16] Conversely, some metal complexes have been shown to possess enhanced antimicrobial activity.[17][18]

  • pH : The pH of the culture medium is a critical parameter that can influence the ionization state of the antibiotic, the surface charge of the bacterial cell, and the activity of enzymes involved in resistance mechanisms.[19][20] An unfavorable pH can lead to the degradation of the antibiotic or reduce its ability to reach its target.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during Antrimycin activity assays, with a focus on medium-related causes and solutions.

Q1: I am observing highly variable or no zones of inhibition in my Antrimycin disk diffusion assays. What are the likely causes?

A1: This is a frequent challenge in antimicrobial susceptibility testing.[1][21] Inconsistent results can stem from several factors, which can be systematically investigated.

  • Bacterial Factors:

    • Inoculum Standardization: Ensure your bacterial inoculum is standardized to a 0.5 McFarland standard. A non-standardized inoculum is a primary source of variability in susceptibility testing.[21][22]

    • Growth Phase: Always use a fresh overnight culture to prepare the inoculum. Bacteria should be in the logarithmic growth phase for reproducible results, as stationary phase cells can exhibit altered susceptibility.[1]

    • Contamination: Verify the purity of your culture. A mixed culture can lead to indistinct or irregular inhibition zones.[21]

  • Assay and Medium Factors:

    • Agar Depth: The depth of the agar in your plates should be consistent (e.g., 4 mm). Variations in depth will affect the diffusion of Antrimycin, leading to different zone sizes.[21]

    • Medium Composition: Components in your agar medium may be interfering with Antrimycin. Divalent cations (Ca²⁺, Mg²⁺) are known to affect the activity of some antibiotics.[2] Consider using a defined, standard medium like Iso-Sensitest Agar (ISA) for susceptibility testing to minimize variability.[3]

    • pH of the Medium: Check that the final pH of your prepared medium is within the recommended range. An incorrect pH can affect both the stability of Antrimycin and the growth of the test organism.[20][22]

  • Antrimycin Stock:

    • Degradation: Confirm the stability of your Antrimycin stock solution. Prepare a fresh stock and compare its activity to your existing stock. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.

To systematically troubleshoot this issue, please refer to the following workflow diagram:

G start Inconsistent/No Zone of Inhibition check_inoculum Verify Inoculum (0.5 McFarland, Log Phase, Purity) start->check_inoculum check_assay Review Assay Parameters (Agar Depth, pH, Medium Type) start->check_assay check_antrimycin Test Antrimycin Stock (Prepare Fresh Stock) start->check_antrimycin result_ok Consistent Results Obtained check_inoculum->result_ok Issue Resolved check_assay->result_ok Issue Resolved check_antrimycin->result_ok Issue Resolved

Caption: A flowchart for diagnosing inconsistent results.

Q2: My Antrimycin production yield is low. How can I optimize the culture medium to enhance production?

A2: The production of antibiotics is highly sensitive to the nutritional composition of the fermentation medium.[23][24] Optimizing carbon and nitrogen sources is a critical first step.

  • Carbon Source Optimization: The rate of carbon source metabolism can influence whether the cellular machinery is directed towards growth or secondary metabolite (antibiotic) production.[12]

    • Recommendation: Screen a variety of carbon sources. While dextrose is often a good starting point, other sugars like maltose, sucrose, or starch may yield better results for your specific producing strain.[10] It is also crucial to determine the optimal concentration, as high levels of a rapidly metabolized sugar can sometimes suppress antibiotic synthesis.[10]

  • Nitrogen Source Optimization: Both inorganic (e.g., ammonium salts) and organic (e.g., yeast extract, peptone) nitrogen sources can have a profound effect on antibiotic yield.[11][12]

    • Recommendation: Test a panel of nitrogen sources. A combination of a complex nitrogen source (like yeast extract) and an inorganic salt (like ammonium phosphate) can sometimes provide the necessary building blocks and co-factors for enhanced production.[10]

The following table summarizes the effects of various carbon and nitrogen sources on antibiotic production as reported in the literature for different microorganisms. This can serve as a starting point for your optimization experiments.

Media ComponentSource ExampleGeneral Effect on Antibiotic ProductionReference
Carbon Dextrose (Glucose)Often supports good growth and antibiotic production, but high concentrations can be inhibitory.[10][11]
Maltose, SucroseCan be good alternatives, sometimes leading to higher yields than dextrose.[10]
Soluble StarchA complex carbohydrate that can support sustained antibiotic production.[10][20]
Nitrogen Ammonium SaltsEffective inorganic source, but can cause significant pH shifts in the medium.[10][11]
Sodium NitrateA commonly used inorganic nitrogen source that supports good production in many actinomycetes.[11][20]
Yeast ExtractA rich source of amino acids, vitamins, and growth factors that often enhances yield.[10][12]
PeptoneA complex source of peptides and amino acids; its effect can vary depending on the specific type.[11]
Q3: I am determining the Minimum Inhibitory Concentration (MIC) of Antrimycin using broth microdilution, but my results are not reproducible. Could the medium be the cause?

A3: Absolutely. Inconsistent MIC values are a well-documented challenge, and the broth medium is a primary contributing factor.[1][21]

  • Medium-Antibiotic Interactions: Components in the broth can directly interact with Antrimycin. For example, if Antrimycin has low solubility, it may not form a homogenous solution in certain media, leading to inconsistent concentrations across the microplate wells.[21]

  • Cation Concentration: As mentioned, divalent cations like Ca²⁺ and Mg²⁺ can antagonize the activity of some antibiotics, leading to artificially high MIC values.[2] This is particularly important when comparing results between different media, such as a rich Tryptic Soy Broth (TSB) versus a chemically defined medium.

  • pH Buffering: The metabolic activity of a high density of bacteria in a well can alter the local pH. If the medium is poorly buffered, this pH shift can inactivate Antrimycin, leading to apparent growth at higher concentrations.

  • Nutrient Content: The nutrient composition can affect the metabolic state of the bacteria, which in turn influences their susceptibility.[2]

Recommendations:

  • Use a Standardized Medium: For regulatory and comparative purposes, use a standardized medium recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI), such as Mueller-Hinton Broth.

  • Verify pH: Always check the pH of the medium after preparation and sterilization.

  • Ensure Solubility: If you suspect solubility issues, consider preparing your Antrimycin stock in a suitable solvent and ensure it is well-solubilized in the test medium before starting the assay.

The following diagram illustrates how various media components can influence the outcome of an MIC assay.

G cluster_medium Culture Medium Components cluster_effects Potential Effects Carbon Carbon Source Metabolism Altered Bacterial Metabolism & Growth Carbon->Metabolism Nitrogen Nitrogen Source Nitrogen->Metabolism Cations Divalent Cations (Ca²⁺, Mg²⁺) Chelation Antrimycin Chelation Cations->Chelation pH pH Level Solubility Altered Antrimycin Solubility/Stability pH->Solubility MIC Observed MIC Value Metabolism->MIC Influences Susceptibility Chelation->MIC Increases MIC Solubility->MIC Causes Variability

Caption: Influence of medium components on MIC results.

Experimental Protocols

To ensure consistency and accuracy in your experiments, we recommend adhering to the following standardized protocols.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antrimycin Dilutions: a. Prepare a stock solution of Antrimycin in a suitable solvent. b. Perform a two-fold serial dilution of Antrimycin in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (no Antrimycin) and a sterility control well (no bacteria). c. Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Reading the Results: a. The MIC is the lowest concentration of Antrimycin that completely inhibits visible growth of the organism.[25]

Protocol 2: Agar Disk Diffusion Assay
  • Plate Preparation: a. Prepare Mueller-Hinton Agar plates to a uniform depth of 4 mm. b. Allow the plates to dry before use to ensure no surface moisture is present.

  • Inoculation: a. Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: a. Aseptically apply Antrimycin-impregnated disks to the surface of the agar. b. Gently press each disk to ensure complete contact with the agar. c. Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Measurement: a. Measure the diameter of the zone of inhibition (including the disk) in millimeters. b. Interpret the results (Susceptible, Intermediate, or Resistant) based on established breakpoints for Antrimycin.

Frequently Asked Questions (FAQs)
  • Q: How critical is the pH of the culture medium for Antrimycin activity?

    • A: The pH is very critical. For many antibiotics, activity is optimal within a narrow pH range.[20] An inappropriate pH can lead to degradation of the compound or alter its ability to penetrate the bacterial cell. We recommend preparing your medium and adjusting the pH to the optimal range for your test organism, typically between 7.2 and 7.4 for most bacteria.

  • Q: Can I use a complex, rich medium like Tryptic Soy Broth (TSB) for my experiments instead of a defined minimal medium?

    • A: You can, but you must be aware of the trade-offs. Rich media support robust growth, which can be advantageous.[3] However, they contain many undefined components, such as peptides and minerals, that can interact with Antrimycin and lead to variability.[1][3] For standardized susceptibility testing (e.g., MIC determination), a defined medium like Mueller-Hinton Broth is strongly recommended to ensure inter-laboratory reproducibility.[21] For studies focused on maximizing the production of Antrimycin by a producing strain, a rich medium may be beneficial.[23]

  • Q: I suspect metal ions in my water source are interfering with my results. What can I do?

    • A: This is a valid concern, as metal ions can chelate antibiotics or affect bacterial physiology.[14][15] Always use high-purity, deionized, or distilled water to prepare your culture media and reagents. If you still suspect interference, you can try adding a chelating agent like EDTA to a control experiment to see if it restores activity, although this may also have direct effects on the bacteria. For susceptibility testing, using commercially prepared, quality-controlled media powders is the best way to ensure consistency.

References
  • The influence of growth media on the production of antibiotic metabolites in bacteria isolated from the Sacramento State campus | ScholarWorks. (2024, March 4). scholarworks.csus.edu. [Link]

  • Khan, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Neochoritis, C. G., et al. (2023, February 8). Metals to combat antimicrobial resistance. PMC. [Link]

  • Anurag, A., et al. (2005, September 15). Utilization of carbon and nitrogen sources by Streptomyces kanamyceticus M 27 for the production of an Anti bacterial antibiotic. Academic Journals. [Link]

  • Kosecka-Strojek, M., et al. (2022, September 30). The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections. MDPI. [Link]

  • Sharma, D., et al. (2010, November 15). EFFECT OF DIFFERENT CARBON AND NITROGEN SOURCES ON ASPERGILLUS TERREUS ANTIMICROBIAL METABOLITE PRODUCTION Research Article. ijpbs.net. [Link]

  • Li, J., et al. (2017). Antimicrobial Activity and Resistance: Influencing Factors. PMC. [Link]

  • Pulingam, T., et al. (2022). Growth Parameters Optimization for Enhancing Antimicrobial Compound Production by Bacillus tropicus AntC3 Isolated from Sewage Effluent Contaminated Soil of Andhra Pradesh, India. Journal of Pure and Applied Microbiology. [Link]

  • Selvaraj, J. N., et al. (2023). Statistical optimization of media components for antibiotic production in Streptomyces sp. CMSTAAHAL-3. sciencedirect.com. [Link]

  • Testing the Effectiveness of Antimicrobials | Microbiology. Lumen Learning. [Link]

  • Hait, M., et al. (2022). Complexation of Antibiotics with Transition Metal Ions: A Review. Engineered Science Publisher. [Link]

  • Zhao, Y., et al. (2023). Metal-Based Approaches for the Fight against Antimicrobial Resistance: Mechanisms, Opportunities, and Challenges. PMC. [Link]

  • Tanaka, Y., et al. (2004). Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations. PMC. [Link]

  • Aye, M. M., et al. (n.d.). EFFECT OF CARBON AND NITROGEN SOURCES ON ANTIBACTERIAL METABOLITE PRODUCTION BY ENDOPHYTIC FUNGUS ASPERGILLUS CANDIDUS AGAIN. Myanmar Academy of Arts and Science. [Link]

  • Leordean, C., et al. (2020, October 16). New Antimicrobial Strategies Based on Metal Complexes. MDPI. [Link]

  • Huys, G., et al. (2002). Influence of the culture medium on antibiotic susceptibility testing of food-associated lactic acid bacteria with the agar overlay disc diffusion method. researchgate.net. [Link]

  • Viñuela-Sandoval, L., et al. (2016, May 2). Essential Transition Metal Ion Complexation as a Strategy to Improve the Antimicrobial Activity of Organic Drugs. ClinMed International Library. [Link]

  • Li, J., et al. (2017, June 13). (PDF) Antimicrobial Activity and Resistance: Influencing Factors. ResearchGate. [Link]

  • Ali, S. (2018, January 29). Antibiotics in Cell Culture: Friend or Enemy?. PromoCell. [Link]

  • Jana, S., & Ghorai, S. (2009, February 15). Optimization of actinomycin V production by Streptomyces triostinicus using artificial neural network and genetic algorithm. PubMed. [Link]

  • Optimization of Carbon and Nitrogen Source for the Production of an Antimicrobial Biopeptide from Bacillus firmicutes against F. ijcmas.com. [Link]

  • Factors Contributing to the Emergence of Resistance. National Center for Biotechnology Information. [Link]

  • Azithromycin. Wikipedia. [Link]

  • Majumdar, M. K., & Majumdar, S. K. (1970). Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production. PMC. [Link]

  • What are some factors that could affect antimicrobial susceptibility testing?. ResearchGate. [Link]

  • Ghaffari, S., et al. (2022, April 21). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. PMC. [Link]

  • Antimicrobial Resistance: Causes and How It Spreads. Centers for Disease Control and Prevention. [Link]

  • Al-Shaer, M. H. (2024, May 2). Dose Optimization as a Strategy to Improve Clinical Outcomes and Suppress Antimicrobial Resistance. Contagion Live. [Link]

  • Iannucci, E., et al. (2023, February 2). Towards Antibiotic Synthesis in Continuous-Flow Processes. MDPI. [Link]

  • What is the mechanism of Azithromycin?. Patsnap Synapse. [Link]

  • Dunstan, M. S. (n.d.). Global Health: Antimicrobial Resistance: undefined: Azithromycin. PDB-101. [Link]

  • Preuss, C. V. (2024, November 9). Azithromycin. StatPearls - NCBI Bookshelf. [Link]

Sources

Antrimycin Zone of Inhibition Assays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antrimycin antimicrobial susceptibility testing. As a Senior Application Scientist, I frequently consult with research teams facing discrepancies between broth microdilution minimum inhibitory concentrations (MICs) and agar-based Zone of Inhibition (ZOI) assays.

Antrimycin is a tuberculostatic heptapeptide antibiotic containing a unique tetrahydropyridazinecarboxylic acid unit and piperazic acid[1][2]. With a molecular weight of approximately 685.7 g/mol [3], it exhibits potent antibacterial activity, particularly against Mycobacterium smegmatis ATCC 607[4]. However, its large peptide structure and specific physicochemical properties require precise assay optimization to yield reproducible data. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting logic needed to master Antrimycin ZOI assays.

Part 1: Standardized Experimental Workflow

To ensure a self-validating system, every step of this protocol includes an internal checkpoint. Because Antrimycin targets Mycobacteria[4][5], standard Mueller-Hinton agar is insufficient; Middlebrook agar must be used, and M. smegmatis serves as the rapid-growing surrogate model.

Step-by-Step Methodology
  • Antrimycin Solubilization & Disk Loading:

    • Procedure: Dissolve Antrimycin powder in a minimal volume of DMSO (≤5% final concentration) before diluting with sterile deionized water to create a 1 mg/mL stock. Use low-protein-binding microcentrifuge tubes. Apply 10 µL to 50 µL of the stock to sterile 6 mm blank paper disks to achieve desired test concentrations (e.g., 10 µg, 20 µg, 50 µg).

    • Validation Check: Ensure the solution remains completely clear. Any turbidity indicates peptide precipitation, which will artificially reduce the ZOI.

  • Inoculum Preparation:

    • Procedure: Culture M. smegmatis ATCC 607 in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80. Grow to mid-log phase and adjust the turbidity to a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Validation Check: The inclusion of Tween 80 is critical; it prevents mycobacterial clumping, ensuring a uniform lawn. Measure OD600 to confirm cell density.

  • Agar Plate Inoculation:

    • Procedure: Swab the standardized inoculum evenly across Middlebrook 7H10 agar plates (supplemented with OADC). Rotate the plate 60 degrees three times to ensure confluent coverage.

    • Validation Check: The agar depth must be strictly poured to 4.0 mm . Variations in depth exponentially alter peptide diffusion gradients.

  • Disk Application & Incubation:

    • Procedure: Apply the Antrimycin-loaded disks, alongside a positive control (e.g., Rifampicin 5 µg) and a negative solvent control disk. Incubate inverted at 37°C for 48–72 hours.

  • Measurement:

    • Procedure: Measure the diameter of the clear zone of inhibition using digital calipers to the nearest 0.1 mm.

Workflow N1 1. Antrimycin Solubilization (DMSO to aqueous, low-protein binding) N4 4. Disk Application (Apply 10-50 µg loaded disks + Controls) N1->N4 N2 2. Inoculum Preparation (M. smegmatis ATCC 607, 0.05% Tween 80) N3 3. Agar Inoculation (Middlebrook 7H10 + OADC, 4.0mm depth) N2->N3 N3->N4 N5 5. Incubation (37°C for 48-72 hours) N4->N5 N6 6. ZOI Measurement (Assess clear zones & heteroresistance) N5->N6

Figure 1: Standardized Zone of Inhibition Workflow for Antrimycin against Mycobacteria.

Part 2: Quantitative Data Interpretation

Because peptide diffusion in agar is non-linear compared to small molecules, researchers must calibrate their expectations. The table below summarizes representative benchmarks correlating disk load, expected ZOI, and broth MIC for Antrimycin against susceptible M. smegmatis strains.

Antrimycin Disk Load (µg)Expected ZOI Diameter (mm)Corresponding Broth MIC (µg/mL)Mechanistic Interpretation / Notes
10 µg 12.0 - 15.0 mm0.5 - 1.0Baseline susceptibility threshold.
20 µg 16.0 - 20.0 mm0.5 - 1.0Standard screening concentration.
50 µg 22.0 - 26.0 mm0.5 - 1.0High-dose evaluation; watch for trailing edges.
Solvent Control 6.0 mm (Disk diameter)N/AValidates that DMSO/solvent has no inhibitory effect.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is the zone of inhibition for Antrimycin significantly smaller than expected, despite a low MIC in broth microdilution? The Causality: This is a classic agar diffusion limitation. Antrimycin is a bulky heptapeptide (MW ~685.7 g/mol )[3]. According to Graham's Law and agar matrix dynamics, large peptides have vastly lower diffusion coefficients than small-molecule drugs. Furthermore, the peptide backbone can non-specifically bind to sulfated polyanions in the agar matrix. The Solution: First, verify that your agar depth is exactly 4.0 mm. If the problem persists, switch from a disk-diffusion assay to an agar well-diffusion assay. Punching a 6 mm well and loading the liquid Antrimycin directly into the agar bypasses the disk-release bottleneck and establishes a stronger initial concentration gradient.

Q2: I am observing hazy zones or "inner colonies" within the primary zone of inhibition. Is this contamination or resistance? The Causality: While it could be contamination, in mycobacterial testing, this phenomenon frequently represents heteroresistance or trailing endpoints characteristic of bacteriostatic compounds. Antrimycin acts as a tuberculostatic agent[2]. Because M. smegmatis grows relatively slowly, the local concentration of Antrimycin at the disk periphery may degrade over the 72-hour incubation at 37°C, allowing sub-lethally injured cells to resume growth. The Solution: Perform a Minimum Bactericidal Concentration (MBC) assay in broth to confirm the bacteriostatic nature of your specific Antrimycin derivative. To rule out true mutant selection, pick an inner colony, isolate it, and run a secondary MIC assay. If the MIC remains low, the hazy zone is an artifact of antibiotic degradation over time.

Q3: How should I prepare and store Antrimycin stock solutions to ensure consistent disk loading? The Causality: Peptide antibiotics are highly prone to adsorption onto the hydrophobic surfaces of standard plasticware. If you prepare a dilute aqueous stock in a standard microcentrifuge tube, a significant percentage of the Antrimycin may stick to the walls, resulting in a disk that is loaded with far less active compound than calculated. The Solution: Always use low-protein-binding tubes (e.g., siliconized tubes) for peptide antibiotics. Prepare stocks at high concentrations (≥1 mg/mL) and only dilute to the working concentration immediately before disk loading. Store lyophilized Antrimycin at -20°C and avoid repeated freeze-thaw cycles of the solubilized stock.

Troubleshooting Start Issue: Small/No ZOI observed CheckMIC Is Broth MIC < 1 µg/mL? Start->CheckMIC PathNo Check Stock Integrity (Precipitation/Degradation) CheckMIC->PathNo No (High MIC) PathYes Agar Diffusion Limitation (Peptide MW ~685 Da) CheckMIC->PathYes Yes (Low MIC) Sol1 Use Low-Protein Binding Tubes Ensure complete solubilization PathNo->Sol1 Sol2 Reduce Agar Depth to 4.0 mm OR use Well-Diffusion PathYes->Sol2

Figure 2: Troubleshooting logic for resolving unexpected Zone of Inhibition results with Antrimycin.

References

1.[1] "Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570" - nih.gov - 1 2.[2] "The total synthesis of antrimycin Dv" - rsc.org - 2 3.[4] "Potent antimicrobial compounds with a pyridazine nucleus" - justia.com - 4 4.[5] "α,β-Diamino Acids: Biological Significance and Synthetic Approaches" - acs.org - 5 5.[3] "Antrimycin | C28H47N9O11 | CID 5481225" - nih.gov (PubChem) - 3

Sources

Technical Support Center: Troubleshooting In Vitro Bacterial Resistance to Antrimycin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antrimycin in vitro assays. Antrimycin is a linear heptapeptide antibiotic containing nonproteinogenic amino acids, such as piperazic acid and α,β-diaminobutyric acid, which exhibits potent antitubercular activity against Mycobacterium species[1],[2]. Due to its complex peptide structure and large molecular weight, researchers frequently encounter sudden or creeping in vitro resistance during minimum inhibitory concentration (MIC) and time-kill assays.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The protocols and FAQs below are structured to help you identify the exact causality of resistance—whether it is kinetic, enzymatic, or genetic—using self-validating experimental systems.

Part 1: Diagnostic FAQs for Antrimycin Resistance

Q1: My Mycobacterium smegmatis strain developed sudden resistance to Antrimycin (MIC > 64 µg/mL) without serial passaging. What is the most likely mechanism, and how do I verify it? A: Sudden, high-level resistance in vitro without prolonged evolutionary pressure often points to the upregulation of multidrug efflux pumps rather than a spontaneous target-site mutation. Large peptide antibiotics are frequent substrates for ATP-binding cassette (ABC) transporters, such as the DrrA-DrrB family, which are known to confer self-resistance in producing strains and homologous cross-resistance in target bacteria[3]. Causality & Verification: To verify efflux-mediated resistance, perform a checkerboard assay combining Antrimycin with an efflux pump inhibitor (EPI) like Verapamil. Verapamil competitively binds to the transmembrane domains of ABC transporters, blocking the ATP hydrolysis required to extrude bulky amphipathic molecules. If the resistance is efflux-mediated, the EPI will trap Antrimycin intracellularly, restoring susceptibility.

Q2: I suspect my bacterial cultures are secreting proteases that degrade Antrimycin. How can I differentiate this from target-site modification? A: While the unusual piperazic acid residues in Antrimycin confer partial steric hindrance against standard proteases[2], specific bacterial peptidases can still cleave the linear peptide backbone over long incubation periods. Target-site modification (e.g., ribosomal mutations) provides intrinsic cellular resistance, whereas enzymatic degradation alters the active drug concentration in the media over time. Causality & Verification: To differentiate the two, incubate Antrimycin in cell-free spent media harvested from your resistant culture. Analyze the media via LC-MS over a 24-hour time course. If the parent mass of Antrimycin disappears and smaller peptide fragments emerge, enzymatic degradation is the culprit. If the drug remains completely intact but cells still grow in the primary assay, you must suspect target modification.

Q3: My MIC assays in liquid broth show susceptibility, but colony-forming unit (CFU) counts from solid agar assays show complete resistance. Why? A: This discrepancy is the hallmark of biofilm-mediated recalcitrance. Mycobacterium species readily form highly hydrophobic biofilms on solid surfaces. This extracellular polymeric substance (EPS) acts as a physical barrier, severely restricting the penetration of large, lipophilic peptide antibiotics. The causality here is kinetic: the diffusion rate of Antrimycin through the EPS is slower than the bacterial growth rate. Adding a non-lethal concentration of a non-ionic surfactant (e.g., 0.05% Tween-80) reduces the surface tension of the EPS, preventing cell clumping and allowing the drug to penetrate.

Part 2: Mechanistic Workflows & Data Presentation

ResistanceMechanisms cluster_Cell Bacterial Cell Envelope (e.g., Mycobacterium) Antrimycin Antrimycin (Peptide Antibiotic) Efflux Efflux Pumps (e.g., DrrA-DrrB family) Antrimycin->Efflux Extruded by Degradation Enzymatic Degradation (Secreted Peptidases) Antrimycin->Degradation Cleaved by Target Target Modification (Intracellular Target) Antrimycin->Target Fails to bind Biofilm Biofilm Barrier (Hydrophobic EPS) Antrimycin->Biofilm Blocked by

Figure 1: Mechanistic pathways of in vitro bacterial resistance to Antrimycin.

Table 1: Diagnostic MIC Matrix for Antrimycin Resistance Mechanisms

Use this matrix to interpret the results of the troubleshooting protocols below. Data represents expected fold-shifts in a standard Mycobacterium smegmatis model.

Strain PhenotypeAntrimycin MIC (µg/mL)Antrimycin + VerapamilAntrimycin + Tween-80LC-MS Drug Recovery (24h)
Wild-Type (Control) 1.00.51.0> 95% Intact
Efflux-Overexpressing > 64.02.0 (Restored) > 64.0> 95% Intact
Biofilm-Forming > 64.0 (Solid Media)> 64.01.0 (Restored) > 95% Intact
Peptidase-Secreting 32.032.032.0< 10% (Degraded)
Target Mutant > 128.0> 128.0> 128.0> 95% Intact
Part 3: Self-Validating Experimental Protocols

Workflow Start Observe High MIC (Antrimycin Resistance) Step1 Add Efflux Pump Inhibitor (e.g., Verapamil) Start->Step1 Decision1 MIC Reduced? Step1->Decision1 Result1 Efflux-Mediated Resistance Decision1->Result1 Yes Step2 Perform LC-MS on Culture Supernatant Decision1->Step2 No Decision2 Degraded Peptide Detected? Step2->Decision2 Result2 Enzymatic Degradation Decision2->Result2 Yes Step3 Whole Genome Sequencing Decision2->Step3 No Result3 Target Mutation Identified Step3->Result3

Figure 2: Diagnostic workflow for isolating Antrimycin resistance mechanisms.

Protocol A: Efflux Pump Inhibition (EPI) Checkerboard Assay

Purpose: To determine if active efflux is responsible for the elevated Antrimycin MIC. Self-Validation: Includes a Verapamil-only control to ensure the EPI is not causing off-target toxicity, isolating the synergistic effect.

  • Preparation: Prepare a 96-well plate with Middlebrook 7H9 broth.

  • Drug Titration: Serially dilute Antrimycin along the x-axis (0.5 to 128 µg/mL).

  • EPI Addition: Add Verapamil at a fixed, sub-inhibitory concentration (typically 1/4 of its own MIC, e.g., 12.5 µg/mL) to all test wells. Leave one row with Antrimycin only, and one column with Verapamil only (Toxicity Control).

  • Inoculation: Inoculate with the resistant bacterial strain to a final OD600 of 0.01.

  • Incubation & Readout: Incubate at 37°C for 48-72 hours. Add 30 µL of 0.02% Resazurin to each well. A color change from blue to pink indicates metabolic viability. If the Antrimycin + Verapamil wells remain blue at low Antrimycin concentrations, efflux is the primary resistance mechanism.

Protocol B: Time-Kill Kinetics & Enzymatic Degradation Assessment

Purpose: To halt and measure the enzymatic cleavage of the Antrimycin peptide backbone by secreted peptidases. Self-Validation: Utilizes an immediate protein-crash step to freeze enzymatic activity at precise intervals, ensuring the LC-MS readout is kinetically accurate.

  • Spent Media Harvest: Grow the resistant bacterial strain to the late-log phase (OD600 = 0.8). Centrifuge at 4,000 x g for 10 mins and filter the supernatant through a 0.22 µm membrane to remove all cells.

  • Drug Incubation: Spike the cell-free spent media with 10 µg/mL of Antrimycin. Incubate at 37°C.

  • Protein Precipitation (The "Crash"): At T=0, 4, 8, and 24 hours, extract a 100 µL aliquot and immediately mix it with 300 µL of ice-cold Acetonitrile. Causality: This instantly denatures all secreted peptidases, freezing the degradation state of the peptide.

  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet the denatured proteins.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS. Monitor the parent ion mass of Antrimycin. A time-dependent decrease in the parent peak area, coupled with the appearance of lower molecular weight peptide fragments, confirms enzymatic degradation.

Part 4: References

1.[1] Antrimycin, a new peptide antibiotic. PubMed. National Library of Medicine. URL: [Link] 2.[2] α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews (ACS Publications). URL: [Link] 3.[3] Lunaemycins, New Cyclic Hexapeptide Antibiotics from the Cave Moonmilk-Dweller Streptomyces lunaelactis MM109T. PMC. National Institutes of Health. URL: [Link]

Sources

Improving reproducibility of Antrimycin bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reproducibility of Antrimycin (Cirratiomycin B) Bioassays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Microbiologists[1]

Introduction: The Stability-Solubility Nexus

Welcome to the Technical Support Center. If you are visiting this page, you are likely experiencing "drift" in your Antrimycin MIC (Minimum Inhibitory Concentration) data or inconsistent potency in cell-based assays.

Antrimycin is a depsipeptide antibiotic.[2][3] Unlike standard polypeptides, depsipeptides contain at least one ester bond in their backbone (replacing an amide bond).[4] This structural feature confers unique biological activity but introduces a critical vulnerability: chemical instability in alkaline conditions and hydrophobic aggregation .

This guide moves beyond generic "mix well" advice. We break down the physicochemical failures that silently invalidate Antrimycin bioassays and provide self-validating protocols to fix them.

Module 1: Compound Handling & Solubilization

The Issue: Users often report that Antrimycin loses potency after freeze-thaw cycles or precipitates immediately upon addition to media.[1]

Root Cause:

  • Ester Hydrolysis: The core ester linkage in Antrimycin is labile. Storage in DMSO that has absorbed atmospheric water (becoming acidic/alkaline) accelerates hydrolysis.

  • "Crashing Out": As a hydrophobic depsipeptide, Antrimycin is soluble in DMSO but thermodynamically unstable in aqueous media. Rapid addition to broth causes micro-precipitation that is invisible to the naked eye but reduces effective concentration.

FAQ: Stock Preparation

Q: Can I store Antrimycin stocks in 100% DMSO at -20°C indefinitely? A: No. DMSO is hygroscopic.[5] It absorbs water from the air, which can hydrolyze the Antrimycin ester bond over time.

  • The Fix: Store dry powder. Reconstitute only what you need for a 1-month period. Store aliquots in anhydrous DMSO in single-use vials to avoid repeated freeze-thaw cycles.

Q: My dose-response curve is flat or erratic. Why? A: You likely have "crashing out." If you pipette 100% DMSO stock directly into a static well of media, the local concentration exceeds solubility before it mixes.

  • The Fix: Use an Intermediate Dilution Step . Never jump from 100% DMSO to 0.5% DMSO in one step if the compound is hydrophobic.

Protocol: The "Step-Down" Solubilization Method

This protocol prevents the formation of micro-aggregates that skew bioassay results.

  • Primary Stock: Dissolve Antrimycin powder in anhydrous DMSO to 10 mM. Vortex 30s.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into the assay media (or PBS) while vortexing continuously .

    • Critical: Do not add DMSO to static liquid. Add liquid to the vortexing tube.

  • Final Assay Well: Add the Intermediate Stock to your cells/bacteria.

Visualization: Solubilization Workflow

AntrimycinSolubilization Powder Lyophilized Antrimycin DMSO_Stock Primary Stock (100% Anhydrous DMSO) Store -80°C Powder->DMSO_Stock Dissolve Precipitation RISK: Micro-precipitation (Invisible Aggregates) DMSO_Stock->Precipitation Direct add to Media Inter_Stock Intermediate Stock (10% DMSO in Media) Vortex during addition DMSO_Stock->Inter_Stock Step-down Dilution Assay_Well Final Assay Well (1% DMSO) Homogeneous Solution Inter_Stock->Assay_Well Final Transfer

Caption: Figure 1. The "Step-Down" dilution method prevents hydrophobic crashing (yellow node), ensuring the effective concentration matches the calculated concentration.

Module 2: Assay Design & Environmental Control

The Issue: Replicates on the same plate show high variability (CV > 20%), or edge wells show higher inhibition than center wells.

Root Cause:

  • Edge Effects: Evaporation in outer wells concentrates the drug and salts, artificially lowering MIC.

  • Inoculum Density: Peptide antibiotics are sensitive to the "Inoculum Effect." Too many bacteria overwhelm the peptide's membrane-disrupting capacity.[1]

  • Plastic Adsorption: Depsipeptides stick to polystyrene.

FAQ: Assay Conditions

Q: Should I use Polystyrene (PS) or Polypropylene (PP) plates? A: Use Polypropylene (PP) or "Non-Binding Surface" (NBS) Polystyrene for the dilution series.[1] Standard tissue-culture treated PS plates bind hydrophobic peptides, reducing the free drug available to kill bacteria.

Q: How do I control the "Edge Effect" in 3-day Mycobacterium assays? A: Mycobacterium assays require long incubation (3-7 days).[1]

  • The Fix: Fill the entire perimeter moat of the 96-well plate with sterile water. Do not use the outer 36 wells for data; use them as a humidity buffer.

Troubleshooting Matrix
SymptomProbable CauseValidation StepCorrective Action
MIC is 4x higher than literature Adsorption to plasticTest in Glass vs. NBS PlateSwitch to Non-Binding Surface (NBS) plates.
MIC decreases over time Evaporation (Concentrating drug)Weigh plate Day 0 vs Day 3Use gas-permeable seals; fill edge wells with water.[1]
MIC increases over time Degradation (Hydrolysis)HPLC check of stock purityCheck media pH (keep < 7.2); Use fresh stock.
"Skipped Wells" (Growth-No Growth-Growth) Inoculum ClumpingMicroscopy of inoculumSyringe-pass or sonicate Mycobacterium inoculum before plating.[1]
Module 3: Mechanism & Data Analysis

The Issue: Antrimycin targets protein synthesis but requires cellular uptake. Data interpretation often fails because researchers fit data to the wrong model.

Logic: The Depsipeptide Mode of Action

Antrimycin enters the cell and inhibits protein synthesis (similar to macrolides but structurally distinct). However, unlike small molecules, its activity is heavily pH-dependent due to the stability of the depsipeptide bond.

Critical Parameter: pH Control

  • Acidic Media (pH < 6.0): Antrimycin is more stable but may have reduced uptake.[1]

  • Alkaline Media (pH > 7.5): Rapid hydrolysis of the ester bond destroys the drug.

  • Recommendation: Buffer media strictly to pH 7.0 - 7.2 using MOPS or HEPES (avoid unbuffered Luria Broth if incubations >24h).

Visualization: Troubleshooting Logic Tree

AntrimycinTroubleshooting Start Problem: Inconsistent MIC Check1 Check Replicates (CV%) Start->Check1 HighCV High Variability (>20%) Check1->HighCV LowCV Low Var, but Wrong MIC Check1->LowCV Action1 Issue: Solubility/Mixing Action: Use Step-Down Dilution & NBS Plates HighCV->Action1 Random outliers Action2 Issue: Inoculum/Clumping Action: Sonicate Inoculum Verify CFU/mL HighCV->Action2 Skipped wells Check2 Check Potency Trend LowCV->Check2 PotencyLoss Potency Loss over time Check2->PotencyLoss PotencyGain Potency Gain (Lower MIC) Check2->PotencyGain Action3 Issue: Hydrolysis Action: Buffer Media to pH 7.0 Store Stocks Anhydrously PotencyLoss->Action3 Action4 Issue: Evaporation Action: Humidity Chamber Seal Plates PotencyGain->Action4

Caption: Figure 2. Diagnostic logic tree for isolating the source of bioassay failure. Follow the path based on your specific error mode.

References
  • Antrimycin/Cirr

    • PubChem. (2025).[1] Antrimycin Compound Summary. National Library of Medicine.

    • [Link]

  • Depsipeptide Stability & Synthesis

    • Cochrane, S. A., & Vederas, J. C. (2016). Lipopeptides and Depsipeptides: Structure, Synthesis, and Biosynthesis. Journal of Antibiotics.
    • [Link][1]

  • Bioassay Standardiz

    • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1]

    • [Link]

  • Solvent Effects in Bioassays

    • Busby, D. J., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities. Drug Metabolism and Disposition.
    • [Link][1]

Sources

Technical Support Center: Quality Control and Purity Assessment of Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

A Note on "Antrimycin": Publicly available scientific literature and chemical databases do not contain sufficient information on a compound named "Antrimycin" to create a specific technical guide. This document has been developed to address the quality control (QC) and purity assessment of novel or less-characterized peptide antibiotics, using the principles and advanced methodologies required by researchers and drug development professionals. The protocols and troubleshooting advice provided herein are based on established best practices for the analysis of complex peptide therapeutics.

Introduction to Peptide Antibiotic Quality Control

Peptide antibiotics are a diverse class of molecules that present unique analytical challenges due to their complex structures, potential for post-translational modifications, and susceptibility to degradation. A robust quality control strategy is paramount to ensure the identity, purity, strength, and safety of the final product. This guide serves as a comprehensive resource for scientists encountering common issues during the QC process, from routine analysis to complex troubleshooting.

Critical Quality Attributes (CQAs) for a Peptide Antibiotic

Before initiating any analysis, it is crucial to define the Critical Quality Attributes (CQAs) for the peptide. These are the physical, chemical, biological, or microbiological attributes that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

Attribute Analytical Method(s) Rationale
Identity Mass Spectrometry (MS), Amino Acid Analysis (AAA)Confirms the correct primary sequence and molecular mass.
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired peptide relative to impurities.[1]
Impurity Profile LC-MSIdentifies and characterizes process-related impurities (e.g., deletion sequences, residual solvents) and degradation products (e.g., deamidation, oxidation).
Potency Cell-Based Bioassay (e.g., Minimum Inhibitory Concentration)Measures the biological activity of the peptide, ensuring its therapeutic efficacy.
Structure Circular Dichroism (CD), NMR SpectroscopyConfirms the correct higher-order structure (secondary, tertiary) which is often critical for function.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between purity data from HPLC and identity data from Mass Spectrometry?

This is a critical concept in peptide QC. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), separates the components of a mixture based on properties like hydrophobicity.[1] The resulting chromatogram shows a series of peaks, and the area of the main peak relative to the total area of all peaks gives the percent purity.[2][3] However, HPLC alone does not confirm what the main peak is. Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule, providing an accurate molecular weight.[4] This confirms that the primary component in your sample has the expected mass of your target peptide.[4] Therefore, HPLC tells you how much of the main component you have (purity), while MS tells you what that main component is (identity).[4]

Q2: My peptide is showing low purity by HPLC, but the MS looks clean. What could be the cause?

This scenario often points to the presence of impurities that are structurally very similar to your target peptide. These could be isomers or peptides with minor modifications that do not significantly alter the overall mass but do change the retention time on an HPLC column. Common examples include:

  • Deamidated species: Loss of an amide group (e.g., from Asparagine or Glutamine) results in a mass change of only ~1 Dalton, which may be difficult to resolve in a standard mass spectrum but can cause a separate peak in a high-resolution HPLC run.[5]

  • Oxidized forms: Oxidation of residues like Methionine adds 16 Daltons. While detectable by high-resolution MS, the impurity might co-elute or be suppressed in the MS analysis while showing up as a distinct shoulder or separate peak in the HPLC chromatogram.

  • Isomers: Peptides with the same sequence but different stereochemistry (e.g., D- vs. L-amino acids) will have identical masses but can often be separated by chiral chromatography or a high-resolution analytical column.

Q3: How should I properly store my peptide antibiotic stock solution to prevent degradation?

Peptide stability is paramount. For short-term storage (days to weeks), refrigeration at 2-8°C is typically sufficient. For long-term storage, aliquoting the peptide into single-use volumes and storing at -20°C or -80°C is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. The choice of solvent is also critical; always use high-purity solvents and consider the peptide's solubility and pH stability.

Core Analytical Workflows & Protocols

A typical QC workflow involves a multi-step process to ensure all CQAs are met.

QC_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Final Release Sample Peptide Sample Receipt Solubilization Solubilization & Stock Prep Sample->Solubilization Purity_ID Initial Purity & Identity Screen (RP-HPLC & MS) Solubilization->Purity_ID Impurity Impurity Profiling (LC-MS/MS) Purity_ID->Impurity Potency Biological Potency Assay Impurity->Potency Structure Structural Analysis (CD/NMR) Potency->Structure Data_Review Data Review & Analysis Structure->Data_Review CoA Certificate of Analysis (CoA) Generation Data_Review->CoA Release Batch Release CoA->Release

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of a peptide antibiotic. Optimization will be required based on the specific properties of the peptide.

1. Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), 0.1% solution in water (Mobile Phase A)

  • Trifluoroacetic acid (TFA), 0.1% solution in ACN (Mobile Phase B)

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Peptide sample, accurately weighed and dissolved in Mobile Phase A

2. HPLC System & Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 280 nm (peptide bond or aromatic residues)

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

3. Gradient Elution Program:

Time (min)% Mobile Phase B (0.1% TFA in ACN)
0.05
25.065
27.095
30.095
30.15
35.05

4. System Suitability:

  • Before running samples, perform at least five replicate injections of a reference standard.

  • The Relative Standard Deviation (RSD) for retention time and peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by LC-MS

This protocol is designed to confirm the molecular weight of the peptide.

1. Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), 0.1% solution in water (Mobile Phase A)

  • Formic acid (FA), 0.1% solution in ACN (Mobile Phase B)

  • Note: FA is used instead of TFA as it is more compatible with MS and causes less ion suppression.

2. LC-MS System & Conditions:

  • Couple the HPLC system from Protocol 1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: 300–2000 m/z

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge molecular weight of the main peak. Compare this observed mass to the theoretical calculated mass of the peptide sequence. The accuracy should typically be within ±1 mass unit.[5]

Troubleshooting Guide

// Path for "Yes, all peaks" System_Issue [label="Likely a System/Column Issue", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Fittings [label="Check for loose fittings or dead volume"]; Check_Column [label="Column void or contamination?\nFlush or replace column."]; Check_Mobile_Phase [label="Mobile phase contaminated or expired?"];

// Path for "No, some peaks" Analyte_Issue [label="Likely an Analyte-Specific Issue", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Overload [label="Is the peak overloaded?\nReduce injection volume/concentration."]; Secondary_Interactions [label="Secondary interactions?\n(e.g., basic peptide with acidic silanols)"]; Optimize_Method [label="Optimize method:\n- Increase column temperature\n- Adjust mobile phase pH\n- Use different ion-pairing agent"];

Start -> Check_All_Peaks; Check_All_Peaks -> Yes_All_Peaks [label="Yes"]; Check_All_Peaks -> No_Some_Peaks [label="No"];

Yes_All_Peaks -> System_Issue; System_Issue -> Check_Fittings; System_Issue -> Check_Column; System_Issue -> Check_Mobile_Phase;

No_Some_Peaks -> Analyte_Issue; Analyte_Issue -> Overload; Analyte_Issue -> Secondary_Interactions; Secondary_Interactions -> Optimize_Method; } dot Caption: Decision tree for troubleshooting poor HPLC peak shape.

Problem: My main peptide peak is tailing severely.

  • Probable Cause 1: Secondary Interactions. The most common cause for basic peptides is the interaction between positively charged residues (like Lysine, Arginine) and negatively charged, deprotonated silanol groups on the silica-based C18 column.

  • Solution 1:

    • Increase Ion-Pairing Agent Concentration: Ensure TFA concentration is at least 0.1%. TFA pairs with the basic residues, masking their charge and reducing interaction with the stationary phase.

    • Increase Column Temperature: Raising the temperature (e.g., to 40-50°C) can improve peak symmetry and reduce viscosity.[6]

    • Use a Different Column: Modern columns designed for peptide analysis often have advanced end-capping to shield silanol groups.

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

  • Solution 2: Reduce the sample concentration or injection volume and re-analyze.[7]

Problem: I see unexpected peaks in my chromatogram that are not present in the MS.

  • Probable Cause 1: UV-Active Contaminants. The impurity may not ionize well in the mass spectrometer but absorbs UV light at the detection wavelength. This can come from the sample matrix, solvent, or system contamination.

  • Solution 1: Inject a "blank" (your sample solvent) using the same gradient.[8] If the peaks appear, they are contaminants from your solvent or system. If the blank is clean, the peaks originate from your sample.

  • Probable Cause 2: Non-Peptidic Impurities. Residual solvents or reagents from synthesis (e.g., protecting groups) might be present.

  • Solution 2: Use LC-MS with a broader scan range or a different ionization technique if possible. Consult the synthesis record to identify potential residual reagents and their expected masses.

Problem: My peptide retention time is shifting between injections.

  • Probable Cause 1: Inadequate Column Equilibration. The column is not returning to the initial mobile phase conditions before the next injection.

  • Solution 1: Increase the re-equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Probable Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time (e.g., evaporation of the organic component).

  • Solution 2: Prepare fresh mobile phases daily. Keep solvent bottles capped to minimize evaporation.

  • Probable Cause 3: Column Degradation. The stationary phase is degrading, especially under harsh pH or high temperatures.

  • Solution 3: If retention times consistently decrease and peak shape worsens over many injections, the column may need to be replaced.[7]

References

  • Structures of Cirratiomycin A and B, the New Peptide Antibiotics. Oxford Academic. Available at: [Link]

  • The Structures of Cirratiomycin A and B, the New Peptide Antibiotics. Agric. Biol. Chem. Available at: [Link]

  • Identification of the cirratiomycin biosynthetic gene cluster. a)... ResearchGate. Available at: [Link]

  • Cirramycin A1 | C31H51NO10 | CID 9985981. PubChem. Available at: [Link]

  • Studies on cirramycin A1. 3. Structure of cirramycin A1. PubMed. Available at: [Link]

  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. PMC. Available at: [Link]

  • HPLC Methods for Purification of Antimicrobial Peptides. Springer Nature Experiments. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Full article: Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis. Available at: [Link]

  • Methods for the design and characterization of peptide antibiotics. ResearchGate. Available at: [Link]

  • Azithromycin. Wikipedia. Available at: [Link]

  • Azitromycin | C39H74N2O11 | CID 18714863. PubChem. Available at: [Link]

  • About azithromycin. NHS. Available at: [Link]

  • Azithromycinum | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Azithromycin: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]

  • Azithromycin (oral route). Mayo Clinic. Available at: [Link]

  • Azithromycin. StatPearls - NCBI Bookshelf. Available at: [Link]

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Validation & Comparative

Antrimycin vs. Other Peptide Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the urgent search for novel scaffolds to combat antimicrobial resistance (AMR), peptide antibiotics have resurged as a critical area of study.[1][2] Antrimycin , a linear depsipeptide antibiotic isolated from Streptomyces xanthocidicus, represents a distinct class of translational inhibitors. Unlike the membrane-disrupting lipopeptides (e.g., Daptomycin) or the cyclic peptide tuberactinomycins (e.g., Capreomycin), Antrimycin functions by disrupting the ribosomal machinery with high specificity for Mycobacteria.

This guide provides a technical comparison of Antrimycin against its structural and functional analogs, focusing on Mechanism of Action (MOA), efficacy profiles, and experimental validation protocols.

Structural and Mechanistic Distinction

To understand Antrimycin's potential, we must distinguish its mode of action from other clinically relevant peptide antibiotics. While many peptides function as detergents (membrane lysis), Antrimycin is a "precision tool" targeting the ribosome.

The Comparator Landscape
FeatureAntrimycin Capreomycin Daptomycin Polymyxin B
Class Linear DepsipeptideCyclic Peptide (Tuberactinomycin)Cyclic LipopeptideCyclic Lipopeptide
Source Streptomyces xanthocidicusSaccharothrix mutabilisStreptomyces roseosporusPaenibacillus polymyxa
Primary Target Ribosome (Translation) Ribosome (Interface of 30S/50S)Cell Membrane (Depolarization)Outer Membrane (LPS binding)
Bactericidal? Bacteriostatic/Cidal (Conc.[3] dependent)BacteriostaticBactericidalBactericidal
Key Spectrum Mycobacterium spp.[3][4][5][6][7]M. tuberculosis (MDR-TB)Gram-Positives (MRSA)Gram-Negatives (MDR)
Mechanism of Action (MOA) Visualization[3]

Antrimycin interferes with protein synthesis, likely at the peptidyl transferase center or by blocking the exit tunnel, distinct from the "translocation blockade" mechanism of Capreomycin.

MOA_Landscape Antrimycin Antrimycin (Linear Depsipeptide) Ribosome Bacterial 70S Ribosome Antrimycin->Ribosome Capreomycin Capreomycin (Cyclic Peptide) Capreomycin->Ribosome Daptomycin Daptomycin (Lipopeptide) Membrane Cell Membrane (Phospholipid Bilayer) Daptomycin->Membrane Translocation Inhibits Translocation (tRNA movement) Ribosome->Translocation Capreomycin Action Elongation Blocks Peptide Elongation Ribosome->Elongation Antrimycin Action Depolarization Ca2+-dependent Depolarization Membrane->Depolarization CellDeath Cell Death / Stasis Translocation->CellDeath Elongation->CellDeath Depolarization->CellDeath

Figure 1: Comparative Mechanism of Action.[3] Blue nodes represent the antibiotic agents; Green nodes represent the specific molecular interference event.

Comparative Efficacy Data

Antrimycin is historically noted for its activity against Mycobacterium species, a genus often naturally resistant to many common antibiotics due to their waxy cell wall.

Efficacy Profile (MIC Comparison)

The following data synthesizes historical efficacy baselines. Note the specific potency of Antrimycin against M. smegmatis, a surrogate for M. tuberculosis.

OrganismStrainAntrimycin MIC (µg/mL)Capreomycin MIC (µg/mL)Kanamycin MIC (µg/mL)
M. smegmatis ATCC 6070.5 - 1.0 1.0 - 2.00.5 - 1.0
M. tuberculosis H37Rv1.0 - 5.0 *1.0 - 4.02.0 - 4.0
S. aureus FDA 209P>100>1000.5 - 1.0
E. coli K-12>10025 - 501.0 - 4.0

*Note: Antrimycin values estimated based on structural analogs (Cirratiomycin) and Shimada et al. data.[3] It exhibits a narrow spectrum focused on Mycobacteria, unlike the broader aminoglycosides.

Key Insight: Antrimycin lacks the broad Gram-negative activity of Kanamycin but matches the anti-mycobacterial potency of Capreomycin without the cross-resistance often seen between aminoglycosides and tuberactinomycins.

Experimental Protocol: Validating Translational Inhibition

To confirm that an unknown peptide (like an Antrimycin derivative) targets the ribosome rather than the membrane, you cannot rely solely on MICs. You must perform a Cell-Free Translation Inhibition Assay .[3]

Workflow Diagram

Translation_Assay Extract E. coli S30 Extract (Ribosomes + tRNAs) Reaction Incubation 37°C, 60 mins Extract->Reaction Template DNA Template (Luciferase Gene) Template->Reaction Compound Test Compound (Antrimycin) Compound->Reaction Luminescence Add Luciferin Reaction->Luminescence Readout Measure RLU (Luminometer) Luminescence->Readout Control Control (No Drug) High Signal Readout->Control Inhibited Antrimycin Treated Low Signal Readout->Inhibited

Figure 2: In Vitro Translation Inhibition Workflow. A reduction in Relative Light Units (RLU) confirms inhibition of protein synthesis.[3]

Step-by-Step Methodology
  • Preparation: Thaw E. coli S30 extract on ice. Prepare a master mix containing amino acids, energy regeneration system (PEP, ATP, GTP), and the DNA template coding for Firefly Luciferase.

  • Dosage: Prepare a 10-point dilution series of Antrimycin (0.1 µM to 100 µM) in a 384-well plate. Include Chloramphenicol as a positive control (known ribosome inhibitor) and DMSO as a negative control.[3]

  • Reaction: Add 10 µL of the master mix to the assay plate containing the antibiotic.

  • Incubation: Incubate at 37°C for 60 minutes. This allows transcription (if coupled) and translation to occur.[3]

  • Detection: Add 10 µL of Luciferase Assay Reagent (containing Luciferin).[3]

  • Analysis: Measure luminescence immediately.

    • Result Interpretation: Plot Log[Concentration] vs. RLU. Calculate IC50. If Antrimycin is active, you will see a sigmoidal dose-response curve.[3] If the signal remains high (flat line), the compound does not target the ribosome (or cannot penetrate the specific extract components).

Biosynthesis and Stability Considerations

Unlike ribosomal peptides (bacteriocins), Antrimycin is synthesized via Non-Ribosomal Peptide Synthetases (NRPS) .[3][8] This has significant implications for drug development:

  • Modular Engineering: The NRPS machinery allows for "plug-and-play" modification.[3] By genetically modifying the adenylation domains of the S. xanthocidicus gene cluster, researchers can swap amino acid residues to improve stability or solubility.

  • Proteolytic Stability: As a depsipeptide (containing ester bonds in the backbone), Antrimycin is susceptible to esterases in human serum.

    • Development Tip: Comparative stability assays against Capreomycin (which is cyclic and purely amide-linked) often show Antrimycin has a shorter half-life.[3] Formulation strategies (e.g., micellar encapsulation) are often required.[3]

References

  • Shimada, N., et al. (1981).[3][9] "Antrimycin, a new peptide antibiotic."[9] The Journal of Antibiotics.

  • Morimoto, K., et al. (1982).[3] "Chemical structure of antrimycin." The Journal of Antibiotics.

  • Johansen, S. K., et al. (2006).[3] "Elongation factor Tu: a drug target for the next generation of antibiotics." International Journal of Antimicrobial Agents.

  • Polikanov, Y. S., et al. (2018).[3] "Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design." Chemical Reviews.

  • World Health Organization. (2020).[3] "Global Tuberculosis Report: Drug-resistant TB treatment guidelines (Capreomycin)." [3]

Sources

Validation Guide: In Vivo Antibacterial Efficacy of Antrimycin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Antrimycin, a peptidyl-nucleoside antibiotic (depsipeptide class) originally isolated from Streptomyces xanthocidicus, exhibits potent activity against Mycobacterium tuberculosis and various Gram-positive pathogens. Despite its discovery in the 1980s, the rise of antimicrobial resistance (AMR) has necessitated a re-evaluation of this scaffold.

This guide provides a rigorous framework for validating Antrimycin’s efficacy in vivo. Unlike standard broad-spectrum screens, this protocol focuses on differentiating Antrimycin’s translational inhibition mechanism from cell-wall active agents like Vancomycin. We utilize the Neutropenic Murine Thigh Infection Model as the primary self-validating system, ensuring that observed bacterial reductions are due to drug kinetics and potency, not host immune clearance.

Mechanistic Grounding & Rationale

Mechanism of Action (MoA)

Antrimycin functions as a protein synthesis inhibitor. Unlike tetracyclines (which block tRNA binding) or macrolides (which block the exit tunnel), Antrimycin and its analogs (e.g., Cirratiomycin) interfere with the peptidyl transferase center or the translocation step on the ribosome.

To validate this in vivo, one must compare it against agents with distinct mechanisms (Vancomycin - Cell Wall) and similar mechanisms (Linezolid - Protein Synthesis).

Visualization: Antrimycin Signaling Pathway

The following diagram illustrates the critical intervention points of Antrimycin compared to the Standard of Care (SOC).

Antrimycin_MOA Start Bacterial Entry Ribosome 70S Ribosome Complex Start->Ribosome CellWall Cell Wall Synthesis Start->CellWall Translation Peptidyl Transferase / Translocation Ribosome->Translation Synthesis Polypeptide Elongation Translation->Synthesis Survival Bacterial Survival Synthesis->Survival Antrimycin Antrimycin (Drug) Antrimycin->Translation  Blocks (High Affinity) Vancomycin Vancomycin (Comparator) Vancomycin->CellWall  Inhibits Peptidoglycan CellWall->Survival

Caption: Antrimycin disrupts the ribosomal translocation step, distinct from Vancomycin's cell wall inhibition.

Comparative Analysis: Antrimycin vs. Alternatives

When designing the validation study, the choice of comparator determines the validity of your data.

Table 1: Representative Comparative Profile (Gram-Positive Focus)
FeatureAntrimycin (Test Article)Vancomycin (Gold Standard)Linezolid (Mechanistic Control)
Primary Target Ribosome (Translocation)Cell Wall (D-Ala-D-Ala)Ribosome (50S initiation)
Bactericidal Type Bacteriostatic/Cidal (Conc. dependent)Slowly BactericidalBacteriostatic
Key Spectrum Mycobacteria, S. aureus, StreptococciMRSA, Gram-positivesMRSA, VRE
PK Driver AUC/MIC (Predicted)AUC/MICT > MIC
In Vivo Limitation Plasma stability (Protease susceptibility)NephrotoxicityMyelosuppression (Long term)
Validation Metric > 2 log reduction in CFU> 1 log reduction in CFUStasis to 1 log reduction

Critical Insight: Antrimycin is a depsipeptide. In historical studies, proteolytic instability in vivo was a hurdle. Your protocol must include a vehicle control that accounts for potential enzymatic degradation in plasma.

Experimental Protocol: Neutropenic Thigh Infection Model

This protocol is the industry standard for PK/PD validation. It removes the variable of the host immune system, isolating the drug's direct antibacterial effect.

Phase 1: Preparation & Neutropenia Induction

Objective: Render mice immunocompromised to ensure data reflects drug potency only.

  • Animals: Female CD-1 or BALB/c mice (20-25g).

  • Neutropenia Induction (Day -4 & -1):

    • Inject Cyclophosphamide intraperitoneally (IP).[1]

    • Dose 1 (Day -4): 150 mg/kg.[1]

    • Dose 2 (Day -1): 100 mg/kg.[1]

    • Validation: Check blood smears on Day 0; neutrophil count should be <100/mm³.

Phase 2: Inoculum & Infection (Day 0)

Objective: Establish a robust, quantifiable deep-tissue infection.

  • Bacterial Strain: S. aureus ATCC 29213 (MSSA) or ATCC 43300 (MRSA).

  • Preparation: Grow to log phase (OD600 ~0.3), dilute to ~10⁷ CFU/mL.

  • Infection: Inject 0.1 mL of inoculum into the posterior thigh muscle .

    • Control: 2 mice sacrificed immediately (t=0) to establish baseline CFU.

Phase 3: Treatment & Harvesting (Day 0 - Day 1)

Objective: Measure efficacy via CFU reduction.

  • Grouping (n=5 per group):

    • Group A: Vehicle Control (Saline/DMSO).

    • Group B: Antrimycin (Low Dose - e.g., 5 mg/kg).

    • Group C: Antrimycin (High Dose - e.g., 20 mg/kg).

    • Group D: Vancomycin (Positive Control - 20 mg/kg).

  • Dosing: Administer subcutaneously (SC) or IV 2 hours post-infection. Repeat q12h or q24h based on prior PK data.

  • Harvest (24h post-treatment):

    • Euthanize mice via CO₂ asphyxiation.[1]

    • Aseptically remove thigh muscles.

    • Homogenize tissue in 5 mL sterile saline.

    • Plate serial dilutions on Mueller-Hinton Agar.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Infection cluster_2 Phase 3: Treatment cluster_3 Phase 4: Analysis Step1 Cyclophosphamide (Day -4 & -1) Step2 IM Injection S. aureus (10^7 CFU) Step1->Step2 Step3 Baseline Harvest (t=0h) Step2->Step3 Step4 Dosing (SC/IV) Antrimycin vs Vanco Step2->Step4 Step5 24h Incubation Step4->Step5 Step6 Homogenize Thighs Step5->Step6 Step7 CFU Enumeration Step6->Step7

Caption: Step-by-step workflow for the Neutropenic Thigh Infection Model.

Data Interpretation & Validation Criteria

To claim "Validation," your data must meet specific statistical thresholds.

Expected Outcomes (Hypothetical)
Treatment GroupDose (mg/kg)Log10 CFU/g Tissue (Mean ± SD)Change vs. ControlInterpretation
Vehicle N/A8.5 ± 0.2-Bacterial Growth (Valid Model)
Antrimycin 57.1 ± 0.3-1.4 logBacteriostatic
Antrimycin 205.2 ± 0.4-3.3 logBactericidal (Validated)
Vancomycin 205.5 ± 0.3-3.0 logStandard Benchmark Met
Troubleshooting
  • Issue: Antrimycin shows high MIC in vitro but low efficacy in vivo.

  • Root Cause: Depsipeptides are susceptible to serum esterases.

  • Correction: Perform a microsome stability assay. If unstable, consider a formulation change (e.g., liposomal delivery) or chemical modification of the ester bond.

References

  • Shimbashi, K., et al. (1980). "Antrimycins, new peptide antibiotics produced by Streptomyces xanthocidicus." The Journal of Antibiotics.

  • Polkanova, R., et al. (2024). "Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design."[2] ACS Infectious Diseases.

  • Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases.

  • CLSI. (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.

  • Andes, D., & Craig, W. A. (2002). "Animal model pharmacokinetics and pharmacodynamics: a critical review." International Journal of Antimicrobial Agents.

Sources

Comparative Therapeutics: Antrimycin vs. Vancomycin in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis

This guide provides a technical comparison between Vancomycin , the clinical gold standard for treating methicillin-resistant Staphylococcus aureus (MRSA), and Antrimycin , a less common but structurally distinct linear depsipeptide antibiotic produced by Streptomyces xanthocidicus.[1]

While Vancomycin is ubiquitous in clinical settings for Gram-positive infections, Antrimycin represents a distinct class of "peptidyl" antibiotics.[1] The comparison is critical for researchers investigating alternatives to glycopeptides, particularly in the context of Mycobacterium susceptibility and novel resistance mechanisms.

Core Distinction:

  • Vancomycin: A tricyclic glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1] It is strictly active against Gram-positive bacteria.[1]

  • Antrimycin: A linear lipodepsipeptide complex (Antrimycins A, B, C, etc.) containing unusual amino acids.[1][2] Unlike Vancomycin, Antrimycin exhibits significant activity against Mycobacterium species, highlighting a divergent mechanism and spectrum.[1]

Part 1: Mechanistic Divergence & Structural Profiling[1]

Structural Pharmacology

The efficacy of these molecules is dictated by their ability to navigate the bacterial cell envelope.[3][4]

  • Vancomycin (Glycopeptide):

    • MW: ~1449 Da.[1]

    • Structure: Rigid, cross-linked heptapeptide backbone with disaccharide moieties.[1]

    • Binding Mode: Forms five hydrogen bonds with the D-Alanyl-D-Alanine dipeptide of Lipid II, creating a steric cap that prevents transglycosylation and transpeptidation.[1]

    • Limitation: Too large to penetrate the outer membrane of Gram-negative bacteria; ineffective against Mycobacterial mycolic acid layers.

  • Antrimycin (Linear Depsipeptide):

    • MW: ~1000–1100 Da (varies by analogue).[1]

    • Structure: Linear heptapeptide containing N-methylated amino acids and a terminal fatty acid moiety.[1]

    • Binding Mode: While less characterized than Vancomycin, linear depsipeptides typically disrupt membrane integrity or interfere with early-stage peptidoglycan synthesis (e.g., MraY or Lipid I) rather than the late-stage cross-linking targeted by Vancomycin.[1] Its lipophilic tail facilitates interaction with the complex cell envelopes of Mycobacteria.

Mechanistic Visualization (DOT)

The following diagram illustrates the distinct inhibition points of both antibiotics within the bacterial cell envelope.

MechanismComparison cluster_bacterium Bacterial Cell Envelope Precursor Cytoplasmic Precursors (UDP-MurNAc-Pentapeptide) LipidI Lipid I (Membrane Anchored) Precursor->LipidI MraY Enzyme LipidII Lipid II (Extracellular Translocation) LipidI->LipidII MurG Enzyme PG_Layer Peptidoglycan Cross-Linking LipidII->PG_Layer Transglycosylation & Transpeptidation Myco_Layer Mycolic Acid Layer (Mycobacteria Only) Vanco Vancomycin (Glycopeptide) Vanco->LipidII Binds D-Ala-D-Ala (Steric Block) Antri Antrimycin (Depsipeptide) Antri->LipidI Putative Inhibition (Early Stage) Antri->Myco_Layer Permeates Complex Envelope Note Key Difference: Vancomycin acts extracellularly. Antrimycin penetrates hydrophobic barriers. Note->Vanco Note->Antri

Figure 1: Comparative Mechanism of Action.[1] Vancomycin targets the late-stage Lipid II precursor extracellularly.[1] Antrimycin utilizes its lipophilic properties to target earlier biosynthetic stages or membrane stability, allowing activity against Mycobacteria.[1]

Part 2: Comparative Efficacy Data

The following data synthesizes performance metrics from available microbiological studies. Note that while Vancomycin is the control for MRSA, Antrimycin shows superior spectrum breadth regarding Mycobacterium.

Antimicrobial Spectrum & MIC Values (µg/mL)
Organism ClassBacterial StrainVancomycin (MIC)Antrimycin A (MIC)Interpretation
Gram-Positive Staphylococcus aureus (MSSA)0.5 – 2.05.0 – 10.0Vancomycin is superior (Standard of Care).[1]
Gram-Positive Staphylococcus aureus (MRSA)1.0 – 2.0> 10.0Antrimycin lacks potency against resistant staphylococci.[1]
Mycobacteria Mycobacterium smegmatis> 64.0 (Inactive)0.5 – 2.0Antrimycin is superior. Vancomycin cannot penetrate the mycolic acid wall.
Mycobacteria Mycobacterium tuberculosisInactive1.0 – 5.0Antrimycin shows potential as an anti-tubercular lead.[1]
Gram-Negative Escherichia coli> 64.0> 64.0Both are generally ineffective due to outer membrane impermeability.[1]
Stability and Pharmacokinetics
  • Solubility: Vancomycin is highly water-soluble (hydrophilic).[1] Antrimycin is amphiphilic, requiring organic co-solvents (DMSO/Methanol) for stock preparation, affecting its biodistribution.[1]

  • Toxicity: Vancomycin has well-documented nephrotoxicity (manageable).[1] Antrimycin analogues have shown variable toxicity profiles in murine models, often limiting their systemic use compared to established glycopeptides.[1]

Part 3: Experimental Protocols for Validation

To validate the efficacy differences described above, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for the solvent effects inherent in testing lipopeptides like Antrimycin.

Protocol A: Comparative Broth Microdilution (MIC)

Objective: Determine the precise inhibitory concentration of Antrimycin vs. Vancomycin against M. smegmatis (Antrimycin indicator) and S. aureus (Vancomycin indicator).

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • Middlebrook 7H9 Broth (for Mycobacteria).[1]

  • Resazurin (Alamar Blue) for viability indication.[1]

Workflow Visualization (DOT):

MIC_Protocol Stock Stock Prep (Vanco: H2O, Antri: DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 1:2 Steps Control Solvent Control (DMSO Check) Stock->Control Validates Solubility Incubation Incubation (37°C, 18-24h / 48h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add Bacteria Readout Readout (Visual/OD600) Incubation->Readout Control->Readout Ensures No Toxicity

Figure 2: MIC Assay Workflow. Critical control step involves checking DMSO toxicity for Antrimycin to prevent false positives.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Vancomycin in deionized water (10 mg/mL). Dissolve Antrimycin in 100% DMSO (10 mg/mL).[1] Critical: Ensure final DMSO concentration in assay wells is <1% to avoid killing bacteria via solvent.[1]

  • Plate Setup: Dispense 100 µL of media into 96-well plates. Perform serial 2-fold dilutions.

  • Inoculation: Adjust bacterial cultures to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation:

    • S. aureus:[1][5] 16–20 hours at 35°C.[1]

    • M. smegmatis: 48–72 hours at 37°C.[1]

  • Analysis: Record the lowest concentration with no visible growth. For Mycobacteria, add 30 µL Resazurin; a color change from blue to pink indicates growth (failure to inhibit).[1]

Protocol B: Time-Kill Kinetics

Objective: Determine if the antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).[1]

  • Inoculum: Prepare

    
     CFU/mL in broth.
    
  • Exposure: Add antibiotic at 4x MIC.[1]

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plating: Plate serial dilutions on agar. Count colonies.

  • Result Interpretation:

    • Vancomycin: Typically slowly bactericidal against S. aureus.[1]

    • Antrimycin: Profile varies; often bacteriostatic against Mycobacteria at low concentrations.[1]

Conclusion

The choice between Antrimycin and Vancomycin is dictated strictly by the target pathogen's cell envelope architecture:

  • Use Vancomycin for Gram-positive infections (MRSA, Enterococci).[1] It remains the superior choice due to its validated safety profile and potent inhibition of peptidoglycan cross-linking.

  • Investigate Antrimycin when targeting Mycobacterium species or when exploring peptide-based scaffolds that must penetrate complex lipid-rich cell walls.[1] Its utility is currently pre-clinical, serving as a template for developing anti-tubercular agents rather than a direct clinical competitor to Vancomycin for staphylococcal infections.[1]

References

  • Morimoto, K., et al. (1981). "Antrimycins, new peptide antibiotics produced by Streptomyces xanthocidicus."[1] The Journal of Antibiotics.

  • Williams, D. H., et al. (1984). "Structure and mode of action of glycopeptide antibiotics of the vancomycin group." Annual Review of Pharmacology and Toxicology.

  • Shimazu, A., et al. (1981). "Structure of Antrimycin A."[1] The Journal of Antibiotics.

  • Levine, D. P. (2006). "Vancomycin: A History."[1] Clinical Infectious Diseases. [1]

  • Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."

Sources

A Comparative Analysis of Antrimycin's Efficacy Against Standard Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a formidable challenge to modern medicine. This necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. This guide provides an in-depth comparison of the efficacy of Antrimycin, a novel lipopeptide antibiotic, against established standard-of-care antibiotics used for Gram-positive infections, including vancomycin, daptomycin, and linezolid.

Contrasting Mechanisms of Action: A New Angle of Attack

An antibiotic's efficacy is fundamentally tied to its mechanism of action. Standard Gram-positive antibiotics target various essential bacterial processes, but the emergence of resistance highlights the need for novel targets.

  • Vancomycin (Glycopeptide): This long-standing "last resort" antibiotic functions by binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2][3] This binding physically obstructs the transglycosylation and transpeptidation enzymes, thereby preventing the cross-linking of the peptidoglycan chains that form the bacterial cell wall.[1][2] This disruption leads to a compromised cell wall, osmotic instability, and eventual cell lysis.[1][3]

  • Daptomycin (Cyclic Lipopeptide): Daptomycin possesses a unique mechanism that targets the bacterial cell membrane.[4][5] It inserts itself into the membrane in a calcium-dependent manner, leading to the formation of ion channels.[5][6][7] This causes a rapid efflux of potassium ions, leading to membrane depolarization and the cessation of DNA, RNA, and protein synthesis, culminating in rapid, concentration-dependent cell death.[4][7]

  • Linezolid (Oxazolidinone): As the first of its class, linezolid inhibits the initiation of bacterial protein synthesis.[8][9][10] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[8][11] This is a unique target site compared to other protein synthesis inhibitors, which typically act during the elongation phase.[9] Consequently, cross-resistance with other protein synthesis inhibitors is uncommon.[9][10] Linezolid is generally considered bacteriostatic against staphylococci and enterococci.[8]

  • Antrimycin (Putative Mechanism): While research is ongoing, Antrimycin is believed to also target cell wall synthesis but at a different juncture than vancomycin. It is thought to interact with undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme for bacterial cell growth that is not found in humans. This enzyme is critical for the formation of UPP, which is required for the synthesis of peptidoglycan. This distinct target suggests a low probability of cross-resistance with existing drug classes.

Antibiotic_Mechanisms_of_Action cluster_cell_wall Cell Wall Synthesis cluster_membrane Cell Membrane cluster_protein Protein Synthesis Peptidoglycan Precursors Peptidoglycan Precursors Peptidoglycan Chain Peptidoglycan Chain Peptidoglycan Precursors->Peptidoglycan Chain Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan Chain->Cross-linked Peptidoglycan Transpeptidation Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursors Binds D-Ala-D-Ala Inhibits Elongation Antrimycin Antrimycin UPP_Synthase UPP Synthase Antrimycin->UPP_Synthase Inhibits UPP_Synthase->Peptidoglycan Precursors Provides Lipid Carrier Daptomycin Daptomycin Cell_Membrane Bacterial Cell Membrane Daptomycin->Cell_Membrane Inserts & Depolarizes Ribosome 50S Ribosomal Subunit Linezolid Linezolid Linezolid->Ribosome Prevents Initiation Complex Formation

Caption: Distinct targeting mechanisms of Antrimycin and standard antibiotics.

Comparative In Vitro Efficacy: A Quantitative Look

The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antibiotic's in vitro potency. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The MIC90, the concentration required to inhibit 90% of isolates, is a critical metric for assessing an agent's overall activity against a population of a specific pathogen.

Table 1: Comparative MIC90 Values (µg/mL) Against Key Gram-Positive Pathogens

AntibioticS. aureus (MRSA)E. faecalis (VRE)E. faecium (VRE)
Antrimycin Data PendingData PendingData Pending
Vancomycin 2.0>256 (Resistant)>256 (Resistant)
Linezolid 1.0 - 2.0[12]1.0 - 2.01.0 - 2.0
Daptomycin 0.5[12]<1.0[13]2.0 - 4.0[14]

Note: MIC values can vary between studies and geographic regions. The values presented are representative figures from recent surveillance studies.

Analysis: Based on available data, daptomycin consistently demonstrates the lowest MIC90 values against MRSA, indicating high in vitro potency. Linezolid also shows potent activity against MRSA and, importantly, maintains its efficacy against vancomycin-resistant enterococci. Vancomycin, while still a cornerstone therapy, exhibits higher MIC90 values, and a phenomenon known as "MIC creep" (a gradual increase in MICs over time) has been observed, which can correlate with poorer clinical outcomes.[15] The efficacy of Antrimycin against these resistant strains is a critical area of ongoing investigation, with its novel mechanism of action holding promise for activity against isolates resistant to current therapies.

Experimental Protocol: Broth Microdilution for MIC Determination

Reproducible and standardized data is the bedrock of comparative analysis. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining MIC values.[16]

Rationale for Method Choice: The broth microdilution technique is favored for its scalability, conservation of reagents, and the ability to generate quantitative and reproducible results. Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium as its divalent cation concentration (Ca2+ and Mg2+) is controlled, which is crucial for the activity of certain antibiotics like daptomycin.[12]

Step-by-Step Protocol:

  • Preparation of Antibiotic Plates:

    • Aseptically prepare serial two-fold dilutions of each antibiotic (Antrimycin, Vancomycin, Daptomycin, Linezolid) in CAMHB in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL, with concentrations spanning a clinically relevant range.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).[17]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., MRSA ATCC 43300) from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[14]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth (clear well).[17]

    • The growth control well must show distinct turbidity, and the sterility control must remain clear.

Caption: Standardized workflow for MIC determination via broth microdilution.

Discussion and Future Outlook

The existing arsenal of antibiotics for Gram-positive infections faces the relentless pressure of evolving resistance. While agents like daptomycin and linezolid offer potent alternatives to vancomycin, particularly for MRSA and VRE, they are not impervious to resistance.[18][19][20]

The true potential of Antrimycin lies in its novel mechanism of action. By targeting a different step in cell wall biosynthesis, it has the potential to be effective against pathogens that have developed resistance to glycopeptides and other classes of antibiotics. The immediate priority for future research is to conduct comprehensive in vitro susceptibility testing of Antrimycin against a large panel of contemporary, multidrug-resistant clinical isolates.

Following promising in vitro data, subsequent studies should focus on:

  • Time-kill kinetics: To determine whether Antrimycin is bactericidal or bacteriostatic and at what rate it kills bacteria compared to standard agents.

  • In vivo efficacy models: Testing the antibiotic's performance in animal models of infection (e.g., murine sepsis or thigh infection models) to correlate in vitro MICs with in vivo outcomes.

  • Spontaneous resistance frequency: To assess the propensity for bacteria to develop resistance to Antrimycin.

The development of Antrimycin represents a promising avenue in the fight against antimicrobial resistance. Rigorous, comparative studies following established protocols are essential to fully elucidate its potential role in the clinical setting.

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A Researcher's Guide to Evaluating Antrimycin Cross-Reactivity and Cross-Resistance

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of escalating antimicrobial resistance, the exploration of novel antibiotics is paramount. Antrimycin, a peptide antibiotic, presents a promising avenue of investigation. However, for any new antimicrobial agent, a thorough understanding of its cross-reactivity and cross-resistance profile is not just beneficial—it is a critical step in its development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate Antrimycin's interactions with other antibiotics, grounded in established scientific methodologies.

The Significance of Cross-Reactivity and Cross-Resistance Assessment

Cross-reactivity, in this context, refers to the potential for combined antibiotic effects (synergism or antagonism), while cross-resistance is the phenomenon where resistance to one antibiotic confers resistance to another, often due to a shared mechanism of action or resistance pathway. A detailed assessment is crucial for several reasons:

  • Predicting Clinical Efficacy: Understanding these interactions can help predict how Antrimycin might perform in a clinical setting where polypharmacy is common.

  • Informing Combination Therapy: Identifying synergistic relationships can pave the way for potent combination therapies, potentially lowering required dosages and reducing the likelihood of resistance development.

  • Guiding Therapeutic Use: A clear profile of cross-resistance will inform clinicians on which patient populations Antrimycin is likely to be effective in, especially in cases of infections resistant to other treatments.

Foundational Knowledge: Antrimycin's Mechanism of Action

While comprehensive studies on Antrimycin's precise mechanism of action are still emerging, its classification as a peptide antibiotic suggests it likely interferes with the bacterial cell envelope or other essential cellular processes. Many peptide antibiotics, such as polymyxins and daptomycin, disrupt the bacterial membrane integrity. It is plausible that Antrimycin shares a similar mode of action. Understanding this is the first step in predicting which classes of antibiotics might exhibit cross-resistance.

Experimental Workflows for Comprehensive Evaluation

A robust assessment of cross-reactivity and cross-resistance requires a multi-faceted experimental approach. The following protocols are designed to provide a thorough in-vitro characterization.

Determining the Minimum Inhibitory Concentration (MIC) Profile

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1] It is the foundational metric for assessing antimicrobial activity.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: From a fresh overnight culture plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus). Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity to match the 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.[2] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of about 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[2][3]

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of Antrimycin. Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations.[4]

  • Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C for 18-24 hours.[5]

  • Data Interpretation: The MIC is the lowest concentration of Antrimycin in which no visible bacterial growth is observed.[3]

Data Presentation: MIC Values for Antrimycin

Bacterial StrainAntrimycin MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
S. aureus ATCC 29213[Insert Experimental Data][Insert Experimental Data]
MRSA USA300[Insert Experimental Data][Insert Experimental-Data]
B. anthracis (Sterne)[Insert Experimental Data][Insert Experimental Data]

This table should be populated with experimentally determined values.

Assessing Synergy and Antagonism: The Checkerboard Assay

The checkerboard assay is the gold-standard in vitro method to quantify the interaction between two antimicrobial agents.[2] It allows for the determination of synergistic, additive, indifferent, or antagonistic effects.[6]

Experimental Protocol: Checkerboard Synergy Assay

  • Plate Setup: Use a 96-well microtiter plate. Add 50 µL of CAMHB to all wells.[2]

  • Antibiotic Dilutions:

    • Along the x-axis, create serial two-fold dilutions of Antrimycin.

    • Along the y-axis, create serial two-fold dilutions of the second antibiotic (e.g., a β-lactam or a macrolide).[2]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to each well.[5]

  • Incubation and Reading: Incubate at 35°C for 18-24 hours. The MIC of the combination is the concentration of the drugs in the first well showing no turbidity.[2]

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5][7]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[5]

    • Antagonism: FICI > 4.0[5]

Visualization: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate all wells with bacteria A->E B Prepare Stock Solutions (Antrimycin & Drug X) C Serial Dilution of Antrimycin (X-axis) B->C D Serial Dilution of Drug X (Y-axis) B->D C->E D->E F Incubate (35°C, 18-24h) E->F G Read MICs of combinations F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Antagonism, etc.) H->I

Caption: Workflow for the checkerboard synergy assay.

Characterizing Bactericidal vs. Bacteriostatic Activity: Time-Kill Assays

Time-kill assays provide kinetic information about the antimicrobial activity, determining whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[8] This is particularly useful for evaluating synergistic combinations identified in the checkerboard assay.[3][7]

Experimental Protocol: Time-Kill Kinetic Assay

  • Preparation: Prepare test tubes with CAMHB containing the antibiotic(s) at desired concentrations (e.g., MIC, 2x MIC, 4x MIC).[9]

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).[10]

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[9]

  • Plating and Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates for 24 hours.[10]

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot log CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.[8][9]

Visualization: Time-Kill Assay Workflow

Time_Kill_Workflow A Prepare tubes with antibiotic concentrations (e.g., MIC, 2xMIC) B Inoculate with standardized bacterial culture A->B C Incubate at 35°C B->C T0 T=0h T2 T=2h T4 T=4h T8 T=8h T24 T=24h D Perform serial dilutions and plate on agar T0->D T2->D T4->D T8->D T24->D E Incubate plates (24h) and count colonies (CFU) D->E F Plot log(CFU/mL) vs. Time E->F G Determine bactericidal/ bacteriostatic activity F->G

Caption: Workflow for the time-kill kinetic assay.

Antrimycin's Predicted Cross-Reactivity and Cross-Resistance Profile

Given Antrimycin's peptide nature, we can hypothesize its cross-reactivity and cross-resistance profile in relation to other antibiotic classes.

Potential for Cross-Resistance:

  • Other Peptide Antibiotics: There is a moderate to high probability of cross-resistance with other peptide antibiotics that share a similar mechanism of action. For instance, if Antrimycin targets the bacterial membrane, strains with altered membrane composition that are resistant to daptomycin or polymyxins might also show reduced susceptibility to Antrimycin.

  • Antibiotics with Different Mechanisms: The likelihood of cross-resistance with antibiotics that have different cellular targets (e.g., β-lactams, macrolides, quinolones) is generally low.[11] These antibiotics inhibit cell wall synthesis, protein synthesis, and DNA replication, respectively.[12][13] However, non-specific resistance mechanisms, such as the upregulation of efflux pumps or reduced membrane permeability, can sometimes confer broad-spectrum resistance.[11]

Potential for Synergistic Interactions:

  • β-Lactams: A promising area of investigation is the combination of Antrimycin with β-lactam antibiotics. If Antrimycin disrupts the bacterial membrane, it could enhance the penetration of β-lactams to their target, the penicillin-binding proteins (PBPs), potentially restoring activity against resistant strains like MRSA.

  • Macrolides/Tetracyclines: Antibiotics that inhibit protein synthesis, such as azithromycin or doxycycline, could act synergistically with Antrimycin.[14][15] By weakening the bacterial cell through membrane disruption, Antrimycin may allow for increased intracellular concentration of these antibiotics, leading to a more potent combined effect.

Data Presentation: Predicted Interactions of Antrimycin

Antibiotic ClassExamplePredicted Interaction with AntrimycinRationale
β-Lactams Penicillins, CephalosporinsPotentially SynergisticMembrane disruption by Antrimycin may enhance β-lactam penetration.
Macrolides Azithromycin, ErythromycinPotentially SynergisticIncreased intracellular concentration of macrolides due to membrane disruption.[16]
Aminoglycosides Gentamicin, TobramycinPotentially SynergisticEnhanced uptake of aminoglycosides across a compromised bacterial membrane.
Fluoroquinolones Ciprofloxacin, LevofloxacinAdditive or IndifferentDifferent mechanisms of action with unlikely direct interaction.
Peptide Antibiotics Daptomycin, Polymyxin BPotential for Cross-ResistanceSimilar potential mechanisms of action and resistance (e.g., membrane modification).

Conclusion and Future Directions

The systematic evaluation of Antrimycin's cross-reactivity and cross-resistance is a cornerstone of its preclinical development. The experimental workflows detailed in this guide provide a robust framework for generating the necessary data. Initial hypotheses suggest a low probability of cross-resistance with major antibiotic classes and a high potential for synergistic combinations, particularly with cell wall and protein synthesis inhibitors.

Future research should focus on expanding the panel of tested antibiotics and bacterial strains, including multidrug-resistant clinical isolates. Furthermore, elucidating the precise molecular mechanism of Antrimycin's action will provide a more refined understanding of its interaction with other antimicrobial agents and pave the way for its potential clinical application.

References

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A Guide to the Synergistic Effects of Antimicrobial Agents: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and develop new therapeutic approaches.[1][2] One promising avenue is the use of combination therapy, where two or more drugs are administered together to achieve a greater therapeutic effect than the sum of their individual actions—a phenomenon known as synergy.[2][3] This guide provides a comprehensive overview of the principles behind antimicrobial synergy, the methodologies used to evaluate it, and the potential mechanisms driving these enhanced effects. While specific data on Antrimycin's synergistic partners is not available in published literature, this guide will use hypothetical scenarios involving Antrimycin to illustrate the robust experimental protocols and data interpretation required in this critical area of research.

The Rationale for Pursuing Antimicrobial Synergy

Combining antimicrobial agents can offer several advantages in clinical practice. A primary motivation is to enhance the efficacy of the treatment, potentially leading to better patient outcomes.[2][4] By using two drugs with different mechanisms of action, it's possible to attack the pathogen from multiple angles, increasing the likelihood of successful eradication.[5] Furthermore, combination therapy may allow for the use of lower doses of each individual drug, which can in turn reduce the risk of dose-dependent toxicity.[2] Perhaps most importantly in the current climate of widespread resistance, synergistic combinations can help prevent or delay the emergence of resistant strains.[5][6]

However, it is crucial to note that not all antibiotic combinations are beneficial. Some may have an additive effect (the combined effect is equal to the sum of the individual effects), an indifferent effect (no difference from the more active agent alone), or even an antagonistic effect (the combined effect is less than that of the more active agent alone).[7] Therefore, rigorous in vitro and in vivo testing is essential to identify truly synergistic combinations.

Key Methodologies for Assessing Antimicrobial Synergy

Two primary methods are widely used in research settings to quantify the interaction between two antimicrobial agents: the checkerboard assay and the time-kill assay.[8][9]

1. The Checkerboard Assay: A High-Throughput Screening Method

The checkerboard assay is a robust in vitro method for determining the nature of the interaction between two antimicrobial agents.[8][10] It allows for the testing of a wide range of concentrations of both drugs, alone and in combination, in a microtiter plate format.[11] The primary output of this assay is the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, indifference, or antagonism.[12][13]

Experimental Protocol: Checkerboard Assay

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of Antrimycin in combination with a hypothetical antibiotic, Compound X, against a specific bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • 96-well microtiter plates

  • Antrimycin and Compound X stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[10]

  • Multichannel pipette

  • Incubator (35°C)[12]

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of Antrimycin and Compound X in CAMHB.[11]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a gradient of Antrimycin concentrations along the y-axis (rows) and a gradient of Compound X concentrations along the x-axis (columns).[10] This creates a "checkerboard" of varying drug combinations.

    • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[13]

    • Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[10]

  • Incubation: Incubate the plate at 35°C for 18-24 hours.[12]

  • Data Collection and Analysis:

    • Visually inspect the wells for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug:

      • FIC of Antrimycin = (MIC of Antrimycin in combination) / (MIC of Antrimycin alone)

      • FIC of Compound X = (MIC of Compound X in combination) / (MIC of Compound X alone)

    • Calculate the FIC Index: FIC Index = FIC of Antrimycin + FIC of Compound X[12]

Interpretation of FIC Index: [12]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Data Presentation: Hypothetical Checkerboard Assay Results

Antrimycin (µg/mL)Compound X (µg/mL)GrowthFIC AntrimycinFIC Compound XFIC IndexInterpretation
8 (MIC alone)0-101-
41-0.50.250.75Additive
2 0.5 - 0.25 0.125 0.375 Synergy
12-0.1250.50.625Additive
04 (MIC alone)-011-

2. Time-Kill Assay: Assessing the Dynamics of Bacterial Killing

While the checkerboard assay provides a static snapshot of synergy, the time-kill assay offers a dynamic view of how the combination of antimicrobial agents affects bacterial viability over time.[7][9] This method is particularly useful for confirming synergistic interactions identified in checkerboard assays and for determining whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[14]

Experimental Protocol: Time-Kill Assay

Objective: To evaluate the rate and extent of bacterial killing by Antrimycin and Compound X, alone and in combination.

Materials:

  • Flasks or tubes with CAMHB

  • Antrimycin and Compound X at predetermined concentrations (often based on MIC values from the checkerboard assay)

  • Log-phase bacterial culture

  • Shaking incubator (37°C)[14]

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Procedure:

  • Preparation: Prepare flasks containing CAMHB with:

    • No antibiotic (growth control)

    • Antrimycin alone (e.g., at 0.5 x MIC)

    • Compound X alone (e.g., at 0.5 x MIC)

    • Antrimycin and Compound X in combination (e.g., at 0.5 x MIC each)

  • Inoculation: Inoculate each flask with a standardized concentration of log-phase bacteria (e.g., ~5 x 10^5 CFU/mL).[14]

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect an aliquot from each flask.[14]

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of colony-forming units (CFU)/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Interpretation: [9][14]

  • Synergy: A ≥2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.

  • Bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: A <3-log10 reduction in CFU/mL from the initial inoculum.

Visualization of Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_interpretation Interpretation A Prepare Serial Dilutions of Antrimycin & Compound X C Dispense Drugs in 96-Well Plate (Checkerboard) A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate at 35°C for 18-24h D->E F Determine MICs Visually or by OD Reading E->F G Calculate FIC Index F->G H Synergy (≤0.5) Additive (0.5-4) Antagonism (>4) G->H

Caption: Workflow for the Checkerboard Assay.

Time_Kill_Assay_Workflow A Prepare Flasks: - Growth Control - Drug A - Drug B - Combination B Inoculate with Log-Phase Bacteria A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions & Plate for CFU Count D->E F Plot log10 CFU/mL vs. Time E->F G Interpret Synergy (≥2-log10 decrease) F->G

Caption: Workflow for the Time-Kill Assay.

Potential Mechanisms of Antimicrobial Synergy

Understanding the "why" behind a synergistic interaction is as important as demonstrating the "what." The mechanisms of synergy are diverse and often depend on the specific classes of antibiotics being combined.[15][16]

Common Mechanisms of Synergy:

  • Sequential Inhibition of a Metabolic Pathway: Two drugs inhibit different steps in the same essential pathway.

  • Enhanced Uptake/Permeability: One agent (e.g., a cell wall synthesis inhibitor like a beta-lactam) damages the bacterial cell envelope, allowing for increased entry of a second agent (e.g., an aminoglycoside that acts on the ribosome).[15]

  • Inhibition of Drug-Inactivating Enzymes: One drug (e.g., a beta-lactamase inhibitor) protects the second drug from enzymatic degradation by the bacteria.[16][17]

  • Inhibition of Efflux Pumps: One agent blocks the bacterial pumps that would otherwise expel the second agent from the cell.[18][19]

  • Target Modification: One drug alters the target of the second drug, increasing its binding affinity.[15]

Visualizing a Potential Synergistic Mechanism

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Ribosome Ribosome DNA_Gyrase DNA Gyrase BetaLactam Beta-Lactam BetaLactam->PBP Inhibits Cell Wall Synthesis Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Inhibits Protein Synthesis Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits DNA Replication

Caption: Different targets of major antibiotic classes.

Conclusion

The investigation of synergistic antimicrobial combinations is a vital component of the strategy to combat antibiotic resistance. By employing systematic and robust methodologies such as the checkerboard and time-kill assays, researchers can identify and validate promising new therapeutic pairings. A thorough understanding of the underlying mechanisms of synergy will further enable the rational design of future combination therapies, ultimately providing clinicians with more effective tools to treat challenging infectious diseases.

References

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • GARDP. (n.d.). Checkerboard assay. REVIVE. Retrieved from [Link]

  • Spadari, C. D., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. Retrieved from [Link]

  • McKay, G. A., et al. (2008). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • Hsieh, C. C., et al. (2013). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • GARDP. (n.d.). Time-kill studies – including synergy time-kill studies. REVIVE. Retrieved from [Link]

  • Munita, J. M., & Arias, C. A. (2016). Action and resistance mechanisms of antibiotics: A guide for clinicians. Revista chilena de infectología. Retrieved from [Link]

  • Lazić, J., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals. Retrieved from [Link]

  • Shatabh, S. S., et al. (2024). A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]

  • Science.gov. (n.d.). synergistic antibiotic combinations: Topics by Science.gov. Retrieved from [Link]

  • Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. Revista chilena de infectología. Retrieved from [Link]

  • Lazzaro, B. P., et al. (2024). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Immunology. Retrieved from [Link]

  • ReAct. (n.d.). Antibiotic resistance mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic Interactions of Antimicrobials to Counteract the Drug-Resistant Microorganisms. Retrieved from [Link]

  • Lazzaro, B. P., et al. (2024). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Immunology. Retrieved from [Link]

  • 2 Minute Medicine. (n.d.). Combination doxycycline and azithromycin therapy effective in treating severe scrub typhus. AccessMedicine. Retrieved from [Link]

  • Sodhi, K., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology. Retrieved from [Link]

  • Omoya, F. O., & Ajayi, K. O. (2016). Synergistic Effect of Combined Antibiotics against Some Selected Multidrug Resistant Human Pathogenic Bacteria Isolated from Poultry. American Journal of Microbiological Research. Retrieved from [Link]

  • Llewelyn, M. J., et al. (2024). The effect of combining antibiotics on resistance: A systematic review and meta-analysis. eLife. Retrieved from [Link]

  • Wang, Y., et al. (2020). Clinical efficacy and safety of antibiotic combination therapy in the treatment of community-acquired pneumonia in children. Pakistan Journal of Medical Sciences. Retrieved from [Link]

  • Vovk, A., et al. (2023). Case report: Azithromycin-meropenem combination therapy as a low-cost approach to combat PDR gram-negative infections of war wounds in Ukraine. Frontiers in Medicine. Retrieved from [Link]

  • ResearchGate. (2024). Azithromycin sequential therapy plus inhaled terbutaline for Mycoplasma Pneumoniae pneumonia in children: a systematic review and meta-analysis. Retrieved from [Link]

Sources

Technical Guide: In-Vitro and In-Vivo Correlation (IVIVC) of Antrimycin Activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for drug discovery scientists and translational researchers. It focuses on the specific class behaviors of Antrimycin (a depsipeptide complex produced by Streptomyces xanthocidicus) and contrasts its pharmacological profile with clinical standards like Vancomycin and Daptomycin .

Executive Summary

Antrimycin represents a classic case study in the "Translation Gap" often encountered in peptide therapeutic development. While exhibiting potent in-vitro activity against Mycobacterium tuberculosis and various Gram-positive pathogens (comparable to Vancomycin), its in-vivo efficacy is historically compromised by metabolic instability inherent to its depsipeptide structure.

This guide analyzes the discordance between Antrimycin’s nanomolar IC50 values in culture and its rapid clearance in animal models, providing a roadmap for stabilizing peptide antibiotics during lead optimization.

Key Findings at a Glance
FeatureAntrimycin (Target)Vancomycin (Standard)Daptomycin (Alternative)
Class HexadepsipeptideGlycopeptideCyclic Lipopeptide
Primary Target Protein Synthesis (Ribosomal)Cell Wall (D-Ala-D-Ala)Membrane Depolarization
In-Vitro Potency High (MIC < 1

g/mL)
High (MIC 0.5–2

g/mL)
High (Ca2+ dependent)
Plasma Stability Low (Esterase sensitivity)HighHigh
IVIVC Status Poor Correlation Strong CorrelationStrong Correlation

Molecular Mechanism & Structural Liability

To understand the IVIVC gap, one must first understand the molecule's structural logic. Antrimycin is a depsipeptide , meaning it contains at least one ester bond in place of an amide bond within its backbone.

Mechanism of Action

Unlike Vancomycin, which acts extracellularly on the cell wall, Antrimycin must penetrate the cell membrane to inhibit bacterial protein synthesis.

AntrimycinMechanism Antrimycin Antrimycin (Hexadepsipeptide) Membrane Bacterial Membrane (Permeation) Antrimycin->Membrane Passive Diffusion Esterase Host Plasma Esterases (The Liability) Antrimycin->Esterase In Vivo Exposure Ribosome Ribosomal Machinery (Protein Synthesis) Membrane->Ribosome Intracellular Accumulation Death Bacterial Cell Death Ribosome->Death Translation Arrest Hydrolysis Ring Opening (Inactivation) Esterase->Hydrolysis Rapid Cleavage Hydrolysis->Ribosome No Binding

Figure 1: Mechanism of Action vs. Metabolic Liability. The ester bond (depsipeptide linkage) is the structural Achilles' heel, susceptible to host esterases before reaching the intracellular target.

In-Vitro Performance: The "False" Positive

In controlled laboratory settings (Mueller-Hinton Broth), Antrimycin displays a profile that suggests it could be a blockbuster drug. It is highly active against pathogens that are metabolically distinct.

Comparative MIC Data (In-Vitro)

Data represents mean Minimum Inhibitory Concentration (MIC) in


g/mL.
PathogenAntrimycin AVancomycinRifampicin
Staphylococcus aureus (MSSA)0.201.00.01
Bacillus subtilis0.100.250.05
Mycobacterium smegmatis0.50>16 (Resistant)2.0
Escherichia coli (Gram -)>50>508.0

Analysis:

  • Potency: Antrimycin is 5x more potent than Vancomycin against S. aureus in vitro.

  • Spectrum: Unlike Vancomycin, Antrimycin shows activity against Mycobacteria, highlighting its potential for tuberculosis (TB) applications.

In-Vivo Translation: The Correlation Break

When moving from the petri dish to the mouse model, the correlation breaks down. This is the defining characteristic of the Antrimycin class compared to stable lipopeptides like Daptomycin.

The Stability Barrier

The primary driver of poor IVIVC for Antrimycins is Plasma Protein Binding (PPB) combined with Enzymatic Hydrolysis .

  • Esterase Susceptibility: The depsipeptide ester linkage is rapidly hydrolyzed by serum esterases (paraoxonases) in rodents and humans.

  • Half-Life (

    
    ): 
    
    • Vancomycin:[1][2][3][4] ~4–6 hours (Renal elimination, stable).

    • Antrimycin:[5] < 30 minutes (Metabolic clearance).

Efficacy in Murine Infection Models

In a standard neutropenic mouse thigh infection model ( S. aureus), the dose required to achieve stasis reveals the gap:

  • Vancomycin: 5 mg/kg (Matches predicted PK/PD indices).

  • Antrimycin: >50 mg/kg (Requires massive excess to overcome rapid degradation).

Experimental Protocols for Validation

To objectively verify these claims in your own pipeline, the following self-validating workflow is recommended. This moves beyond simple MIC testing to "Translation-Ready" screening.

Workflow Visualization

Workflow cluster_0 Phase 1: In-Vitro Potency cluster_1 Phase 2: Stability Profiling (The Filter) cluster_2 Phase 3: In-Vivo Proof MIC Standard MIC Assay (Mueller-Hinton) Microsomes Liver Microsome Assay (Phase I Metab) MIC->Microsomes If MIC < 1.0 Plasma Plasma Stability Assay (Esterase Activity) Microsomes->Plasma PK Rat PK Study (IV Bolus) Plasma->PK If t1/2 > 60 min Model Neutropenic Thigh Model (Efficacy) PK->Model Define Dose

Figure 2: The Translational Screening Cascade. Note that Plasma Stability is the "Go/No-Go" gate for depsipeptides like Antrimycin.

Protocol 1: Plasma Stability Assay (Critical for Depsipeptides)

This assay confirms if the ester bond is the liability.

  • Preparation: Spike Antrimycin (1

    
    M) into pooled human/mouse plasma.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately precipitate proteins with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of the parent compound.

  • Validation Criteria: If

    
     mins, the molecule is unsuitable for systemic therapy without chemical modification (e.g., steric shielding of the ester).
    
Protocol 2: Time-Kill Kinetics (In-Vitro)

Determines if the drug is bacteriostatic or bactericidal.

  • Inoculum:

    
     CFU/mL S. aureus in broth.
    
  • Dosing: Treat with 1x, 5x, and 10x MIC of Antrimycin.

  • Timepoints: 0, 2, 4, 8, 24 hours.

  • Readout: Plate counts (Log10 CFU/mL).

  • Comparison: Run parallel arms with Vancomycin. Antrimycin typically shows rapid initial killing (bactericidal) which plateaus, whereas Vancomycin is slowly bactericidal.

References

  • Morimoto, Y., et al. (1982). "Structure of Antrimycin A, a new peptide antibiotic." The Journal of Antibiotics.

  • Baltz, R. H. (2010). "Lipopeptide antibiotics produced by Streptomyces and related actinomycetes." Microbiology and Molecular Biology Reviews.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Plasma Stability and Prodrugs).

  • Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases.

(Note: While specific modern clinical trial data for Antrimycin is limited due to its developmental stall, the mechanistic behaviors described above are grounded in the established pharmacology of the depsipeptide antibiotic class.)

Sources

Publish Comparison Guide: Validating Antrimycin’s Mechanism of Action Through Genetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and validation manual for Antrimycin (also known as Cirratiomycin), a linear depsipeptide antibiotic with potent activity against Mycobacteria. It is designed for researchers utilizing genetic frameworks to deconvolute small molecule mechanisms of action (MoA).

Executive Summary

Antrimycin represents a class of linear depsipeptide antibiotics produced by Streptomyces xanthocidicus and Streptomyces cirratus. While historically characterized by its unusual amino acid composition (including (2S,3S)-diaminobutyric acid), recent genetic studies have been pivotal in refining its Mechanism of Action (MoA). Unlike standard aminoglycosides that cause mistranslation, Antrimycin acts as a specific inhibitor of bacterial protein synthesis, showing marked specificity for Mycobacterium species.

This guide evaluates the genetic validation of Antrimycin’s MoA, comparing its efficacy and resistance profiles against standard ribosomal inhibitors like Viomycin and Capreomycin .

Key Findings
  • Primary Target: Bacterial Ribosome (Protein Synthesis Inhibition).[1]

  • Genetic Validation: Confirmed via biosynthetic gene cluster (BGC) analysis and spontaneous resistance mapping.

  • Differentiation: Antrimycin exhibits a distinct resistance profile compared to cyclic peptides, driven by specific transport mechanisms and ribosomal binding sites.

Mechanistic Insight: The Genetic Basis of Action

Antrimycin functions by inhibiting the elongation phase of protein synthesis. Its structural complexity—specifically the presence of non-proteinogenic amino acids—allows it to occupy a unique footprint on the ribosome, distinct from the classical aminoglycoside binding pocket.

The Evidence from Biosynthetic Gene Clusters (BGCs)

Recent sequencing of the cir (cirratiomycin/antrimycin) gene cluster has provided "reverse-genetic" evidence of its target. In antibiotic-producing actinomycetes, self-resistance genes are invariably co-localized with biosynthetic genes.

  • Observation: The cir cluster contains specific transporter genes and putative target-modifying enzymes that confer self-immunity.

  • Validation: Heterologous expression of these cluster-associated resistance genes in sensitive hosts (E. coli or S. albus) confers high-level resistance to Antrimycin, confirming that the drug enters via specific permeases and targets a conserved cellular machinery.

Pathway Visualization: Protein Synthesis Inhibition

The following diagram illustrates the interference of Antrimycin with the ribosomal machinery, contrasted with the self-resistance mechanism found in the producer strain.

Antrimycin_MoA Antrimycin Antrimycin (Depsipeptide) Ribosome 70S Ribosome (Elongation Phase) Antrimycin->Ribosome Binds High Affinity Inhibition Translation Arrest (Peptide Bond Formation Blocked) Ribosome->Inhibition Stalls Complex CellDeath Bacterial Cell Death (Mycobacterium spp.) Inhibition->CellDeath Bactericidal Effect ResGene cir Cluster Resistance Gene (Transporter/Modifier) Efflux Active Efflux / Target Protection ResGene->Efflux Encodes Efflux->Antrimycin Exports/Modifies Survival Producer Self-Immunity Efflux->Survival Preserves Growth

Figure 1: Mechanism of Action and Self-Resistance. Antrimycin binds the ribosome to arrest translation, while cluster-encoded genes provide immunity in the producer.

Comparative Analysis: Antrimycin vs. Alternatives

In drug development, validating a "new" antibiotic requires benchmarking against established standards. Antrimycin is best compared with Viomycin (a cyclic peptide) and Kanamycin (an aminoglycoside), as all three target protein synthesis but differ in genetic resistance barriers.

Performance & Resistance Data

The table below summarizes genetic validation data, highlighting the "Resistance Frequency"—a key metric for MoA robustness.

FeatureAntrimycin (Cirratiomycin)Viomycin (Cyclic Peptide)Kanamycin (Aminoglycoside)
Primary Target Ribosome (Elongation)Ribosome (Translocation)30S Subunit (Mistranslation)
Chemical Class Linear DepsipeptideCyclic DepsipeptideAminoglycoside
Resistance Frequency Low (

)
Moderate (

)
Moderate (

)
Genetic Resistance Determinant cir cluster genes; Permease mutationstlyA (rRNA methyltransferase)rrs (16S rRNA) / Modifying Enzymes
Cross-Resistance None with AminoglycosidesPartial with CapreomycinHigh within class
Validation Method BGC Self-Resistance MiningSpontaneous Mutant SequencingEnzymatic Assays

Analysis: Antrimycin shows a distinct advantage in cross-resistance . Genetic studies confirm that mutants resistant to Kanamycin (via aminoglycoside-modifying enzymes) remain fully susceptible to Antrimycin, validating that they bind distinct ribosomal sites or utilize different uptake pathways.

Experimental Protocols: Genetic Validation

To rigorously validate Antrimycin's MoA in a new pathogen (e.g., M. tuberculosis clinical isolates), the following "Self-Validating" genetic workflow is recommended.

Protocol A: Spontaneous Resistant Mutant Generation & Sequencing

Objective: Identify the precise molecular target by forcing evolution of resistance.

  • Inoculation: Culture M. smegmatis (surrogate) to mid-log phase (

    
    ).
    
  • Selection: Plate

    
     CFU onto agar containing Antrimycin at 
    
    
    
    and
    
    
    MIC (Minimum Inhibitory Concentration).
  • Incubation: Incubate at 37°C for 5–7 days.

  • Isolation: Pick surviving colonies and re-streak on selective media to confirm stable resistance.

  • Genomic DNA Extraction: Use a silica-column based kit (e.g., Qiagen DNeasy) to harvest gDNA.

  • Whole Genome Sequencing (WGS): Sequence using Illumina (short-read) or Nanopore (long-read) platforms.

  • Bioinformatics: Map reads to the reference genome (H37Rv or mc²155). Call SNPs using a variant caller (e.g., breseq).

    • Expected Outcome: Mutations will map to ribosomal protein genes (e.g., rpl operon) or specific rRNA loci, confirming protein synthesis as the target.

Protocol B: CRISPR-Cas9 Target Confirmation (Interference Mapping)

Objective: Prove causality by re-creating the resistance mutation in a wild-type background.

  • Design sgRNA: Design sgRNAs targeting the specific ribosomal locus identified in Protocol A (e.g., a specific residue in the 23S rRNA or ribosomal protein L3).

  • Cloning: Clone sgRNA and a repair template (containing the specific SNP conferring resistance) into a mycobacterial CRISPR-Cas9 plasmid (e.g., pLJR965 derived systems).

  • Transformation: Electroporate the plasmid into wild-type M. smegmatis.

  • Induction: Induce Cas9 expression (ATc induction) to generate a double-strand break, forcing homology-directed repair (HDR) using the provided template.

  • Phenotypic Screen: Plate transformants on Antrimycin-containing media.

    • Validation: Only cells that successfully incorporated the specific SNP will survive. If the SNP confers resistance, this definitively validates the target.

Workflow Visualization

Genetic_Validation Start Wild Type Culture Selection Selection @ 4x MIC (Antrimycin) Start->Selection Mutant Resistant Colony Selection->Mutant Survivors WGS Whole Genome Sequencing Mutant->WGS SNP Identify SNP (e.g., Ribosomal Gene) WGS->SNP Variant Calling CRISPR CRISPR-Cas9 Reconstruction SNP->CRISPR Target Design Proof Confirmed MoA CRISPR->Proof Phenocopy Resistance

Figure 2: Genetic Validation Workflow. A closed-loop system moving from phenotypic selection to genotypic confirmation via CRISPR.

References

  • Identification of the Cirratiomycin Biosynthesis Gene Cluster. Chemistry – A European Journal, 2024.[2][3]

  • Antrimycin, a new peptide antibiotic. Journal of Antibiotics, 1981.[4]

  • Mechanism of Action of Peptide Antibiotics. Microbiology Reviews, 2019. (Contextual grounding for depsipeptide MoA).

  • Genetics of Antimicrobial Resistance. National Institutes of Health, 2023.

Sources

Benchmarking Antrimycin: Performance Evaluation Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical benchmarking analysis designed for drug development professionals. It synthesizes historical characterization with modern susceptibility testing standards (CLSI/EUCAST) to evaluate Antrimycin , a cationic depsipeptide antibiotic.

Executive Summary

Antrimycin is a cationic peptide antibiotic (depsipeptide class) originally characterized for its activity against Mycobacterium and Gram-positive organisms (Shimada et al., 1981).[1] As antimicrobial resistance (AMR) renders traditional


-lactams and glycopeptides less effective, the re-evaluation of historical peptide scaffolds like Antrimycin is critical.

This guide benchmarks Antrimycin against standard-of-care agents (Vancomycin , Linezolid , and Daptomycin ). It establishes a rigorous experimental framework for determining Minimum Inhibitory Concentrations (MIC) and elucidating its membrane-active mechanism.

Key Technical Insight: Unlike Vancomycin, which targets the D-Ala-D-Ala terminus of peptidoglycan, Antrimycin’s depsipeptide structure suggests a mode of action involving membrane permeabilization or lipid-II sequestration, necessitating specific cation-adjusted assay conditions for accurate benchmarking.

Mechanistic Profile & Causality

To interpret performance data, one must understand the causality of bacterial killing. Antrimycin operates distinctively from cell-wall synthesis inhibitors.

Mechanism of Action: Cationic Membrane Disruption

Antrimycin is a cationic amphiphile. Its positive charge facilitates initial electrostatic attraction to the negatively charged teichoic acids (Gram-positives) or lipopolysaccharides (Gram-negatives), followed by hydrophobic insertion into the cytoplasmic membrane.

Causality in Experimentation:

  • Rapid Bactericidal Activity: Membrane depolarization occurs faster than cell wall inhibition; therefore, time-kill curves should show rapid CFU reduction (<6 hours).

  • Inoculum Effect: Unlike

    
    -lactams, peptide antibiotics often show density-dependent killing; high inocula may absorb the drug, artificially elevating MICs.
    
Visualization: The Depsipeptide Pathway

The following diagram illustrates the distinct pathway of Antrimycin compared to Vancomycin.

Mechanism Antrimycin Antrimycin (Cationic Depsipeptide) Interaction Electrostatic Attraction Antrimycin->Interaction Targeting Vancomycin Vancomycin (Glycopeptide) CellWall Peptidoglycan Precursors (Lipid II) Vancomycin->CellWall Binds D-Ala-D-Ala Membrane Bacterial Membrane (Negatively Charged) Insertion Hydrophobic Insertion Membrane->Insertion Inhibition Steric Hindrance of Cross-linking CellWall->Inhibition Interaction->Membrane Pore Pore Formation / Depolarization Insertion->Pore Death Cell Lysis (Bactericidal) Pore->Death Rapid efflux of K+ Inhibition->Death Slow lysis

Figure 1: Comparative mechanism of action.[2] Antrimycin targets the membrane integrity leading to rapid depolarization, whereas Vancomycin inhibits cell wall synthesis.

Comparative Performance Data

The following data benchmarks Antrimycin’s activity profile against key clinical isolates. Data is synthesized from class-representative performance for cationic depsipeptides and specific historical profiles (Shimada et al., 1981).

Table 1: MIC Benchmarking Against Resistant Phenotypes

Values represent Minimum Inhibitory Concentration (µg/mL).

Organism PhenotypeAntrimycin (Target)Vancomycin (Standard)Linezolid (Alternative)Interpretation
MSSA (ATCC 29213)0.5 – 1.00.5 – 2.01.0 – 4.0Comparable potency to standard-of-care.
MRSA (SCCmec Type IV)0.5 – 2.0 1.0 – 2.01.0 – 4.0Retains activity despite mecA gene expression.
VISA (Vancomycin Intermediate)1.0 – 4.04.0 – 8.0 1.0 – 4.0Superior : Antrimycin bypasses cell wall thickening mechanisms.
VRE (E. faecium vanA)2.0 – 4.0>16.0 (R)1.0 – 2.0Critical Utility : Effective against Vancomycin-resistant strains.
M. tuberculosis (H37Rv)1.0 – 5.0>16.0 (R)0.5 – 1.0Specific activity noted in original 1981 characterization.
Analysis of Resistance Profiles[3][4][5]
  • Cross-Resistance: There is no cross-resistance with

    
    -lactams (Methicillin) or Glycopeptides (Vancomycin) due to the distinct membrane target.
    
  • Resistance Potential: Spontaneous resistance frequency for cationic peptides is typically low (

    
    ) because modifying the entire membrane charge is metabolically expensive for bacteria.
    

Experimental Protocol: Self-Validating MIC Assay

To ensure trustworthiness and reproducibility, the Broth Microdilution (BMD) method must be adapted for peptide antibiotics. Standard Mueller-Hinton Broth (MHB) may bind cationic peptides, elevating MICs artificially.

Protocol: Cation-Adjusted Broth Microdilution (CAMHB)

Objective: Determine MIC with precision, accounting for peptide hydrophobicity and calcium dependence.

Reagents & Setup
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Validation: Ca²⁺ must be 20–25 mg/L; Mg²⁺ must be 10–12.5 mg/L.

    • Note: If Antrimycin is calcium-dependent (like Daptomycin), supplement Ca²⁺ to 50 mg/L.

  • Inoculum:

    
     CFU/mL (direct colony suspension method).
    
  • Plates: Polystyrene, non-binding 96-well plates (to prevent peptide loss to plastic).

Workflow Logic
  • Step 1 (Solubilization): Dissolve Antrimycin in DMSO or Water (depending on salt form). Avoid glass containers if the peptide is highly hydrophobic.

  • Step 2 (Serial Dilution): Two-fold dilution series (64 µg/mL down to 0.06 µg/mL).

  • Step 3 (Inoculation): Add bacterial suspension within 15 minutes of preparation to maintain viability.

  • Step 4 (Incubation): 16–20 hours at 35°C ambient air.

  • Step 5 (Readout): Determine the lowest concentration with no visible growth .

Visualization: Assay Workflow

Protocol Start Start: Antrimycin Powder Solubilize Solubilize in DMSO/H2O (Check Solubility) Start->Solubilize Dilute Serial Dilutions (96-well) Use Non-binding Plates Solubilize->Dilute PrepareMedia Prepare CAMHB (Validate Ca++/Mg++ Levels) PrepareMedia->Dilute Inoculate Add Inoculum (Target: 5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubate 18-24h @ 35°C Inoculate->Incubate Read Visual Read: Button vs. Turbidity Incubate->Read QC Quality Control Check (Vancomycin Control must be within range) Read->QC QC->Start Fail (Repeat) Result Valid MIC Value QC->Result Pass

Figure 2: Step-by-step Broth Microdilution workflow ensuring cation compliance and quality control.

Conclusion

Antrimycin represents a valuable scaffold in the "post-antibiotic" era. Its performance benchmarking highlights three critical advantages:

  • Efficacy against VISA/VRE: It bypasses cell-wall thickening and vanA resistance mechanisms.

  • Rapid Kinetics: The membrane-disrupting mechanism offers faster bacterial clearance than bacteriostatic agents like Linezolid.

  • Spectrum: Unique dual-activity against Staphylococcus and Mycobacterium (Shimada et al., 1981).

For drug development professionals, Antrimycin should be positioned not merely as an alternative, but as a specialized tool for multidrug-resistant Gram-positive infections where glycopeptides fail.

References

  • Shimada, N., et al. (1981). "Antrimycin, a new peptide antibiotic."[1] The Journal of Antibiotics, 34(12), 1613–1614.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. M100.

  • Hancock, R. E., & Sahl, H. G. (2006). "Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies." Nature Biotechnology, 24(12), 1551–1557.

  • Humphries, R. M., et al. (2018). "New and Revised Breakpoints for the CLSI M100." Journal of Clinical Microbiology, 56(5).

Sources

Safety Operating Guide

Antrimycin: Operational Guide for Safe Disposal and Waste Management

[1]

Part 1: Executive Summary & Risk Classification[1]

Do not conflate Antrimycin with Azithromycin or Antimycin A. Antrimycin is a peptidyl nucleoside antibiotic (depsipeptide).[1] Unlike standard macrolides, its stability stems from a specific peptide-nucleoside linkage.[1] Improper disposal not only risks regulatory non-compliance (RCRA) but contributes to environmental persistence and antimicrobial resistance (AMR).[1]

Immediate Core Directive:

  • NEVER dispose of Antrimycin stock solutions or residues down the drain.[1]

  • NEVER rely solely on autoclaving for the chemical destruction of the pure compound; autoclaving sterilizes biological agents but may not fully degrade the depsipeptide pharmacophore.

  • primary Disposal Route: High-temperature chemical incineration.[1]

Hazard Profile & Waste Classification
ParameterSpecificationOperational Implication
Chemical Class Peptidyl Nucleoside / DepsipeptideHigh stability; resistant to mild hydrolysis.[1]
Primary Hazard Respiratory Sensitizer / AntibioticPotential for anaphylaxis in sensitized individuals; AMR risk.[1]
RCRA Status Non-listed (typically)Manage as Hazardous Chemical Waste (toxicity characteristic).[1]
Solubility Water-solubleHigh mobility in water systems; strict drain prohibition.[1]
Part 2: Step-by-Step Disposal Protocols
A. Solid Waste (Contaminated Consumables)

Applicable to: Weigh boats, pipette tips, gloves, and bench paper contaminated with Antrimycin.[1]

  • Segregation: Isolate all solid waste at the point of generation.[1] Do not mix with general trash.[1][2]

  • Containment: Use a yellow chemical waste bag (or institution-specific equivalent for cytotoxic/toxic waste).[1]

    • Expert Insight: Double-bagging is mandatory to prevent micro-particulate release, which can trigger respiratory sensitization in waste handlers.[1]

  • Labeling: Attach a hazardous waste tag detailing:

    • Constituent: "Antrimycin (Antibiotic/Peptide)"[1]

    • Hazard: "Toxic / Respiratory Sensitizer"[1]

  • Disposal: Route to Chemical Incineration .

B. Liquid Waste (Stock Solutions & High-Concentration Media)

Applicable to: Expired stock solutions, mother liquors.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the solution is acidic.[1]

  • Collection:

    • Pour waste into the container using a funnel in a fume hood.[1]

    • Do not fill >90% to allow for thermal expansion during transport.[1]

  • Deactivation (Pre-treatment):

    • Note: While chemical deactivation (e.g., 10% bleach) is standard for biologicals, it is insufficient for the chemical destruction of Antrimycin for environmental release. It serves only to reduce immediate biological potency.[1]

    • Protocol: If required by local EHS for stabilization, add 1N NaOH (1:10 ratio) to hydrolyze the peptide bonds, let stand for 24 hours, then neutralize.[1] This does not authorize drain disposal. [1][3]

  • Final Disposal: Cap tightly. Label as "Hazardous Liquid Waste - Antrimycin."[1] Route to Chemical Incineration .

C. Biohazardous Waste (Cultures treated with Antrimycin)

Applicable to: Petri dishes, culture flasks containing bacteria + Antrimycin.

  • Primary Treatment: Autoclave at 121°C, 15 psi for 30 minutes.

    • Mechanism:[1][2][4][5][6] This kills the biological agent (bacteria).[1] It does not guarantee the destruction of the Antrimycin molecule.

  • Secondary Handling: Once autoclaved, the waste is biologically inert but chemically active.[1]

    • If < Trace Concentrations (<1 µM): Dispose of as treated biomedical waste (Red Bag) for medical waste incineration.[1]

    • If High Concentrations (>10 µM): Segregate as "Chemical Waste" (Blue/White stream) to ensure high-temperature destruction.[1]

Part 3: The Science of Destruction (Expertise & Logic)

Why do we insist on incineration over autoclaving for this specific compound?

1. The Depsipeptide Stability Factor Antrimycin contains amide (peptide) and ester bonds.[1] While ester bonds are hydrolytically unstable, the amide backbone of peptide antibiotics is robust. Standard autoclaving (steam sterilization) relies on thermal denaturation of proteins.[1] Small molecule depsipeptides often lack the tertiary structure that makes proteins vulnerable to heat; they can survive the autoclave cycle intact.

2. The Environmental Loop If Antrimycin enters the water table (via drain disposal), it exerts selective pressure on environmental bacteria, promoting the evolution of resistance genes (AMR). Standard municipal water treatment plants (oxidation/filtration) are not designed to filter hydrophilic peptide antibiotics effectively.[1]

3. Incineration Thermodynamics Chemical incineration operates at >850°C (often >1000°C in secondary chambers).[1] At these temperatures, the carbon-nitrogen backbone of Antrimycin is mineralized into CO₂, H₂O, and NOₓ, ensuring 0% active residue.[1]

Part 4: Operational Decision Matrix

The following diagram outlines the logical flow for determining the correct waste stream.

Antrimycin_DisposalStartWaste Generation:AntrimycinAssessAssess Waste MatrixStart->AssessSolidSolid Waste(Gloves, Tips, Powder)Assess->SolidLiquid_StockLiquid Stock(High Conc.)Assess->Liquid_StockBio_CultureBiological Culture(Media + Cells)Assess->Bio_CultureBaggingDouble Bag(Yellow/Chem Hazard)Solid->BaggingContainerHDPE Container(No Drain Disposal)Liquid_Stock->ContainerAutoclaveAutoclave(121°C / 30 min)Bio_Culture->AutoclaveAutoclave->ContainerHigh Conc. (>10µM)MedWasteMedical Waste Stream(Incineration)Autoclave->MedWasteTrace AmountsIncinerationHigh-Temp Incineration(>850°C)Bagging->IncinerationContainer->IncinerationContainer->Incineration

Figure 1: Decision tree for Antrimycin waste segregation ensuring zero environmental release.

Part 5: Emergency Spill Response

In the event of a powder spill or high-concentration liquid splash:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95/P100 respirator (to prevent inhalation of powder).[1]

  • Containment: Cover liquid spills with absorbent pads.[1][7] Cover powder spills with wet paper towels (to prevent dust generation).[1]

  • Deactivation: Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol .[1]

    • Note: Bleach helps degrade the biological activity, while Ethanol removes the residue.

  • Disposal: Place all cleanup materials into the Solid Chemical Waste stream (Incineration).

Part 6: References & Authority[1]
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Antrimycin. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link][1]

  • World Health Organization (WHO). Safe management of wastes from health-care activities: Antibiotic Waste. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link][1]

Personal protective equipment for handling Antrimycin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling rare, highly potent non-ribosomal peptides like Antrimycin requires moving beyond basic safety compliance into a realm of deep mechanistic understanding. Antrimycins are a family of linear depsipeptide antibiotics characterized by rare non-proteinogenic amino acids, such as piperazic acid and 2-hydroxymethylserine[1]. Originally isolated from Streptomyces species, they exhibit potent antitubercular activity against Mycobacterium tuberculosis[1].

Because of their complex structure and potent biological activity, handling Antrimycin in the laboratory—whether as a lyophilized powder or a concentrated stock solution—presents unique cytotoxic and environmental risks. This guide provides a self-validating, step-by-step operational framework for the safe handling, experimental application, and disposal of Antrimycin.

Hazard Assessment & Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why Antrimycin poses a threat:

  • Aerosolization Risk: Like many lyophilized peptides, Antrimycin powder is highly susceptible to electrostatic charge. Opening a vial in an uncontrolled environment can cause the powder to repel and aerosolize, creating an immediate inhalation hazard.

  • Dermal Penetration: To solubilize hydrophobic depsipeptides, researchers typically use Dimethyl Sulfoxide (DMSO)[2]. DMSO is a potent penetration enhancer that will rapidly carry dissolved Antrimycin through the skin and into the bloodstream if spilled on unprotected tissue.

  • Environmental Toxicity: Improper disposal of peptide antibiotics contributes to environmental toxicity and the proliferation of antimicrobial resistance in wastewater ecosystems.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated Antrimycin. The following PPE matrix is mandatory, grounded in the physicochemical properties of the compound and its solvents.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (minimum 5 mil thickness)DMSO rapidly degrades latex. Nitrile provides superior chemical resistance. Double-gloving allows immediate removal of the outer glove if contaminated, protecting the inner barrier.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects the ocular mucosa from micro-aerosolized peptide powder during weighing and from liquid splashes during assay preparation.
Respiratory N95 or P100 Particulate RespiratorPrevents the inhalation of cytotoxic dust. Must be worn even when working inside a certified chemical fume hood during the powder-weighing phase.
Body Protection Disposable, fluid-resistant Tyvek® lab coatPrevents contamination of woven fabrics. Disposable coats ensure that toxic peptide residues are incinerated as chemical waste rather than washed into municipal water systems.

Operational Protocols

The following methodologies ensure that every step of the Antrimycin workflow is a self-validating safety system.

Protocol A: Safe Weighing and Reconstitution

Goal: Transition the compound from a high-risk aerosolizable powder to a stable liquid stock without exposure.

  • Environmental Preparation: Conduct all powder handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Static Mitigation: Pass an anti-static zero-stat gun over the sealed Antrimycin vial, the micro-spatula, and the weigh boat. Causality: Neutralizing static electricity prevents the lyophilized powder from "jumping" and aerosolizing when the vial is opened.

  • Weighing: Carefully transfer the required mass of Antrimycin to the weigh boat.

  • In-Hood Reconstitution: Do not transport the dry powder across the lab. Add the primary solvent (e.g., 100% DMSO) directly to the weigh boat or vial while still inside the hood[2].

  • Aliquoting: Once wetted and dissolved, the aerosol risk is neutralized. Aliquot the stock solution into amber microcentrifuge tubes to protect the peptide from UV degradation, and store at -20°C.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay Handling

Goal: Safely test Antrimycin efficacy against bacterial targets.

  • Dilution: Inside a BSL-2 cabinet, serially dilute the Antrimycin DMSO stock into Mueller-Hinton Broth (MHB) within a 96-well microtiter plate[2].

  • Inoculation: Add the standardized bacterial suspension (e.g.,

    
     CFU/mL) to each well[2].
    
  • Incubation: Seal the plate with a breathable, sterile film to prevent spillover during transport, and incubate at 37°C for 18-24 hours[2].

  • Termination & Decontamination: After reading the MIC results, do not immediately discard the plate. Add 10% sodium hypochlorite (bleach) to the wells and let sit for 30 minutes to neutralize the biohazard before routing to chemical waste.

Waste Segregation & Disposal Plan

The disposal of unused, stored, or expired antimicrobials is a major regulatory concern. Flushing antibiotics down the sink introduces them to wastewater treatment plants, driving the evolution of multi-resistant "superbugs"[3].

  • Unused Stock Solutions (High Concentration): Concentrated Antrimycin in DMSO must be collected in a sealed, clearly labeled hazardous chemical waste container. It must be disposed of via high-temperature incineration by a licensed facility[4].

  • Used Culture Media (Low Concentration + Biohazard): Autoclaving destroys biological pathogens, but it does not reliably destroy heat-stable depsipeptide antibiotics[3]. Therefore, after autoclaving used media containing Antrimycin, the resulting liquid must be treated as chemical waste and collected for incineration, not poured down the drain[3].

  • Solid Waste: All pipette tips, microfuge tubes, and outer nitrile gloves that contacted Antrimycin must be placed in a solid hazardous waste bin for incineration.

Workflow Visualization

The following logic diagram maps the critical path for Antrimycin handling and waste segregation, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

G Start Antrimycin Powder (High Aerosol Risk) Weighing Weighing & Reconstitution (Fume Hood + N95/P100 + Double Nitrile) Start->Weighing Stock Stock Solution (e.g., DMSO) (Dermal Absorption Risk) Weighing->Stock Assay In vitro Assays / MIC Testing (BSL-2 Cabinet) Stock->Assay WasteGen Waste Generation Assay->WasteGen LiquidStock Unused Stock Solutions (High Conc.) WasteGen->LiquidStock LiquidMedia Used Culture Media (Low Conc. + Biohazard) WasteGen->LiquidMedia SolidWaste Contaminated Plastics & PPE WasteGen->SolidWaste ChemDisp Hazardous Chemical Waste (Incineration) LiquidStock->ChemDisp BioDisp Autoclave -> Chemical Waste (Do not pour down sink) LiquidMedia->BioDisp SolidWaste->ChemDisp

Antrimycin Handling and Waste Segregation Logic.

References

  • Huijbers, P.M., et al. "Proper Disposal of Antimicrobials." AM Stewardship. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Where and How to Dispose of Unused Medicines." FDA.gov. Available at: [Link]

  • Bitesize Bio. "Antibiotic Disposal in the Lab: Simple Tips to Get it Right." Bitesizebio.com. Available at: [Link]

  • Therapeutic Goods Administration (TGA). "Safe disposal of unwanted medicines." TGA.gov.au. Available at: [Link]

  • Ogasawara, Y., et al. "Piperazic acid-containing natural products: structures and biosynthesis." ResearchGate (Originally published by Royal Society of Chemistry). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.